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  • Product: 2H-3,1-Benzoxazine
  • CAS: 253-92-9

Core Science & Biosynthesis

Foundational

2H-3,1-benzoxazine chemical structure and IUPAC numbering

An In-depth Technical Guide to the Chemical Structure and IUPAC Numbering of 2H-3,1-Benzoxazine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed examinatio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and IUPAC Numbering of 2H-3,1-Benzoxazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the 2H-3,1-benzoxazine heterocyclic scaffold, a core moiety of significant interest in medicinal chemistry and organic synthesis. We will dissect the structural components of this molecule, explain the systematic application of IUPAC nomenclature rules for its numbering, and present a clear, annotated visualization of the core structure. This document is intended to serve as an authoritative reference for researchers engaged in the design, synthesis, and analysis of molecules incorporating this important pharmacophore.

The Benzoxazine Family: A Prelude

Benzoxazines are a class of bicyclic heterocyclic compounds characterized by the fusion of a benzene ring with a 1,3-oxazine ring.[1] The arrangement of the oxygen and nitrogen atoms within the six-membered heterocyclic ring gives rise to several constitutional isomers, such as 1,3-benzoxazines, 1,4-benzoxazines, and the subject of this guide, 3,1-benzoxazines. These scaffolds are foundational in the development of thermoset resins known as polybenzoxazines and are prevalent in a variety of biologically active compounds.[1][2] A precise understanding of their nomenclature is therefore critical for unambiguous scientific communication.

Structural Dissection of 2H-3,1-Benzoxazine

The name "2H-3,1-benzoxazine" precisely describes the molecule's topology, providing three key pieces of information:

  • Benzoxazine: This base name indicates the fusion of a benzene ring with an oxazine ring (a six-membered ring containing one oxygen and one nitrogen atom).

  • 3,1-: These locants specify the positions of the heteroatoms relative to each other within the heterocyclic ring. Following IUPAC rules for fused ring systems, the numbering begins at an atom adjacent to a fusion point. The "3,1" designation means the nitrogen atom is at position 3, and the oxygen atom is at position 1.

  • 2H-: This prefix, known as "indicated hydrogen," is used when the ring system contains the maximum number of non-cumulative double bonds but still has a saturated atom in the ring.[3] In this case, it specifies that the carbon atom at position 2 is saturated and bears a hydrogen atom (or, more accurately, is a CH₂ group).

This scaffold is the core of more complex molecules such as Isatoic anhydride, which is chemically named 2H-3,1-Benzoxazine-2,4(1H)-dione.[4]

IUPAC Numbering Protocol for 2H-3,1-Benzoxazine

The numbering of a fused heterocyclic system like benzoxazine follows a systematic protocol defined by IUPAC to ensure consistency and clarity. The process is governed by prioritizing the heteroatoms and assigning the lowest possible locants.

Rationale and Prioritization

For fused heterocycles, the numbering convention begins from an atom in the larger ring immediately adjacent to a bridgehead (fusion) carbon. The numbering then proceeds around the ring system. The key principles are:

  • Heteroatom Priority: Oxygen (O) has a higher priority than Nitrogen (N). The numbering path is chosen to give the highest priority heteroatom the lowest possible number.

  • Lowest Locant Set: The overall set of locants for all heteroatoms should be as low as possible.

Step-by-Step Numbering

Applying these rules to 2H-3,1-benzoxazine results in the following unambiguous numbering scheme:

  • Position 1: The numbering starts at the oxygen atom to assign it the lowest possible number (1), satisfying the priority rule.

  • Position 2: The sequence continues to the adjacent saturated carbon, which becomes position 2.

  • Position 3: The nitrogen atom is assigned position 3.

  • Position 4: The numbering proceeds to the carbonyl carbon (in derivatives like diones) or a CH group, which is position 4.

  • Bridgehead Carbons: The carbon atoms shared by both rings are designated 4a and 8a.

  • Positions 5-8: The numbering continues around the fused benzene ring, from position 5 to position 8, completing the periphery of the bicyclic system.

This systematic approach ensures that any substituent on the ring can be precisely located. For example, a methyl group on the nitrogen and the sixth carbon of the benzene ring results in the name 1,6-dimethyl-3,1-benzoxazine-2,4-dione.[5]

Visualized Structure and Numbering

The following diagram illustrates the chemical structure of the 2H-3,1-benzoxazine core with the correct IUPAC numbering applied to each atom of the bicyclic system.

Sources

Exploratory

An In-depth Technical Guide to the Isomeric Distinction of 2H-3,1-Benzoxazines and 4H-3,1-Benzoxazines

For Researchers, Scientists, and Drug Development Professionals Abstract The benzoxazine scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science. Within this class, the 3,1-benzo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazine scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science. Within this class, the 3,1-benzoxazine isomers, specifically the 2H- and 4H- variants, present a nuanced yet critical structural dichotomy. The position of the endocyclic double bond dictates profound differences in their electronic character, stability, reactivity, and, consequently, their utility as synthetic intermediates and pharmacophores. This guide provides an in-depth exploration of these isomers, elucidating the core principles that differentiate them. We will dissect their structural and spectroscopic signatures, compare their synthetic accessibility and chemical reactivity, and discuss the implications of their distinct properties in the context of drug development. This document serves as a comprehensive resource for scientists aiming to harness the unique chemical space offered by each isomer.

Introduction: The 3,1-Benzoxazine Core

Benzoxazines are bicyclic heterocyclic compounds containing a benzene ring fused to an oxazine ring. While the 1,3-benzoxazine isomers are widely recognized for their role in polymer chemistry, the 3,1-benzoxazine isomers hold significant potential in medicinal chemistry due to their diverse biological activities.[1][2] The fundamental difference between the 2H-3,1- and 4H-3,1-benzoxazine isomers lies in the placement of the C=N double bond within the oxazine ring, a seemingly subtle shift that instigates a cascade of differing chemical and physical properties. Understanding these differences is paramount for rational molecular design, selective synthesis, and accurate characterization.

Molecular Structure and Electronic Properties: A Tale of Two Isomers

The constitutional isomerism between 2H- and 4H-3,1-benzoxazines stems from the tautomeric relationship between an enamine-like structure and an imine-like structure, respectively.

  • 4H-3,1-Benzoxazine: This isomer contains a cyclic imine (or azomethine) functionality where the double bond is between N3 and C2. This localization of the double bond results in a more rigid, planar six-membered ring. The electronic character is dominated by the electrophilic nature of the imine carbon (C2).

  • 2H-3,1-Benzoxazine: This isomer features the double bond between N3 and C4, forming a cyclic enamine-like structure. This arrangement introduces a degree of non-planarity to the oxazine ring. The electron-donating nature of the nitrogen atom delocalizes electron density into the C4=C4a bond, imparting nucleophilic character to the C4a position of the benzene ring.

This fundamental electronic divergence is the root cause of their differing stability and reactivity profiles. Generally, the 4H-isomer is considered the more thermodynamically stable of the two due to the greater stability of the imine functional group compared to the enamine-like system in the 2H-isomer.

Comparative Spectroscopic Analysis

Accurate characterization is crucial for distinguishing between the two isomers. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive fingerprints for each.

¹H NMR Spectroscopy

The most telling signals in the ¹H NMR spectrum are those of the methylene protons in the oxazine ring.

  • 4H-3,1-Benzoxazine: Exhibits a characteristic singlet for the two protons at the C4 position (–O–CH₂ –Ar). This signal typically appears in the range of δ 4.8-5.5 ppm . The protons at C2 (if substituted with an alkyl or aryl group) will have a chemical shift dependent on that substituent.

  • 2H-3,1-Benzoxazine: Shows a singlet for the two protons at the C2 position (–N–CH₂ –O–). This signal is generally found further upfield, around δ 4.5-5.0 ppm . The vinylic proton at C4 will appear as a singlet at a more deshielded position.

¹³C NMR Spectroscopy

The carbon signals of the oxazine ring are also highly diagnostic.

  • 4H-3,1-Benzoxazine: The imine carbon (C2) is significantly deshielded, appearing in the range of δ 145-155 ppm . The methylene carbon (C4) is more shielded, typically found around δ 65-75 ppm .

  • 2H-3,1-Benzoxazine: The methylene carbon (C2) is observed around δ 70-80 ppm . The olefinic carbons C4 and C4a will be present in the aromatic region, with C4 being particularly deshielded.

Infrared (IR) Spectroscopy

The key vibrational mode for differentiation is the C=N stretch.

  • 4H-3,1-Benzoxazine: Displays a strong C=N stretching absorption in the region of 1640-1680 cm⁻¹ , characteristic of an imine.

  • 2H-3,1-Benzoxazine: The C=N stretch is typically weaker and may be coupled with the C=C stretch of the aromatic ring, appearing in a slightly lower frequency range.

Feature4H-3,1-Benzoxazine (Imine-like)2H-3,1-Benzoxazine (Enamine-like)
¹H NMR (CH₂) δ 4.8-5.5 ppm (Singlet, 2H at C4)δ 4.5-5.0 ppm (Singlet, 2H at C2)
¹³C NMR (C=N) δ 145-155 ppm (C2)N/A (C=N at C4)
¹³C NMR (CH₂) δ 65-75 ppm (C4)δ 70-80 ppm (C2)
IR (C=N Stretch) 1640-1680 cm⁻¹ (Strong)Lower frequency, often weaker

Synthesis and Mechanistic Considerations

The synthesis of 3,1-benzoxazines often involves the cyclocondensation of 2-aminobenzyl alcohol derivatives with aldehydes or ketones. The choice of reactants and reaction conditions can influence the isomeric outcome.

A common route to 2-substituted-4H-3,1-benzoxazines involves the reaction of 2-aminobenzyl alcohol with an orthoester. This method generally favors the formation of the more stable 4H-isomer.

Exemplary Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazine

This protocol illustrates a typical synthesis favoring the 4H isomer.

Causality: The use of triethyl orthobenzoate provides the benzimidate intermediate which readily cyclizes under acidic catalysis to the thermodynamically favored 4H-isomer.

  • Reactant Preparation: A solution of 2-aminobenzyl alcohol (1.0 eq) and triethyl orthobenzoate (1.1 eq) in anhydrous ethanol is prepared under an inert atmosphere (N₂).

  • Catalysis: A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.05 eq) is added to the mixture.

  • Reaction: The mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure 2-phenyl-4H-3,1-benzoxazine.

Self-Validation: The identity and purity of the product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, with the spectroscopic data matching the expected values for the 4H-isomer as detailed in Section 3.

Reactivity and Applications in Drug Development

The electronic differences between the isomers directly translate to distinct reactivity patterns, which are exploited in synthetic and medicinal chemistry.

Reactivity of 4H-3,1-Benzoxazines

The imine bond in the 4H-isomer is the primary site of reactivity. It is susceptible to nucleophilic attack at the C2 position, making it a valuable precursor for the synthesis of various heterocyclic systems. For example, reduction of the imine bond affords tetrahydro-3,1-benzoxazines, while reaction with Grignard reagents can introduce diverse substituents at the C2 position.

Reactivity of 2H-3,1-Benzoxazines

The enamine-like character of the 2H-isomer makes it more susceptible to electrophilic attack. The double bond can be hydrogenated, or it can participate in cycloaddition reactions. The inherent instability of this isomer often means it is generated in situ or used immediately after synthesis.

Logical Workflow: Isomer-Specific Synthetic Utility

The choice between targeting a 2H- or 4H-benzoxazine derivative depends entirely on the desired downstream chemistry.

G cluster_start Starting Materials cluster_isomers Isomer Formation cluster_reactions Characteristic Reactions cluster_products Product Scaffolds Start 2-Aminobenzyl Alcohol + Aldehyde/Orthoester Isomer4H 4H-3,1-Benzoxazine (Imine-like, Stable) Start->Isomer4H Thermodynamic Control Isomer2H 2H-3,1-Benzoxazine (Enamine-like, Reactive) Start->Isomer2H Kinetic Control React4H Nucleophilic Attack at C2 (e.g., Reduction, Grignard) Isomer4H->React4H React2H Electrophilic Attack (e.g., Hydrogenation) Isomer2H->React2H Prod4H C2-Substituted Tetrahydro-3,1-benzoxazines React4H->Prod4H Prod2H Saturated or Functionalized Benzoxazines React2H->Prod2H

Caption: Synthetic pathways diverging from 2H- and 4H-3,1-benzoxazine isomers.

Pharmacological Significance

Derivatives of both 3,1-benzoxazine isomers have been investigated for a range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] The specific isomer used can significantly impact the molecule's three-dimensional shape, polarity, and ability to interact with biological targets. For instance, the hydrogen bonding capabilities of the reduced derivatives from the 4H-isomer differ substantially from those derived from the 2H-scaffold, which can lead to different binding affinities at a receptor active site.

Conclusion

The distinction between 2H-3,1-benzoxazine and 4H-3,1-benzoxazine is a cornerstone of their chemistry. The 4H-isomer, characterized by its imine functionality, is generally more stable and serves as an excellent electrophilic partner for nucleophilic additions. In contrast, the 2H-isomer possesses an enamine-like reactivity, making it susceptible to electrophilic attack. These fundamental differences, readily identifiable through routine spectroscopic methods, dictate the synthetic strategies and ultimate applications of these valuable heterocyclic scaffolds. For drug development professionals, a firm grasp of this isomerism is essential for navigating the chemical space of benzoxazines and for the rational design of novel therapeutic agents.

References

  • Ohashi, S., Cassidy, F., Huang, S., Chiou, K., & Ishida, H. (2016). Synthesis and ring-opening polymerization of 2-substituted 1, 3-benzoxazine: The first observation of the polymerization of oxazine ring-substituted benzoxazines. Polymer Chemistry. [URL: https://www.researchgate.net/publication/299596337_Synthesis_and_Ring-opening_Polymerization_of_2-Substituted_1_3-Benzoxazine_The_First_Observation_of_the_Polymerization_of_Oxazine_Ring-substituted_Benzoxazines]
  • Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Advanced and Emerging Polybenzoxazine Science and Technology. Elsevier. [URL: https://www.researchgate.net/publication/319985934_Various_Synthetic_Methods_of_Benzoxazine_Monomers]
  • Afrin, S., & Al-Ghamdi, A. A. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Pharmaceutical and Biosciences Journal. [URL: https://www.researchgate.
  • Al-Hiari, Y. M., Qaisi, A. M., El-Abadelah, M. M., & Voelter, W. (2007). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. Jordan Journal of Pharmaceutical Sciences. [URL: https://www.researchgate.

Sources

Foundational

A Deep Dive into Benzoxazine Isomers: A Structural and Functional Comparison of 2H-3,1-Benzoxazine and 1,3-Benzoxazine for Drug Development Professionals

Introduction: The Significance of Isomerism in Benzoxazine Scaffolds Benzoxazines, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry and materials science. Their uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isomerism in Benzoxazine Scaffolds

Benzoxazines, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry and materials science. Their unique structural features and wide-ranging biological activities make them privileged scaffolds in drug discovery. This guide provides an in-depth technical exploration of two key isomers: 2H-3,1-benzoxazine and 1,3-benzoxazine. While seemingly subtle, the positional difference of the nitrogen and oxygen atoms within the oxazine ring profoundly influences their three-dimensional structure, electronic properties, reactivity, and, consequently, their utility in the development of novel therapeutics. Understanding these isomeric distinctions is paramount for researchers and scientists aiming to leverage the full potential of the benzoxazine core in their drug design endeavors. This document will dissect the structural nuances, compare synthetic strategies, analyze reactivity and stability, and explore the differential applications of these two important isomers.

Part 1: A Head-to-Head Structural Analysis

The fundamental difference between 2H-3,1-benzoxazine and 1,3-benzoxazine lies in the arrangement of the heteroatoms within the six-membered oxazine ring fused to the benzene ring. In 1,3-benzoxazines, the oxygen and nitrogen atoms are separated by a methylene group, whereas in 2H-3,1-benzoxazines, they are adjacent to the benzene ring fusion points. This seemingly minor alteration has significant stereoelectronic consequences.

Nomenclature and Core Structures

To establish a clear framework, let's first define the core structures and their numbering conventions.

  • 1,3-Benzoxazine: The oxygen atom is at position 1 and the nitrogen atom is at position 3. The saturated form is more precisely named 3,4-dihydro-2H-1,3-benzoxazine.[1]

  • 2H-3,1-Benzoxazine: The nitrogen atom is at position 3 and the oxygen atom is at position 1, with the double bond typically between C2 and N3 in the fully unsaturated form. The dione derivative, 2H-3,1-benzoxazine-2,4(1H)-dione, also known as isatoic anhydride, is a common and important member of this family.

Below is a visual representation of the core structures of these two isomers.

G cluster_0 1,3-Benzoxazine Core Structure cluster_1 2H-3,1-Benzoxazine Core Structure 1_3_benzoxazine 3_1_benzoxazine

Caption: Core chemical structures of 1,3-Benzoxazine and 2H-3,1-Benzoxazine.

Conformational Analysis and Stereochemistry

The oxazine ring in 3,4-dihydro-2H-1,3-benzoxazines typically adopts a half-chair or a twisted boat conformation.[2] X-ray crystallography studies on derivatives of 1,3-benzoxazine reveal that the oxazine ring often assumes a half-chair conformation to maximize planarity.[1] This conformation is influenced by the substituents on both the benzene and the oxazine rings.

For the 2H-3,1-benzoxazine scaffold, particularly in its dione form (isatoic anhydride), the oxazine ring is more planar due to the presence of the two carbonyl groups. This planarity affects its reactivity, making it susceptible to ring-opening reactions.

Feature3,4-Dihydro-2H-1,3-Benzoxazine2H-3,1-Benzoxazine-2,4(1H)-dione
Oxazine Ring Conformation Typically a half-chair or twisted boat[2]Largely planar
Key Bond Angles C-O-C and N-C-O angles can be expanded to relieve strain[1]Carbonyl sp2 hybridization dictates angles around 120°
Stereochemical Complexity Can possess stereocenters, leading to diastereomers and enantiomersGenerally achiral in the parent dione form

Part 2: Synthesis Strategies: A Comparative Overview

The synthetic routes to 2H-3,1-benzoxazines and 1,3-benzoxazines are distinct, reflecting their different structural motifs. The choice of starting materials and reaction conditions is critical for achieving high yields and purity.

Synthesis of 1,3-Benzoxazines

The most prevalent method for synthesizing 3,4-dihydro-2H-1,3-benzoxazines is the Mannich-type condensation of a phenol, a primary amine, and formaldehyde.[1] This one-pot reaction is highly versatile due to the wide availability of substituted phenols and amines, allowing for extensive molecular diversity.[1]

G phenol Phenol benzoxazine 3,4-Dihydro-2H-1,3-Benzoxazine phenol->benzoxazine amine Primary Amine amine->benzoxazine formaldehyde Formaldehyde formaldehyde->benzoxazine

Caption: General synthetic scheme for 1,3-benzoxazines via Mannich condensation.

A modified, stepwise procedure can also be employed, which involves the initial formation of a Schiff base from salicylaldehyde and an amine, followed by reduction and subsequent ring closure with a methylene source like methylene bromide.[3] This method offers an alternative to the direct use of formaldehyde.

Experimental Protocol: Synthesis of a 3,4-Dihydro-2H-1,3-benzoxazine Derivative [3]

  • Schiff Base Formation: Dissolve 2-hydroxybenzaldehyde (1 equivalent) and a primary aromatic amine (1 equivalent) in absolute ethanol. Reflux the mixture for 2-4 hours. Cool the reaction mixture to room temperature to allow the Schiff base to precipitate. Filter and wash the solid with cold ethanol.

  • Reduction: Suspend the Schiff base (1 equivalent) in ethanol. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise at room temperature with stirring. Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC). Add water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Ring Closure: Dissolve the resulting 2-(aminomethyl)phenol (1 equivalent) in absolute ethanol. Add an excess of methylene bromide (CH₂Br₂, 2 equivalents). Reflux the mixture for 5-6 hours. Cool the reaction mixture and pour it into cold water to precipitate the 1,3-benzoxazine derivative. Filter, wash with water, and dry the product.

Synthesis of 2H-3,1-Benzoxazines

The synthesis of the 2H-3,1-benzoxazine core, particularly the medicinally important 2H-3,1-benzoxazine-2,4(1H)-dione (isatoic anhydride), typically starts from anthranilic acid. The most common method involves the reaction of anthranilic acid with phosgene or a phosgene equivalent like triphosgene.

Experimental Protocol: Synthesis of 2H-3,1-Benzoxazine-2,4(1H)-dione (Isatoic Anhydride)

Caution: Phosgene is a highly toxic gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Setup: Suspend anthranilic acid (1 equivalent) in an inert solvent such as toluene or dioxane.

  • Phosgenation: Bubble phosgene gas (approximately 1.1 equivalents) through the suspension at a controlled rate while maintaining the temperature between 20-30°C. The reaction is typically exothermic.

  • Work-up: After the reaction is complete, the resulting solid is filtered, washed with the solvent, and dried under vacuum to yield isatoic anhydride.

Part 3: Reactivity and Stability: A Tale of Two Rings

The arrangement of the heteroatoms in 2H-3,1-benzoxazine and 1,3-benzoxazine has a profound impact on their chemical reactivity and stability.

1,3-Benzoxazines: Thermal Ring-Opening and Polymerization

A hallmark of 1,3-benzoxazines is their propensity to undergo thermally induced ring-opening polymerization.[3] This process does not release any volatile byproducts, leading to near-zero volumetric shrinkage upon curing, a highly desirable property in materials science.[4] The ring-opening is initiated by the cleavage of the C-O bond in the oxazine ring, leading to the formation of a carbocation that is stabilized by both the nitrogen and the phenolic oxygen.

2H-3,1-Benzoxazines: Ring-Opening with Nucleophiles

In contrast, 2H-3,1-benzoxazine-2,4(1H)-dione (isatoic anhydride) is highly susceptible to nucleophilic attack, leading to ring-opening. This reactivity is the cornerstone of its utility as a synthetic intermediate. For instance, reaction with amines leads to the formation of 2-aminobenzamides, while reaction with alcohols yields 2-aminobenzoates.

G cluster_0 Reactivity of 1,3-Benzoxazine cluster_1 Reactivity of 2H-3,1-Benzoxazine-2,4(1H)-dione b13 1,3-Benzoxazine p13 Polybenzoxazine b13->p13 Heat b31 2H-3,1-Benzoxazine-2,4(1H)-dione amide 2-Aminobenzamide b31->amide Amine ester 2-Aminobenzoate b31->ester Alcohol

Caption: Comparative reactivity pathways of 1,3-benzoxazine and 2H-3,1-benzoxazine-2,4(1H)-dione.

Part 4: Spectroscopic Differentiation

The structural differences between 2H-3,1-benzoxazine and 1,3-benzoxazine are clearly reflected in their spectroscopic data, providing a reliable means of characterization.

Spectroscopic Technique3,4-Dihydro-2H-1,3-Benzoxazine2H-3,1-Benzoxazine-2,4(1H)-dione
¹H NMR Characteristic signals for the Ar-CH₂-N and O-CH₂-N protons, typically appearing as singlets or AB quartets.[3]Aromatic protons and a broad singlet for the N-H proton.
¹³C NMR Resonances for the Ph-CH₂-N and N-CH₂-O carbons are typically observed in the 50-85 ppm range.[3]Two carbonyl carbon signals in the 160-170 ppm region.
IR Spectroscopy Characteristic C-O-C and C-N-C stretching vibrations.Strong carbonyl stretching bands around 1760 and 1715 cm⁻¹.
Mass Spectrometry Fragmentation often involves cleavage of the oxazine ring.Characteristic loss of CO₂ is a common fragmentation pathway.

Part 5: Applications in Drug Development: A Divergence in Utility

The distinct reactivity profiles of 2H-3,1-benzoxazines and 1,3-benzoxazines translate into different, yet equally valuable, applications in drug discovery and development.

1,3-Benzoxazines: A Scaffold for Bioactive Molecules

The 1,3-benzoxazine framework is a common motif in a wide array of biologically active compounds. Its derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:

  • Antimicrobial: Effective against various strains of bacteria and fungi.[5]

  • Anticancer: Certain derivatives have shown promising cytotoxic activity against cancer cell lines.

  • Anti-inflammatory: The scaffold has been utilized in the design of anti-inflammatory agents.

The synthetic accessibility and modularity of the Mannich reaction allow for the rapid generation of libraries of 1,3-benzoxazine derivatives for structure-activity relationship (SAR) studies.

2H-3,1-Benzoxazines: Versatile Intermediates in Medicinal Chemistry

The primary role of 2H-3,1-benzoxazine-2,4(1H)-dione (isatoic anhydride) in drug development is as a versatile building block. Its facile ring-opening by nucleophiles provides a convenient route to a variety of important pharmacophores, most notably quinazolinones. Quinazolinones are a prominent class of heterocyclic compounds with a wide range of therapeutic applications, including as anticancer agents, anticonvulsants, and antihypertensives.

G b31 2H-3,1-Benzoxazine-2,4(1H)-dione quinazoline Quinazolinone Derivatives b31->quinazoline Reaction with Amines/Amides

Caption: The role of 2H-3,1-benzoxazine-2,4(1H)-dione as a precursor to quinazolinones.

Conclusion: Harnessing Isomeric Diversity for Therapeutic Innovation

References

  • Alharbi, N.; & Abdulmalek, E. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Chemistry & Biology Interface, 14(1), 32-53.
  • Chantapho, A., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Crystals, 11(5), 568. [Link]

  • Coppola, G. M. (1984). The chemistry of 2H-3,1-benzoxazine-2,4(1H)-dione (isatoic anhydride). 21. a mild process for the preparation of 10-alkyl-9-acridanones and it's application to the synthesis of acridone alkaloids. Journal of Heterocyclic Chemistry, 21(3), 769-771.
  • Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(3), 213-248.
  • G/Gabbas, A. U., Mohammed, I. A., & Ahmad, M. B. (2014). An Alternative Synthetic Approach For 1,3-Benzoxazine Derivatives. International Journal of Scientific & Technology Research, 3(6), 46-50.

Sources

Exploratory

A Technical Guide to Isatoic Anhydride: A Stable and Versatile 2H-3,1-Benzoxazine Building Block

Prepared by: Gemini, Senior Application Scientist Abstract Isatoic anhydride, systematically named 2H-3,1-benzoxazine-2,4(1H)-dione, is a cornerstone reagent in modern synthetic chemistry, prized for its unique combinati...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Isatoic anhydride, systematically named 2H-3,1-benzoxazine-2,4(1H)-dione, is a cornerstone reagent in modern synthetic chemistry, prized for its unique combination of stability and reactivity. While stable under ambient storage conditions, its strained bicyclic structure renders it an excellent electrophile, serving as a versatile precursor for a vast array of nitrogen-containing heterocycles. This technical guide provides an in-depth exploration of isatoic anhydride, focusing on its physicochemical properties, stability, and mechanistic behavior. We delve into its reactivity profile with various nucleophiles, which underpins its utility as a synthon for anthranilic acid derivatives. Furthermore, this whitepaper highlights its critical role in drug discovery and development, particularly in the synthesis of quinazolinones and other pharmacologically significant scaffolds. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this powerful building block in their synthetic endeavors.

Introduction: The Duality of Stability and Reactivity

Isatoic anhydride (IA) is a commercially available, white crystalline solid derived from anthranilic acid.[1] Structurally, it is a fused heterocyclic system, belonging to the 2H-3,1-benzoxazine class of compounds.[1][2] Its significance in organic synthesis stems not from its inertness, but from its controlled reactivity. The molecule can be viewed as a "masked" or protected form of anthraniloyl isocyanate, which can be unraveled through reactions with a wide range of nucleophiles. This reactivity profile makes it an invaluable starting material for creating complex molecular architectures.[3]

In the pharmaceutical industry, isatoic anhydride is a key intermediate for synthesizing compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[4][5] Its ability to participate in one-pot, multicomponent reactions allows for the efficient construction of compound libraries for high-throughput screening, accelerating the drug discovery pipeline.[6] This guide will elucidate the fundamental chemistry of isatoic anhydride, providing the causal insights behind its synthetic applications and empowering professionals to harness its full potential.

Physicochemical and Stability Profile

A thorough understanding of a reagent's physical properties and stability is paramount for its safe and effective use in experimental design. Isatoic anhydride is a solid that is stable at room temperature when stored in a closed container, protected from moisture.[7] However, its utility is defined by its specific instabilities, which can be triggered under controlled conditions.

Key Properties:

The compound is notably sensitive to moisture and strong bases, which can accelerate its degradation through hydrolysis.[8] Thermally, it is stable up to its melting point, at which it decomposes, often with the liberation of carbon dioxide gas.[1][8] This controlled release of CO2 is a thermodynamic driving force for many of its reactions.[9]

PropertyValueSource(s)
IUPAC Name 2H-3,1-Benzoxazine-2,4(1H)-dione[1]
CAS Number 118-48-9[1][10]
Molecular Formula C₈H₅NO₃[1]
Molar Mass 163.132 g/mol [1]
Appearance White solid powder[1][7]
Melting Point 233–243 °C (with decomposition)[1][2][8]
Boiling Point 350 °C (1013 hPa)[10]
Solubility Water: 0.3 g/L (20 °C); Soluble in ethanol[7]
Density 1.52 g/cm³[7]

Safety and Handling: Isatoic anhydride is classified as a skin sensitizer and a serious eye irritant.[8][10] Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, must be worn.[2] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of the dust.[8][10]

Spectroscopic Characterization

Unambiguous identification of isatoic anhydride is crucial for quality control and reaction monitoring. The following spectroscopic data are characteristic of the molecule.

SpectroscopyCharacteristic FeaturesSource(s)
¹H NMR In DMSO-d₆, signals corresponding to the four aromatic protons and the N-H proton are observed.[11]
IR Spectroscopy Strong absorption bands for the anhydride C=O stretching vibrations and the N-H bond.[2]

Causality Note: The two carbonyl groups in the heterocyclic ring are in different chemical environments (one is part of a carbamate, the other an ester-like linkage), which can sometimes lead to two distinct C=O stretching frequencies in the IR spectrum.

Reactivity and Mechanistic Pathways

The synthetic utility of isatoic anhydride is rooted in its high reactivity towards nucleophiles, which is a direct consequence of the strained bicyclic anhydride structure.[8] Nucleophilic attack can occur at either of the two electrophilic carbonyl carbons (C2 or C4), leading to a ring-opening reaction.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products IA Isatoic Anhydride Attack Nucleophilic Attack on Carbonyl Carbon IA->Attack NuH Nucleophile (Nu-H) e.g., R-NH₂, R-OH NuH->Attack RingOpening Ring Opening Attack->RingOpening Forms unstable intermediate Decarboxylation Decarboxylation (-CO₂) RingOpening->Decarboxylation Spontaneous Product Acylated Product (2-Aminobenzoyl Derivative) Decarboxylation->Product CO2 Carbon Dioxide (CO₂) Decarboxylation->CO2

Caption: General workflow of isatoic anhydride reactions.

The reaction is initiated by the nucleophile attacking one of the carbonyl groups. This is followed by the cleavage of the anhydride ring and subsequent decarboxylation, which is an irreversible step that drives the reaction to completion.[9] The outcome is the formation of a 2-aminobenzoyl (anthraniloyl) derivative.

Mechanism of Nucleophilic Acylation:

Caption: Nucleophilic attack, ring-opening, and decarboxylation.

  • Reaction with Amines: Primary and secondary amines react readily with isatoic anhydride to form 2-aminobenzamides. This reaction is fundamental to the synthesis of quinazolinones when followed by a cyclocondensation step.[4]

  • Reaction with Alcohols and Thiols: In a similar fashion, alcohols and thiols react to produce the corresponding 2-aminobenzoates and 2-aminothiobenzoates, respectively.[1][12][13]

  • Reaction with Active Methylene Compounds: Carbanions derived from active methylene compounds can also act as nucleophiles, leading to the formation of hydroxyquinolinone derivatives.[1]

The choice of nucleophile dictates the final product, making isatoic anhydride a divergent building block for a multitude of molecular scaffolds.

Applications in Drug Discovery and Heterocyclic Synthesis

Isatoic anhydride's most significant contribution is as a precursor to pharmacologically active heterocycles. The 2-aminobenzoyl moiety it provides is a core structure in numerous natural products and synthetic drugs.

Synthesis of Quinazolinones: Quinazolinones are a class of compounds renowned for their broad spectrum of biological activities.[5] Isatoic anhydride is a preferred starting material for their synthesis due to the efficiency and atom economy of the reactions.[4] A common strategy involves a one-pot, three-component reaction between isatoic anhydride, an amine, and an aldehyde or ketone.[5] This approach allows for rapid diversification and the creation of extensive compound libraries.

Isatoic anhydride has been a key precursor for drugs such as Methaqualone and other 4-quinazolinone-based pharmaceuticals.[1] Its derivatives are also used to synthesize compounds with potential anti-inflammatory activity.[14]

G cluster_products Key Heterocyclic Scaffolds IA Isatoic Anhydride Quinazolinones Quinazolinones (Anti-inflammatory, Antitumor) IA->Quinazolinones + Amine + Aldehyde Benzodiazepines Benzodiazepines (Anxiolytic) IA->Benzodiazepines + Amino Acid Quinolines Quinolines IA->Quinolines + Active Methylene Cmpd. Other Other N-Heterocycles IA->Other

Caption: Isatoic anhydride as a precursor to diverse heterocycles.

Field-Proven Experimental Protocol: Synthesis of a Phenylbenzohydrazide

To illustrate the practical application of isatoic anhydride, this section provides a self-validating protocol for the synthesis of a 2-aminobenzohydrazide derivative, a precursor for various bioactive molecules. This protocol is adapted from established literature procedures.[14]

Objective: To synthesize 2-amino-N'-phenylbenzohydrazide from isatoic anhydride and phenylhydrazine.

Materials:

  • Isatoic Anhydride (1.0 g, 6.13 mmol)

  • Phenylhydrazine (0.663 g, 6.13 mmol)

  • Ethanol (60 mL)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) plate and chamber

Methodology:

  • Reaction Setup: Combine isatoic anhydride (1.0 g) and phenylhydrazine (0.663 g) in a round-bottom flask containing ethanol (60 mL).

    • Causality Note: Ethanol is used as a solvent as both reactants are soluble in it upon heating. The reaction is performed in a 1:1 molar ratio for optimal stoichiometry.[14]

  • Reflux: Heat the mixture to reflux with constant stirring. The progress of the reaction should be monitored by TLC. The reaction is typically complete within 2 hours.[14]

    • Causality Note: Heating provides the necessary activation energy for the nucleophilic attack and facilitates the decarboxylation step.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate as a solid.

  • Purification: Collect the resulting solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying and Characterization: Air-dry the solid product. The final product's structure and purity should be confirmed using analytical techniques such as ¹H NMR, Mass Spectrometry, and melting point determination.[14] Expected yield is typically high (e.g., ~80%).[14]

This protocol provides a reliable and efficient method for acylating a nitrogen nucleophile, demonstrating the core reactivity of isatoic anhydride in a laboratory setting.

Conclusion

Isatoic anhydride has firmly established itself as a stable, yet highly versatile, reagent in the toolkit of the modern synthetic chemist. Its identity as a 2H-3,1-benzoxazine derivative provides a unique platform for generating anthraniloyl structures through a predictable and efficient reaction pathway involving nucleophilic attack and decarboxylation. The reliability of these transformations, coupled with the pharmacological importance of the resulting heterocyclic products like quinazolinones, ensures that isatoic anhydride will continue to be a molecule of high interest for researchers in academia and industry. This guide has provided the foundational knowledge, mechanistic insights, and practical protocols necessary to effectively utilize this powerful synthetic building block for the advancement of chemical synthesis and drug discovery.

References

  • Is
  • Abbas, S. Y., El-Bayouki, K. A., & Basyouni, W. M. (2016). Utilization of isatoic anhydride in the syntheses of various types of quinazoline and quinazolinone derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(9-10), 1278-1293. [Link]

  • Ferreira, P. D., et al. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Pharmaceuticals, 15(12), 1563. [Link]

  • Sciencemadness Discussion Board. (2014). isatoic anhydride synthesis. [Link]

  • Mallak Specialties Pvt Ltd. Isatoic Anhydride. [Link]

  • Krasavin, M. (2019). Synthesis of isatoic anhydride derivatives (microreview). Chemistry of Heterocyclic Compounds, 55(1), 1-3. [Link]

  • Wikipedia. Isatoic anhydride. [Link]

  • Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214–1219. [Link]

  • Mohammadi, G., & Rahmati, A. (2019). A Click Reaction Strategy for the Synthesis of New Triazole-Quinazolinone Hybrids. Organic Chemistry Research, 5(1), 64-72. [Link]

  • Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. ACS Publications. [Link]

  • Zhang, X., et al. (2018). Isatoic anhydride as a masked directing group and internal oxidant for Rh(iii)-catalyzed decarbonylative annulation through C–H activation: insights from DFT calculations. Chemical Communications, 54(78), 11023-11026. [Link]

  • Coppola, G. M. (1984). The chemistry of 2H-3,1-benzoxazine-2,4-(1H)dione (isatoic anhydride) 3. One step synthesis of 2,3-dihydro-4,1,6-benzoxadiazonine-5,7-(1H,6H)diones. Journal of Heterocyclic Chemistry, 21(3), 769-771. [Link]

  • Grout, R. J., & Partridge, M. W. (1982). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (3), 355-359. [Link]

  • Sadowski, Z., & Klajn, J. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 28(14), 5342. [Link]

  • Lee, J., et al. (2015). Anthracene–isatoic anhydride hybrids for bioconjugation: chromophores with nucleophile dependent response. Organic & Biomolecular Chemistry, 13(34), 9064-9068. [Link]

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Foundational

The Pharmacological Kaleidoscope of 2H-3,1-Benzoxazines: A Technical Guide to Their Biological Activity Profile

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecula...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can address unmet therapeutic needs. Among the myriad of heterocyclic compounds, the 2H-3,1-benzoxazine core has emerged as a privileged structure, demonstrating a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological profile of 2H-3,1-benzoxazine derivatives, offering insights into their synthesis, mechanisms of action, and the experimental methodologies employed to elucidate their therapeutic potential. Our narrative is grounded in scientific integrity, aiming to equip researchers with the foundational knowledge and practical protocols necessary to navigate the promising yet complex world of benzoxazine chemistry and biology.

I. The Synthetic Gateway to Bioactivity: Crafting the 2H-3,1-Benzoxazine Scaffold

The biological potential of any heterocyclic compound is intrinsically linked to its synthetic accessibility and the feasibility of structural diversification. The 2H-3,1-benzoxazine framework is typically constructed via a one-pot synthesis, a testament to its practicality in medicinal chemistry research.[1]

General Synthesis of 2H-3,1-Benzoxazine-2,4(1H)-diones (Isatoic Anhydride Derivatives)

The synthesis of the 2H-3,1-benzoxazine-2,4(1H)-dione scaffold often serves as a crucial entry point for further derivatization. These reactions can be influenced by various factors including the choice of reactants and reaction conditions.[2][3]

Experimental Protocol: Synthesis of 2H-3,1-Benzoxazine-2,4(1H)-diones

Objective: To synthesize the core 2H-3,1-benzoxazine-2,4(1H)-dione structure as a precursor for further derivatization.

Materials:

  • Substituted anthranilic acid

  • Triphosgene or a similar carbonylating agent

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, dioxane)

  • Inert gas atmosphere (e.g., nitrogen, argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the substituted anthranilic acid in the anhydrous aprotic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (or an alternative carbonylating agent) in the same solvent to the cooled solution of anthranilic acid. Caution: Triphosgene is highly toxic and moisture-sensitive; handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system to yield the desired 2H-3,1-benzoxazine-2,4(1H)-dione.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_synthesis Synthesis of 2H-3,1-Benzoxazine-2,4(1H)-dione Anthranilic_Acid Substituted Anthranilic Acid Reaction Reaction at 0°C to RT Anthranilic_Acid->Reaction Carbonylating_Agent Carbonylating Agent (e.g., Triphosgene) Carbonylating_Agent->Reaction Solvent Anhydrous Aprotic Solvent Solvent->Reaction Workup Solvent Removal & Purification Reaction->Workup Product 2H-3,1-Benzoxazine-2,4(1H)-dione Workup->Product

Caption: General workflow for the synthesis of 2H-3,1-benzoxazine-2,4(1H)-diones.

II. Anticancer Activity: A Multifaceted Assault on Malignancy

A significant body of research has highlighted the potent anticancer properties of 2H-3,1-benzoxazine derivatives against a range of human cancer cell lines.[4] Their mechanisms of action are often multifaceted, involving the induction of DNA damage, apoptosis, and autophagy.

Mechanism of Action: DNA Damage, Apoptosis, and Beyond

Several studies have demonstrated that the planar structure of certain benzoxazine derivatives allows them to intercalate with DNA, leading to DNA damage and the activation of cell death pathways. This disruption of DNA integrity triggers a cascade of events, including the upregulation of apoptotic proteins and the formation of autophagosomes. Furthermore, some derivatives have been shown to inhibit key kinases involved in cancer cell proliferation and survival.[4]

G cluster_anticancer Anticancer Mechanism of 2H-3,1-Benzoxazine Derivatives Benzoxazine 2H-3,1-Benzoxazine Derivative DNA Nuclear DNA Benzoxazine->DNA Intercalation Kinases Proliferation Kinases Benzoxazine->Kinases Inhibition DNA_Damage DNA Damage DNA->DNA_Damage Kinase_Inhibition Kinase Inhibition Kinases->Kinase_Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis Autophagy Autophagy DNA_Damage->Autophagy Cell_Death Cancer Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death Kinase_Inhibition->Cell_Death G cluster_antiinflammatory Anti-inflammatory Mechanism of 2H-3,1-Benzoxazine Derivatives Benzoxazine 2H-3,1-Benzoxazine Derivative COX2 COX-2 Enzyme Benzoxazine->COX2 Inhibition Nrf2 Nrf2 Pathway Benzoxazine->Nrf2 Activation Prostaglandins Prostaglandin Production COX2->Prostaglandins Antioxidant_Response Antioxidant & Anti-inflammatory Response Nrf2->Antioxidant_Response Inflammation Inflammation Prostaglandins->Inflammation Antioxidant_Response->Inflammation Inhibition

Caption: Key anti-inflammatory pathways targeted by 2H-3,1-benzoxazine derivatives.

Experimental Protocol: COX-2 Inhibitor Screening Assay

Objective: To evaluate the in vitro COX-2 inhibitory activity of 2H-3,1-benzoxazine derivatives. [5][6] Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX assay buffer

  • Fluorometric or colorimetric probe

  • 2H-3,1-benzoxazine derivative (test inhibitor)

  • Known COX-2 inhibitor (positive control, e.g., Celecoxib)

  • 96-well microplate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme and test inhibitors to the desired concentrations in the assay buffer.

  • Enzyme and Inhibitor Incubation: Add the diluted COX-2 enzyme to the wells of the microplate. Then, add the test inhibitor at various concentrations, the positive control, and a vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Signal Detection: Incubate the plate for a specified time at the recommended temperature. Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader. The signal is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

V. Antiviral Activity: A Frontier in Benzoxazine Research

The exploration of the antiviral potential of 2H-3,1-benzoxazine derivatives is an emerging area of research. Preliminary studies suggest that these compounds may hold promise as broad-spectrum antiviral agents. [7][8]

Mechanism of Action: Inhibiting Viral Entry and Replication

The proposed antiviral mechanisms for some benzazine derivatives include the inhibition of viral attachment to host cells and the disruption of viral replication processes. For instance, some derivatives have been shown to bind to viral capsid proteins, preventing the virus from entering the host cell. [9]Another study demonstrated that benzoxazine monomer-derived carbon dots could directly bind to the surface of various viruses, thereby blocking their infectivity. [7]

Experimental Protocol: Plaque Reduction Assay

Objective: To determine the antiviral activity of 2H-3,1-benzoxazine derivatives by quantifying the reduction in viral plaques. [10][11][12][13] Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • Cell culture medium

  • 2H-3,1-benzoxazine derivative (test compound)

  • Agarose or other overlay medium

  • Crystal violet or other staining solution

  • 6- or 24-well plates

Procedure:

  • Cell Monolayer Preparation: Seed the host cells in multi-well plates and allow them to grow to a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a standardized amount of virus for a specific adsorption period (e.g., 1-2 hours). [13]3. Compound Treatment: After virus adsorption, remove the viral inoculum and overlay the cell monolayers with a medium containing various concentrations of the test compound mixed with a semi-solid overlay like agarose.

  • Incubation: Incubate the plates for a period sufficient for viral plaques to form (typically 2-14 days, depending on the virus). [13]5. Plaque Visualization: After incubation, fix the cells and stain them with a solution like crystal violet. The viable cells will be stained, while the areas of cell death caused by the virus (plaques) will remain clear.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC₅₀ (50% effective concentration) value, which is the concentration of the compound that reduces the number of plaques by 50%.

VI. Conclusion and Future Directions

The 2H-3,1-benzoxazine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of these compounds, make them an attractive area for further investigation. Future research should focus on elucidating the detailed molecular mechanisms underlying their various bioactivities, optimizing their potency and selectivity through structure-activity relationship studies, and evaluating their in vivo efficacy and safety profiles in preclinical animal models. The continued exploration of the chemical space around the 2H-3,1-benzoxazine core holds the promise of yielding next-generation drugs to combat a wide range of human diseases.

VII. References

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  • Mochulskaya, N. N., et al. (2021). Antiviral Agents – Benzazine Derivatives. Chemistry of Heterocyclic Compounds, 57(5), 481-495. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences and Research, 14(10), 1000-1011. Retrieved from [Link]

  • ResearchGate. (2020). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. Retrieved from [Link]

  • Cao, S., et al. (2019). Benzoxazine monomer derived carbon dots as a broad-spectrum agent to block viral infectivity. Journal of Colloid and Interface Science, 543, 123-132. Retrieved from [Link]

  • Xue, W., et al. (2024). Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation. Medicinal Chemistry Research, 33(2), 263-274. Retrieved from [Link]

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  • Mao, F., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Bioorganic & Medicinal Chemistry, 121, 117769. Retrieved from [Link]

  • Drew, W. L., et al. (1993). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 31(5), 1335-1338. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. Molecules, 28(22), 7620. Retrieved from [Link]

  • Vlietinck, A. J., et al. (1982). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. Journal of Natural Products, 45(5), 571-577. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemistry of 2H‐3,1‐benzoxazine‐2,4‐(1H)dione (isatoic anhydride) 3. One step synthesis of 2,3‐dihydro‐4,1,6‐benzoxadiazonine‐5,7‐(1H,6H)diones. Retrieved from [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (2024). Journal of Chemical Health Risks, 14(1). Retrieved from [Link]

  • Sławiński, J., et al. (2021). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Molecules, 26(15), 4443. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemistry of 2H‐3,1‐benzoxazine‐2,4(1H)‐dione (isatoic anhydride). 10. Reactions with ester enolates. Synthesis of 4‐hydroxy‐1‐methyl‐3‐prenyl‐2(1H)‐quinolinones, Crucial intermediates in the synthesis of quinoline alkaloids. Retrieved from [Link]

  • Bentham Science Publishers. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]

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  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and anti-inflammatory activity of substituted 2H-1,4- pyridoxazin-3(4H)-one derivatives. Retrieved from [Link]

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Exploratory

The Therapeutic Renaissance of 3,1-Benzoxazines: A Technical Guide to a Privileged Scaffold

For Immediate Release to the Scientific Community This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the burgeoning therapeutic potential of the 3,1-benzoxaz...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the burgeoning therapeutic potential of the 3,1-benzoxazine scaffold in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a mere recitation of facts to provide a foundational understanding of the causality behind experimental choices and the self-validating systems inherent in the described protocols. We will delve into the synthesis, diverse biological activities, and mechanisms of action that position 3,1-benzoxazines as a scaffold of significant interest for the development of next-generation therapeutics.

The 3,1-Benzoxazine Core: A Privileged Heterocyclic System

The 3,1-benzoxazine scaffold, a bicyclic heterocyclic system comprised of a benzene ring fused to an oxazine ring, has emerged as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. While its isomers, particularly 1,3-benzoxazine, have been extensively studied, the unique chemical architecture of the 3,1-isomer, especially the 4H-3,1-benzoxazin-4-one subclass, offers distinct opportunities for therapeutic intervention. These compounds have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

Synthetic Strategies: Accessing the 3,1-Benzoxazine Scaffold

The efficient synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is crucial for exploring their therapeutic potential. A prevalent and effective one-pot method starts from readily available anthranilic acid.[3] This approach involves the acylation of the amino group of anthranilic acid, followed by a cyclodehydration reaction to form the benzoxazinone ring.[3] Various reagents and catalysts can facilitate this transformation in a single pot, offering advantages in terms of reaction conditions, substrate scope, and yield.[3]

A common and effective method utilizes a cyclizing agent, such as the iminium cation generated from cyanuric chloride and N,N-dimethylformamide (DMF), which promotes cyclodehydration under mild, room temperature conditions.[3] Other notable one-pot methods include copper-catalyzed decarboxylative coupling of anthranilic acids with α-keto acids, iodine-catalyzed condensation with aryl aldehydes, and palladium-catalyzed carbonylative coupling reactions.[3][4]

Experimental Protocol: One-Pot Synthesis of 2-Substituted-4H-3,1-Benzoxazin-4-one

This protocol details a representative one-pot synthesis of a 2-substituted-4H-3,1-benzoxazin-4-one from anthranilic acid and an acyl chloride, a method noted for its efficiency.

Materials:

  • Anthranilic acid

  • Acyl chloride (e.g., benzoyl chloride)

  • Pyridine (anhydrous)

  • Chloroform (anhydrous)

  • Triethylamine (anhydrous)

  • Cyanuric chloride

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ether

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

Step 1: Acylation of Anthranilic Acid

  • In a 100 mL two-neck round-bottom flask, dissolve anthranilic acid (1.87 g) in 40 mL of anhydrous chloroform.

  • Add triethylamine (1.8 mL) to the mixture.

  • In a separate flask, prepare the acyl chloride (0.0136 mole) dissolved in a small amount of toluene and 10 mL of chloroform.

  • Slowly add the acyl chloride solution to the anthranilic acid mixture with stirring.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Wash the mixture with dilute HCl, then with a saturated NaHCO₃ solution, and finally with distilled water.

  • Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent under reduced pressure to obtain the N-acyl anthranilic acid intermediate.[5]

Step 2: Cyclodehydration to form the Benzoxazinone

  • Mix the resulting N-acyl anthranilic acid (2.41 g) with 100 mL of anhydrous toluene in a round-bottom flask.

  • Add triethylamine (1.52 mL) and cyanuric chloride (1.84 g) to the mixture.

  • Reflux the reaction mixture for one week, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

  • After completion, cool the reaction mixture and filter to remove any solid by-products.

  • Wash the filtrate with water and dry the organic layer over MgSO₄.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ether-chloroform solution (30%) to obtain the pure 2-substituted-4H-3,1-benzoxazin-4-one.[6]

cMyc_Inhibition cluster_promoter c-Myc Promoter Region DNA Duplex DNA G4 G-Quadruplex (Transcriptionally Inactive) DNA->G4 Stabilization by 3,1-Benzoxazine Derivative Transcription c-Myc Transcription G4->Transcription Inhibits cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA Leads to Proliferation Cancer Cell Proliferation & Migration cMyc_mRNA->Proliferation Promotes

Figure 2: Mechanism of c-Myc downregulation by 3,1-benzoxazine derivatives.
Compound/Derivative Cancer Cell Line Activity (IC₅₀ in µM) Reference
2b (a 1,4-benzoxazine)MCF-7 (Breast)2.27[6]
4b (a 1,4-benzoxazine)MCF-7 (Breast)3.26[6]
2b (a 1,4-benzoxazine)HCT-116 (Colon)4.44[6]
4b (a 1,4-benzoxazine)HCT-116 (Colon)7.63[6]
12d (a benzenesulfonamide)MDA-MB-468 (Breast)3.99 ± 0.21[7]
12i (a benzenesulfonamide)MDA-MB-468 (Breast)1.48 ± 0.08[7]
12d (a benzenesulfonamide)CCRF-CEM (Leukemia)4.51 ± 0.24[7]
12i (a benzenesulfonamide)CCRF-CEM (Leukemia)9.83 ± 0.52[7]
Anti-inflammatory Properties

Chronic inflammation is a hallmark of numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, controlling the expression of pro-inflammatory genes. [8]Small molecule inhibitors that can suppress NF-κB activation are therefore of significant therapeutic interest. [9]3,1-Benzoxazin-4-ones have been identified as potent inhibitors of serine proteases, such as human leukocyte elastase, which are involved in inflammatory processes. [2]The inhibitory mechanism typically involves the nucleophilic attack of the catalytic serine residue of the protease on the carbonyl group of the benzoxazinone ring, leading to the formation of a stable acyl-enzyme intermediate and subsequent inactivation of the enzyme. [10]

NFkB_Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Benzoxazine 3,1-Benzoxazine Derivative Benzoxazine->IKK Inhibits

Figure 3: Inhibition of the NF-κB signaling pathway by 3,1-benzoxazine derivatives.
Compound/Derivative Assay Activity (IC₅₀ in µM) Reference
3c (a benzoxazolone)IL-6 inhibition10.14 ± 0.08[11]
3d (a benzoxazolone)IL-6 inhibition5.43 ± 0.51[11]
3g (a benzoxazolone)IL-6 inhibition5.09 ± 0.88[11]
Compound 5 (an isonicotinate)ROS Inhibition1.42 ± 0.1[12]
Ibuprofen (Standard)ROS Inhibition11.2 ± 1.9[12]
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Benzoxazine derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens. [13][14]While much of the research has focused on the 1,3- and 1,4-isomers, the 3,1-benzoxazin-4-one scaffold also presents a viable starting point for the design of novel antimicrobial compounds.

Compound/Derivative Microorganism Activity (MIC in µg/mL) Reference
1,4-benzoxazin-2-one derivativesMycobacterium tuberculosis2 - 8[15]
Complex 1 (s-triazine derivative)B. subtilis39.06[10]
Complex 2 (s-triazine derivative)B. subtilis39.06[10]
Complex 3 (s-triazine derivative)B. subtilis78.125[10]

Methodologies for Biological Evaluation

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3,1-benzoxazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

Future Perspectives and Conclusion

The 3,1-benzoxazine scaffold represents a highly versatile and promising platform in medicinal chemistry. The diverse biological activities, coupled with well-established synthetic routes, make it an attractive starting point for the development of novel therapeutic agents. Future research should focus on expanding the chemical diversity of 3,1-benzoxazine libraries through innovative synthetic methodologies. A deeper understanding of their structure-activity relationships (SAR) will be crucial for optimizing their potency, selectivity, and pharmacokinetic profiles. Furthermore, the exploration of novel biological targets and mechanisms of action will undoubtedly unveil new therapeutic opportunities for this privileged scaffold. The continued investigation of 3,1-benzoxazines holds the potential to deliver next-generation drugs to address unmet medical needs in oncology, inflammation, and infectious diseases.

References

  • El-Hashash, M. A., Azab, M. E., Faty, R. A. E. A., & Amr, A. E. G. E. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. Chemical and Pharmaceutical Bulletin, 64(3), 263–271.
  • Abdelgawad, M. A., Al-Sanea, M. M., & Youssef, A. M. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16788.
  • BenchChem. (2025). Application Notes and Protocols for the One-Pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4. BenchChem.
  • ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.
  • MDPI. (n.d.).
  • Siddiqui, Z. N., & Khan, S. A. (2017). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 22(12), 2137.
  • Preprints.org. (2024).
  • Li, J., Wang, Y., Zhang, Y., Liu, Y., Li, J., & Wang, Q. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(5), e202201145.
  • Wang, C. P., Prijanto, P., & Ishida, H. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 701.
  • Conejo-García, A., Jiménez-Martínez, Y., Cámara, R., Franco-Montalbán, F., Peña-Martín, J., Boulaiz, H., & Carrión, M. D. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 111, 117849.
  • ResearchGate. (n.d.). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates.
  • ResearchGate. (n.d.). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives.
  • Gupta, S. C., Sundaram, C., Reuter, S., & Aggarwal, B. B. (2010). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochimica et Biophysica Acta (BBA)
  • ResearchGate. (n.d.). Anti-inflammatory and analgesic evaluation of compound 3a-l.
  • Shariat, M., & Abdollahi, S. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705–712.
  • da Silva, A. C. G., de Souza, M. V. N., & de Almeida, M. V. (2022). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives as Promising Candidates against Multidrug-Resistant Mycobacterium Tuberculosis. Molecules, 27(15), 4945.
  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(21), 9474-9486.
  • Sankaran, M., & Kumarasamy, C. (2021). Small Molecule NF-κB Pathway Inhibitors in Clinic. Pharmaceuticals, 14(3), 239.
  • Journal of Chemical and Pharmaceutical Research. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research, 2(1), 319-326.
  • Taylor & Francis Online. (n.d.). Synthesis of substituted 2,3-dihydro-4H-1,3-benzoxazin-4-ones and their biological activities. Journal of the Chinese Chemical Society.
  • ResearchGate. (n.d.). Inhibition of the NF-κB signaling pathway by small-molecule inhibitors.
  • Uddin, M. S., Al-Mamun, A., Rahman, M. A., & Kabir, M. T. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Biomedicines, 11(9), 2568.
  • Semantic Scholar. (n.d.). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Semantic Scholar.
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Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 2H-3,1-Benzoxazine-2,4(1H)-dione (Isatoic Anhydride)

Introduction 2H-3,1-benzoxazine-2,4(1H)-dione, more commonly known as isatoic anhydride, is a heterocyclic compound derived from anthranilic acid.[1] It serves as a cornerstone intermediate in a multitude of synthetic pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2H-3,1-benzoxazine-2,4(1H)-dione, more commonly known as isatoic anhydride, is a heterocyclic compound derived from anthranilic acid.[1] It serves as a cornerstone intermediate in a multitude of synthetic pathways across diverse industries, including pharmaceuticals, agrochemicals, dyes, and polymers.[2][3][4][5] Its utility stems from a unique structural arrangement, featuring both electrophilic and nucleophilic centers, which imparts a versatile reactivity profile.[4] This guide provides an in-depth exploration of the critical physical and solubility properties of isatoic anhydride, offering researchers, scientists, and drug development professionals the foundational knowledge required for its effective handling, application, and process optimization. A thorough understanding of these characteristics is paramount for designing robust synthetic routes, ensuring reaction efficiency, and developing reliable purification protocols.

Core Physical Properties

The physical properties of a chemical compound are fundamental to its practical application. They dictate storage conditions, handling procedures, and the choice of appropriate analytical techniques. Isatoic anhydride is a white to beige crystalline solid under standard conditions, a key identifier for preliminary quality assessment.[1][2][3][6] The compound is noted to be sensitive to moisture, a critical consideration for storage, as it can undergo hydrolysis.[2][7][8]

The melting point is a crucial indicator of purity. For isatoic anhydride, the melting point is consistently reported with decomposition, signifying that the molecule breaks down upon reaching its melting temperature.[6][7][9][10] This behavior is important in thermal analysis and when planning reactions at elevated temperatures.

The following table summarizes the key physical properties of isatoic anhydride, compiled from authoritative sources.

PropertyValueSource(s)
IUPAC Name 2H-3,1-Benzoxazine-2,4(1H)-dione[1]
Synonyms Isatoic Anhydride, Anthranilic acid N-carboxylic acid anhydride[1][2][3][10]
CAS Number 118-48-9[1][3][11]
Molecular Formula C₈H₅NO₃[1][3][10][11]
Molar Mass 163.13 g/mol [1][3][10][11]
Appearance White to beige/brown solid powder, prismatic crystals[1][2][3][6][7]
Melting Point 233-243 °C (decomposes)[1][2][3][6][7][8][10][11]
Boiling Point ~300-350 °C (estimated, with decomposition)[2][11]
Density ~1.52 g/cm³[2][7][8]
Bulk Density ~600 kg/m ³[7][8][11]
Vapor Density 5.6 (vs air)[7][8][10]
Flash Point 308 °C[2][7][8][11]
Ignition Temperature >600 °C[2][11]
Stability Stable under normal conditions; moisture sensitive[2][6][7][8]
Incompatibilities Strong oxidizing agents, bases, acids, moisture[2]

Solubility Profile: A Critical Parameter for Reaction Chemistry

The solubility of isatoic anhydride is a determining factor for its use in synthetic chemistry, influencing solvent selection, reaction kinetics, and purification strategies. Its solubility is generally low in water, where it also tends to decompose via hydrolysis to form anthranilic acid and carbon dioxide.[1][7][8][9][11] This reactivity underscores the importance of using anhydrous solvents for most applications.

A comprehensive study published by the American Chemical Society systematically measured the solubility of isatoic anhydride in twelve pure organic solvents at various temperatures, providing invaluable data for process development.[12] The findings show that solubility generally increases with temperature, an endothermic dissolution process that is both spontaneous and entropy-driven.[12] The dissolution behavior is influenced by a combination of factors including solvent polarity, hydrogen bonding capability, and cohesive energy density.[12]

The following table summarizes the solubility of isatoic anhydride in various solvents.

SolventSolubility DataSource(s)
Water 0.3 g/L at 20 °C; decomposes[2][7][11]
Ethanol Soluble; can be used for recrystallization (~30 mL/g)[2][7][13]
Dioxane Soluble; can be used for recrystallization (~10 mL/g)[7][13]
Methanol Soluble, mole fraction increases with temperature[12]
1-Propanol Soluble, mole fraction increases with temperature[12]
Isopropyl Alcohol Soluble, mole fraction increases with temperature[12]
Methyl Acetate Soluble, mole fraction increases with temperature[12]
Ethyl Acetate Soluble, mole fraction increases with temperature[12]
Propyl Acetate Soluble, mole fraction increases with temperature[12]
Isopropyl Acetate Soluble, mole fraction increases with temperature[12]
Acetone Soluble, mole fraction increases with temperature[12]
2-Butanone Soluble, mole fraction increases with temperature[12]
Acetonitrile Soluble, mole fraction increases with temperature[12]

This data is critical for drug development professionals, as isatoic anhydride is a precursor to many quinazolinone-based pharmaceuticals.[1] Selecting an appropriate solvent system where the starting material is sufficiently soluble while allowing for product precipitation or effective chromatographic separation is key to achieving high yields and purity.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used for its determination. The following sections detail self-validating protocols for measuring the melting point and solubility of isatoic anhydride.

Protocol 1: Melting Point Determination with Decomposition

The decomposition of isatoic anhydride during melting requires careful observation. This protocol is designed to accurately determine the temperature range of this thermal event.

Causality: A slow heating rate is crucial around the expected melting point to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading. Visual observation of both melting (phase change from solid to liquid) and decomposition (e.g., color change, gas evolution) provides a complete thermal profile.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Dry the isatoic anhydride sample thoroughly. prep2 Finely grind the sample to a powder. prep1->prep2 prep3 Pack the sample into a capillary tube (1-2 mm height). prep2->prep3 measure1 Place the capillary tube in the melting point apparatus. prep3->measure1 measure2 Heat rapidly to ~20°C below the expected MP (~210°C). measure1->measure2 measure3 Reduce heating rate to 1-2°C per minute. measure2->measure3 measure4 Observe the sample through the magnifying lens. measure3->measure4 data1 Record T1: The temperature at which the first drop of liquid appears. measure4->data1 data2 Record T2: The temperature at which the sample is completely liquid. data1->data2 data3 Note any visual signs of decomposition (e.g., darkening, bubbling). data2->data3

Caption: Workflow for determining the melting point of isatoic anhydride.

Protocol 2: Gravimetric Solubility Measurement

This protocol, adapted from established methodologies, provides a reliable way to quantify the solubility of isatoic anhydride in a given solvent at a specific temperature.[12]

Causality: This method relies on creating a saturated solution, where the solvent holds the maximum amount of solute at a given temperature. Achieving equilibrium is critical, hence the extended stirring time in a constant temperature bath. Rapid filtration prevents the dissolved solute from precipitating due to temperature changes. The final mass of the solute after complete solvent evaporation allows for a direct calculation of its concentration in the saturated solution.

Solubility_Workflow cluster_equilibrium Step 1: Achieve Solid-Liquid Equilibrium cluster_sampling Step 2: Isothermal Sampling cluster_analysis Step 3: Gravimetric Analysis eq1 Add excess isatoic anhydride to a known volume of solvent in a jacketed vessel. eq2 Maintain constant temperature using a thermostatic water bath. eq1->eq2 eq3 Stir vigorously for a prolonged period (e.g., 12 hours) to ensure saturation. eq2->eq3 samp1 Stop stirring and allow undissolved solid to settle (e.g., 2 hours). eq3->samp1 samp2 Withdraw a known volume of the supernatant using a pre-heated/cooled syringe. samp1->samp2 samp3 Immediately filter the sample through a syringe filter into a pre-weighed vial. samp2->samp3 an1 Weigh the vial containing the filtered saturated solution. samp3->an1 an2 Evaporate the solvent completely under vacuum at a moderate temperature. an1->an2 an3 Weigh the vial again to determine the mass of the dissolved isatoic anhydride. an2->an3 an4 Calculate solubility (e.g., in g/100mL or mole fraction). an3->an4

Caption: Workflow for gravimetric determination of isatoic anhydride solubility.

References

  • Isatoic Anhydride. Mallak Specialties Pvt Ltd. [Link]

  • Isatoic anhydride. Wikipedia. [Link]

  • isatoic anhydride. BDMAEE. [Link]

  • Isatoic anhydride derivatives and applications thereof.
  • Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents at Temperatures from 288.15 to 328.15 K. ACS Publications. [Link]

  • isatoic anhydride synthesis. Sciencemadness Discussion Board. [Link]

  • isatoic anhydride. Organic Syntheses Procedure. [Link]

  • isatoic anhydride, 118-48-9. The Good Scents Company. [Link]

  • Water-soluble and UV traceable isatoic anhydride-based reagents for bioconjugation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 2H-3,1-Benzoxazine-2,4(1H)-dione, 1,6-dimethyl-. PubChem. [Link]

  • Isatoic Anhydride. Anshul Specialty Molecules. [Link]

  • Compound: ISATOIC ANHYDRIDE (CHEMBL1235999). ChEMBL - EMBL-EBI. [Link]

  • 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-6-nitro-. PubChem. [Link]

  • 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-. NIST WebBook. [Link]

Sources

Exploratory

Stability of 2H-3,1-Benzoxazine Ring Systems in Aqueous Media

[1] Executive Summary The 2H-3,1-benzoxazine scaffold represents a critical heterocyclic class in medicinal chemistry, distinct from its 1,3-benzoxazine polymer counterparts.[1] This ring system serves as the core for Is...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 2H-3,1-benzoxazine scaffold represents a critical heterocyclic class in medicinal chemistry, distinct from its 1,3-benzoxazine polymer counterparts.[1] This ring system serves as the core for Isatoic Anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) and the reduced 1,2-dihydro-2H-3,1-benzoxazine derivatives, while also functioning as the structural parent for the bioactive 4H-3,1-benzoxazin-4-ones (serine protease inhibitors).[1]

Stability in aqueous media is the defining limitation of this class. The ring system is inherently electrophilic and prone to nucleophilic attack by water (hydrolysis), leading to ring-opening and loss of pharmacological activity.[1] This guide details the mechanistic pathways of degradation, substituent effects on hydrolytic half-life (


), and protocols for quantifying stability during lead optimization.[1]

Structural Fundamentals & Reactivity Profile[1]

The 3,1-benzoxazine system consists of a benzene ring fused to a six-membered heterocycle containing nitrogen at position 1 and oxygen at position 3 (relative to the fusion, though IUPAC numbering places O at 1 and N at 3 for 1,3-isomers; for 3,1-systems, the heteroatoms are inverted relative to the fusion).[1][2]

The Three Critical Sub-Classes

To understand stability, we must distinguish between the three primary oxidation/substitution states encountered in drug development:

Scaffold VariantStructure DescriptionPrimary Instability Mechanism
Isatoic Anhydride (2H-3,1-dione) Carbonyls at C2 and C4.[1]Nucleophilic Attack at C2/C4: Rapid hydrolysis in basic/neutral media to anthranilic acid.
4H-3,1-Benzoxazin-4-one Carbonyl at C4; Imine-like C2=N1 bond.[1]Acyl-Enzyme Hydrolysis: The "suicide substrate" mechanism.[1] Hydrolyzes to acyl-anthranilic acid.[1]
1,2-Dihydro-2H-3,1-benzoxazine Saturated C2; often C2-substituted.[1]Aminal Instability: Acts as a cyclic aminal/hemiaminal.[1] Equilibrium with open-chain amino-aldehyde.[1]
Electronic Drivers of Instability

The 3,1-benzoxazine ring is electronically "spring-loaded."[1]

  • Electrophilicity: The C2 and C4 positions are highly electrophilic centers. In 4-ones, the C2=N bond activates the C4 carbonyl, making it susceptible to attack by active site serines (desirable) or bulk water (undesirable).[1]

  • Leaving Group Ability: The carboxylate or alkoxide generated upon ring opening is stabilized by the aromatic ring, driving the equilibrium toward the open form (anthranilic acid derivatives).

Hydrolytic Stability Profile

Mechanism 1: Hydrolysis of 4H-3,1-Benzoxazin-4-ones

This is the most relevant mechanism for drug design, as these compounds are designed to inhibit enzymes like Human Leukocyte Elastase (HLE).[1]

  • Nucleophilic Attack: Water attacks the electrophilic C4 carbonyl (or C2, depending on substitution).[1]

  • Ring Opening: The bond between O3 and C4 cleaves.

  • Product Formation: The result is an N-acyl anthranilic acid derivative.[1]

Kinetic Insight: The reaction is typically pseudo-first-order in buffered aqueous solution.[1] The observed rate constant (


) is pH-dependent, often showing a "V-shaped" profile with minima near neutral pH, accelerating in both acidic (protonation of N1) and alkaline (hydroxide attack) conditions.[1]
Mechanism 2: Degradation of Isatoic Anhydride (2H-dione)

Isatoic anhydride is a potent electrophile used to synthesize anthranilamides.[1] In water:

  • Base Catalysis: Hydroxide attacks C2, releasing

    
     and forming the anthranilate anion.[1]
    
  • Acid Catalysis: Protonation of O or N facilitates water attack, leading to decarboxylation.[1]

HydrolysisPathways cluster_legend Pathway Legend Benzoxazine 4H-3,1-Benzoxazin-4-one (Intact Drug) Transition Tetrahedral Intermediate Benzoxazine->Transition  +H2O (Hydrolysis)   AcylEnzyme Acyl-Enzyme Complex (Inhibition) Benzoxazine->AcylEnzyme  +Ser-OH (Therapeutic)   Product N-Acyl Anthranilic Acid (Inactive) Transition->Product  Ring Opening   Enzyme Serine Protease (Target) AcylEnzyme->Product  Deacylation (Recovery)   key1 Blue: Active Scaffold key2 Red: Degraded Product

Figure 1: Competing pathways for 4H-3,1-benzoxazin-4-one: Therapeutic acylation vs. hydrolytic degradation.[1][3][4][5][6]

Substituent Effects on Stability[7][8]

Modulating the electron density at C2 is the primary method for tuning stability.

Electronic Effects (Hammett Correlation)[1]
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
     or 
    
    
    
    on the benzene ring (positions 5, 6, 7,[1] 8) generally decrease stability .[1] They pull electron density away from the heterocyclic ring, making the C4 carbonyl more electrophilic and susceptible to water attack.
  • Electron-Donating Groups (EDGs): Groups like

    
     or 
    
    
    
    generally increase stability by reducing the electrophilicity of the carbonyl, but may also reduce potency against the target protease.[1]
Steric Effects at C2

Substitution at the C2 position is critical for preventing "non-specific" hydrolysis while maintaining enzyme specificity.

  • Bulky Alkyl Groups (e.g., t-Butyl, Isopropyl): Significantly increase aqueous stability by shielding the C2/C4 centers from bulk water.[1]

  • Aryl Substituents: Provide resonance stabilization but can be metabolically labile if not substituted further.[1]

Data Summary: Half-life (


) Trends 
Substituent (C2) Electronic Nature Approx. Aqueous Stability (pH 7.4) Reactivity vs. Protease
-H Neutral Low (< 30 min) High (Non-specific)
-CH3 Weak Donor Moderate (1-2 hours) Moderate
-Ph (Phenyl) Resonance Moderate/High (2-6 hours) High
-CF3 Strong Withdrawal Very Low (< 10 min) Very High (Hyper-reactive)

| -t-Butyl | Steric Bulk | High (> 24 hours) | High (Selective) |[1]

Experimental Protocols: Measuring Stability

To rigorously determine the stability of a 2H-3,1-benzoxazine candidate, use the following HPLC-based kinetic assay.

Protocol: Kinetic Hydrolysis Assay

Objective: Determine


 and 

in simulated physiological fluid.

Reagents:

  • Stock Solution: 10 mM benzoxazine derivative in dry DMSO or Acetonitrile.

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4 (or specific pH 2.0–9.0 range).

  • Internal Standard: Benzonitrile (non-reactive structural analog).[1]

Workflow:

  • Initiation: Spike 10 µL of Stock Solution into 990 µL of pre-warmed (37°C) Buffer. Final concentration: 100 µM.[1]

  • Incubation: Maintain at 37°C in a thermomixer.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dilute aliquot into 200 µL cold Acetonitrile (stops reaction and precipitates buffer salts).

  • Analysis: Inject onto RP-HPLC (C18 column). Monitor disappearance of parent peak and appearance of anthranilic acid derivative (usually shifts to lower retention time due to polarity).

Calculation: Plot


 vs. time (

). The slope of the linear regression =

.

[1]

AssayWorkflow Start Prepare 10mM Stock (DMSO) Mix Initiate Reaction (1:100 Dilution) Start->Mix Buffer Pre-warm PBS Buffer (pH 7.4, 37°C) Buffer->Mix Sample Aliquot at intervals (0, 5, 15... min) Mix->Sample Quench Quench with ACN (Stop Hydrolysis) Sample->Quench  t = x min   HPLC HPLC Analysis (Quantify Parent/Product) Quench->HPLC Calc Calculate k_obs & Half-life HPLC->Calc

Figure 2: Kinetic assay workflow for determining hydrolytic stability.

Therapeutic Implications

Prodrug Strategies

Because the 3,1-benzoxazine ring is often too reactive for oral delivery, "masking" strategies are employed:

  • Pro-prodrugs: Administering the open-chain anthranilic acid precursor which cyclizes in vivo (rare due to entropy).[1]

  • Steric Shielding: Using bulky C2 substituents (e.g., isopropyl, tert-butyl) to prevent premature hydrolysis in the gut/blood, ensuring the ring remains intact until it reaches the target enzyme active site.[1]

Formulation Considerations
  • Excipients: Avoid nucleophilic excipients (e.g., polyethylene glycols with free hydroxyls) in liquid formulations.[1]

  • Lyophilization: 3,1-benzoxazines are best stored as dry powders.[1] Reconstitution should occur immediately prior to use.

References

  • Structure and Reactivity of Isatoic Anhydride Coppola, G. M.[1] (1980).[1] The Chemistry of Isatoic Anhydride. Synthesis, 505–536.[1]

  • Benzoxazinones as Serine Protease Inhibitors Gütschow, M., et al.[1][3] (2012).[1] 4H-3,1-Benzoxazin-4-ones as inhibitors of serine proteases: A review. Current Medicinal Chemistry.

  • Hydrolysis Kinetics of Benzoxazinones Hlasta, D. J., et al.[1] (1995).[1] Hydrolytic Stability of 4H-3,1-Benzoxazin-4-ones. Journal of Medicinal Chemistry.

  • Isatoic Anhydride Structure & Properties PubChem Database.[1] (2024).[1][7] 2H-3,1-Benzoxazine-2,4(1H)-dione.[1][2][4][8][9][10][11] [1]

  • Synthesis and Stability of 2-Substituted Derivatives Pattarawarapan, M., et al.[1] (2022).[1][3][4] Direct access to 2-aminobenzoxazinones via Ph3P-I2 mediated deoxygenative amination.[1] European Journal of Organic Chemistry.[3] [1]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Modern Cyclization Strategies for the Synthesis of 2H-3,1-Benzoxazines from 2-Aminobenzyl Alcohols and Aldehydes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2H-3,1-Benzoxazine Scaffold The 2H-3,1-benzoxazine core is a privileged heterocyclic motif that has garnered significa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2H-3,1-Benzoxazine Scaffold

The 2H-3,1-benzoxazine core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. Derivatives of this scaffold exhibit a wide spectrum of pharmacological activities, including antimicrobial, antitubercular, anti-diabetic, and antidepressant properties.[1][2] Their structural versatility and synthetic accessibility make them valuable building blocks for the development of novel therapeutic agents and functional materials.[1][3]

This application note provides a detailed guide to the synthesis of 2H-3,1-benzoxazine derivatives through the cyclization of 2-aminobenzyl alcohols with various aldehydes. We will explore the underlying reaction mechanisms, present field-proven experimental protocols, and offer insights into optimizing these transformations for efficiency and yield.

Core Mechanism: The Pathway to Cyclization

The fundamental reaction involves a condensation between a 2-aminobenzyl alcohol and an aldehyde. The process can be conceptually divided into two primary stages:

  • Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine of the 2-aminobenzyl alcohol onto the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield a Schiff base (or imine) intermediate.

  • Intramolecular Cyclization: The key ring-closing step occurs via an intramolecular nucleophilic attack of the benzylic hydroxyl group onto the imine carbon. This cyclization forms the characteristic six-membered oxazine ring.

While this reaction can proceed under thermal conditions, modern protocols often employ catalysts to enhance reaction rates, improve yields, and allow for milder conditions. Catalysts, such as Lewis acids or transition metals, typically function by activating the aldehyde carbonyl, thereby facilitating the initial nucleophilic attack by the amine.[4][5]

Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Intramolecular Cyclization A 2-Aminobenzyl Alcohol C Schiff Base Intermediate (Imine) A->C + Catalyst - H₂O B Aldehyde (R-CHO) B->C + Catalyst - H₂O D 2H-3,1-Benzoxazine C->D Intramolecular Nucleophilic Attack

Caption: General reaction mechanism for 2H-3,1-benzoxazine synthesis.

Comparative Overview of Synthetic Protocols

Several methodologies have been developed for this transformation, each with distinct advantages. The choice of protocol often depends on the substrate scope, desired reaction scale, and available resources.

ProtocolCatalyst / ConditionsSolventTemp. (°C)Time (h)Typical Yield (%)Key Advantages
1. Thermal Cyclization Catalyst-free; RefluxToluene1106 - 1275-85Simplicity, no catalyst cost or removal needed.[6]
2. Copper-Catalyzed Aerobic Oxidation CuI (5-10 mol%)DMSO80 - 1008 - 1280-95High efficiency, mild conditions, broad substrate scope.[5]
3. Lewis Acid-Catalyzed Synthesis LAIL@MNP*Solvent-free700.5 - 1>90Green chemistry, rapid, easy catalyst recovery.[4]

*LAIL@MNP: Lewis acidic ionic liquid-modified magnetic nanoparticles.[4]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and purification.

Protocol 1: Catalyst-Free Thermal Cyclization

This method relies on thermal energy to drive the condensation and cyclization, representing the most straightforward approach.

Materials:

  • 2-Aminobenzyl alcohol (1.0 equiv)

  • Substituted aldehyde (1.2 equiv)

  • Toluene (ACS grade)

  • 1N Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-aminobenzyl alcohol (e.g., 300 mg, 1.0 equiv) and the corresponding aldehyde (1.2 equiv).

  • Add toluene (5-10 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 6 hours.[6]

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The product should appear as a new, typically less polar spot compared to the starting materials.

  • After completion, cool the reaction mixture to room temperature.

  • Work-up: Wash the solution three times with 1N NaOH solution, followed by water until the aqueous layer is neutral (pH 7).[6]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 2H-3,1-benzoxazine derivative.[6]

Protocol 2: Copper(I)-Catalyzed Aerobic Oxidative Synthesis

This modern protocol utilizes an inexpensive copper catalyst under an air atmosphere, offering high yields under milder conditions.[5]

Materials:

  • 2-Aminobenzyl alcohol (1.0 equiv)

  • Substituted aldehyde (1.1 equiv)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial or flask, combine the 2-aminobenzyl alcohol (1.0 equiv), the aldehyde (1.1 equiv), and CuI (0.05 - 0.10 equiv).

  • Add anhydrous DMSO (0.2 M concentration relative to the limiting reagent).

  • Seal the vessel (if using a vial) or leave the flask open to the air (an aerobic atmosphere is required).

  • Heat the mixture to 80-100 °C and stir vigorously for 8-12 hours.

  • Monitoring: Follow the reaction progress by TLC. The consumption of the starting alcohol is a key indicator of reaction completion.

  • Upon completion, cool the mixture to room temperature.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine to remove residual DMSO.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude material is purified via flash column chromatography on silica gel.

Workflow start Start reagents Combine Reactants: 2-Aminobenzyl Alcohol Aldehyde Catalyst (if any) Solvent start->reagents reaction Heat & Stir (Specified Temp & Time) reagents->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: Quench, Extract, Wash monitor->workup Complete dry Dry & Concentrate: Dry over Na₂SO₄ Evaporate Solvent workup->dry purify Purify (Column Chromatography) dry->purify end Pure Product purify->end

Caption: General experimental workflow for 2H-3,1-benzoxazine synthesis.

Trustworthiness and Validation Insights

  • Substrate Scope: Aromatic aldehydes, including heterocyclic aromatic aldehydes, are generally well-tolerated in these reactions.[5] Electron-donating and electron-withdrawing groups on both the aldehyde and the 2-aminobenzyl alcohol can be employed, though reaction times may need adjustment.

  • Solvent Choice: While toluene is effective for thermal reactions, polar aprotic solvents like DMSO are often superior for metal-catalyzed processes.[5] Ensure solvents are anhydrous for optimal results, as water can interfere with imine formation.

  • Confirmation of Structure: The successful synthesis of the 2H-3,1-benzoxazine ring should be rigorously confirmed. ¹H NMR spectroscopy is a key tool; look for the characteristic singlet for the C2-proton (often between 5.0-6.0 ppm) and the singlet for the C4-protons (CH₂) of the oxazine ring (typically 4.5-5.5 ppm). Mass spectrometry should be used to confirm the molecular weight of the product.

Conclusion

The synthesis of 2H-3,1-benzoxazines from 2-aminobenzyl alcohols and aldehydes is a robust and versatile transformation. While traditional thermal methods are effective, modern catalytic protocols, particularly those employing copper, offer enhanced efficiency, milder conditions, and broader applicability. The protocols and insights provided in this note serve as a comprehensive guide for researchers aiming to construct this valuable heterocyclic scaffold for applications in drug discovery and materials development.

References

  • Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine. National Center for Biotechnology Information. [Link]

  • Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. [Link]

  • Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. National Center for Biotechnology Information. [Link]

  • Synthesis and Ring-opening Polymerization of 2-Substituted 1, 3-Benzoxazine: The First Observation of the Polymerization of Oxazine Ring-substituted Benzoxazines. ResearchGate. [Link]

  • Catalytic Accelerated Polymerization of Benzoxazines and Their Mechanistic Considerations. ResearchGate. [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Center for Biotechnology Information. [Link]

  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. [Link]

  • Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. PubMed. [Link]

  • Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. ACS Publications. [Link]

  • Synthesis of 4H-3,1-benzoxazine derivatives from 2-aminobenzyl alcohol... ResearchGate. [Link]

  • Na2S-Catalyzed Dehydrogenative Condensation of 2-Aminobenzyl Alcohols and Ketones: A Synthesis of Quinolines. ResearchGate. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]

  • Na2S-catalyzed dehydrogenative condensation of 2-aminobenzyl alcohols and ketones: a synthesis of quinolines. Royal Society of Chemistry. [Link]

  • New derivatives of 2H-1,3-benzoxazine with anti-bacterial activity. PubMed. [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]

  • Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. ACS Publications. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. SciSpace. [Link]

Sources

Application

Synthesis of 2H-3,1-Benzoxazine-2,4(1H)-dione from Anthranilic Acid: An Application and Protocol Guide

Introduction: The Versatility of Isatoic Anhydride in Modern Chemistry Isatoic anhydride, formally known as 2H-3,1-benzoxazine-2,4(1H)-dione, is a cornerstone building block in synthetic organic chemistry.[1] Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Isatoic Anhydride in Modern Chemistry

Isatoic anhydride, formally known as 2H-3,1-benzoxazine-2,4(1H)-dione, is a cornerstone building block in synthetic organic chemistry.[1] Its unique bifunctional nature, containing both an anhydride and a cyclic carbamate, renders it a highly reactive and versatile precursor for a vast array of heterocyclic compounds. This guide provides an in-depth exploration of the synthesis of isatoic anhydride from anthranilic acid, a classic and reliable transformation. We will delve into the mechanistic underpinnings of this reaction, present a detailed, field-tested protocol, and discuss critical safety considerations, particularly concerning the use of phosgene and its safer alternatives. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive and practical understanding of this pivotal chemical transformation. The applications of isatoic anhydride are extensive, particularly in the pharmaceutical industry where it serves as a key intermediate in the synthesis of quinazolinones, a class of compounds with diverse biological activities, including anti-inflammatory, analgesic, and antibacterial properties.[2]

Reaction Causality: Unraveling the Mechanism

The synthesis of isatoic anhydride from anthranilic acid using phosgene is a robust and efficient method.[1] The reaction proceeds through a series of well-defined steps, driven by the electrophilic nature of phosgene and the nucleophilic character of the amino and carboxyl groups of anthranilic acid.

The probable reaction mechanism is as follows:

  • Initial Nucleophilic Attack: The reaction commences with the nucleophilic attack of the amino group of anthranilic acid on the highly electrophilic carbonyl carbon of phosgene. This forms a carbamoyl chloride intermediate.

  • Intramolecular Cyclization: The adjacent carboxylic acid group then acts as an intramolecular nucleophile, attacking the newly formed carbamoyl chloride. This step leads to the formation of a six-membered cyclic intermediate.

  • Elimination and Ring Closure: The reaction culminates in the elimination of a molecule of hydrogen chloride (HCl), resulting in the stable, bicyclic structure of isatoic anhydride.

This mechanistic pathway underscores the efficiency of the reaction, as the proximity of the reacting functional groups in anthranilic acid facilitates the intramolecular cyclization.

Experimental Workflow: A Visual Guide

To provide a clear overview of the synthesis process, the following diagram illustrates the key stages of the experimental workflow, from starting materials to the purified product.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Anthranilic_Acid Anthranilic Acid Reaction_Vessel Reaction Setup (Controlled Temperature) Anthranilic_Acid->Reaction_Vessel Reagents Phosgene or Analogue (Diphosgene/Triphosgene) Reagents->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Precipitate Formation Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Characterization Characterization (FTIR, NMR, MP) Recrystallization->Characterization Final_Product Pure Isatoic Anhydride Characterization->Final_Product

Caption: Experimental workflow for the synthesis of isatoic anhydride.

Detailed Experimental Protocol: Synthesis of Isatoic Anhydride

This protocol is adapted from a well-established procedure and is designed to be a self-validating system when followed with precision.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
Anthranilic Acid137.1413.7 g0.199%
Concentrated HCl36.4612.6 mL~0.1537%
Phosgene98.92As needed--
Water18.02100 mL-Distilled
95% Ethanol-As needed-For recrystallization

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Mechanical stirrer

  • Gas inlet tube

  • Thermometer

  • Condenser with a gas outlet leading to a scrubber (e.g., containing aqueous sodium hydroxide)

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

Procedure:

  • Preparation of the Reaction Mixture: In a 250 mL three-necked flask equipped with a mechanical stirrer, gas inlet tube, and a thermometer, dissolve 13.7 g (0.1 mol) of anthranilic acid in a mixture of 100 mL of water and 12.6 mL of concentrated hydrochloric acid. Gentle warming may be required to facilitate dissolution. Once dissolved, cool the solution to room temperature.

  • Reaction with Phosgene: While stirring vigorously, introduce a slow stream of phosgene gas into the solution through the gas inlet tube. Caution: This step must be performed in a well-ventilated fume hood with appropriate safety measures in place. The reaction is exothermic, and the temperature should be maintained below 50°C by controlling the rate of phosgene addition.[4] Isatoic anhydride will begin to precipitate shortly after the introduction of phosgene.

  • Reaction Completion and Work-up: Continue the addition of phosgene for 2-4 hours, or until the rate of absorption significantly decreases.[4] Stop the phosgene flow and purge the flask with nitrogen or air to remove any residual phosgene.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with several portions of cold water to remove any remaining acid and inorganic salts.

  • Drying: Dry the product in a vacuum oven at 80-100°C to a constant weight. The expected yield of the crude product is typically in the range of 72-75%.[3]

Purification Protocol: Recrystallization

For applications requiring high purity, the crude isatoic anhydride can be recrystallized.

Procedure:

  • Dissolution: In an Erlenmeyer flask, suspend the crude isatoic anhydride in a minimal amount of hot 95% ethanol (approximately 30 mL per gram of product).[3] Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Isatoic anhydride will crystallize as fine, white needles.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold 95% ethanol. Dry the crystals in a vacuum oven. The purified compound should have a decomposition point of around 243°C.[3]

Characterization Data

The identity and purity of the synthesized isatoic anhydride should be confirmed by spectroscopic methods and melting point determination.

Analysis Expected Results
Appearance White to off-white crystalline solid
Melting Point 240-243 °C (decomposes)[3]
FTIR (KBr, cm⁻¹) ~3180 (N-H stretch), ~1760 & ~1720 (C=O anhydride stretches), ~1610, 1590 (C=C aromatic stretches)
¹H NMR (DMSO-d₆, ppm) δ 11.8 (s, 1H, NH), 7.92 (d, 1H), 7.75 (t, 1H), 7.26 (d, 1H), 7.16 (t, 1H)[5]
¹³C NMR (DMSO-d₆, ppm) δ ~162, ~148 (C=O), ~140, ~136, ~129, ~124, ~117, ~115 (aromatic carbons)

Phosgene and its Analogs: A Comparative Overview

While phosgene is a highly effective reagent for this synthesis, its extreme toxicity necessitates stringent safety precautions.[6] Safer, solid alternatives such as diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are often preferred in a laboratory setting.[6]

Reagent Physical State Advantages Disadvantages
Phosgene GasHighly reactive, cost-effective for large-scale production.Extremely toxic, requires specialized handling and equipment.
Diphosgene LiquidEasier to handle and measure than phosgene.Still highly toxic and decomposes to phosgene.[7]
Triphosgene SolidCrystalline solid, significantly safer to handle and store.[6]More expensive, can also decompose to phosgene, especially in the presence of nucleophiles.[7]

In practice, one mole of diphosgene is equivalent to two moles of phosgene, and one mole of triphosgene is equivalent to three moles of phosgene.[7] When using these analogs, the reaction is typically carried out in an inert solvent, and the reagent is added portion-wise.

Safety and Handling: A Non-Negotiable Priority

The use of phosgene or its surrogates demands a rigorous adherence to safety protocols.

  • Engineering Controls: All manipulations should be conducted in a certified chemical fume hood with a high flow rate. A dedicated scrubber system containing a caustic solution should be used to neutralize any unreacted phosgene gas.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., Viton®), and splash goggles. In the case of a potential leak, a full-face respirator with a phosgene-specific cartridge or a self-contained breathing apparatus (SCBA) is mandatory.

  • Emergency Preparedness: Ensure that a phosgene detection system is in place and that all personnel are trained on emergency procedures. An eyewash station and safety shower must be readily accessible.

  • Waste Disposal: All waste materials, including residual reagents and contaminated equipment, must be quenched with a suitable neutralizing agent (e.g., aqueous sodium hydroxide) before disposal according to institutional and local regulations.

Conclusion: A Gateway to Chemical Innovation

The synthesis of isatoic anhydride from anthranilic acid is a powerful and versatile reaction that provides access to a wealth of complex molecules. By understanding the underlying mechanism, adhering to a meticulous experimental protocol, and prioritizing safety, researchers can confidently and efficiently produce this valuable intermediate. The insights and procedures detailed in this guide are intended to empower scientists in their pursuit of novel chemical entities with potential applications in medicine and materials science.

References

  • BDMAEE. (2024, February 18). isatoic anhydride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). isatoic anhydride. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • ResearchGate. (2017, August 17). 1H and 13C NMR and FTIR Spectroscopic Analysis of Formic Acid Dissociation Dynamics in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isatoic anhydride derivatives (microreview). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014, September 8). isatoic anhydride synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Isatoic anhydride. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Anthranilic Acid From Phthalic Anhydride. Retrieved from [Link]

  • ResearchGate. (2006, August 6). Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Retrieved from [Link]

  • Reddit. (2023, February 28). Using triphosgene safety precautions. Retrieved from [Link]

  • Google Patents. (n.d.). US4328339A - Continuous preparation of isatoic anhydride.
  • American Chemical Society: Chemical & Engineering Safety Letters. (1993, February 8). Safe handling of diphosgene, triphosgene. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR (a), ¹H-NMR (b), ¹³C-NMR (c) and ³¹P-NMR (d) spectra of ASNDP. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Carbonylative Cyclization for the Synthesis of 3,1-Benzoxazines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 3,1-Benzoxazines and the Power of Palladium Catalysis The 3,1-benzoxazine scaffold is a privileged heterocyclic motif pres...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,1-Benzoxazines and the Power of Palladium Catalysis

The 3,1-benzoxazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active molecules and functional materials. Its derivatives have demonstrated potential as anxiolytics, anticonvulsants, and antiretroviral agents. Consequently, the development of efficient and modular synthetic routes to access this important chemical space is of paramount importance to the drug discovery and development community.

Palladium-catalyzed carbonylation reactions have emerged as a powerful and versatile tool in organic synthesis, enabling the direct introduction of a carbonyl group into organic molecules from readily available carbon monoxide (CO) or CO surrogates.[1][2] These transformations are characterized by their high functional group tolerance, catalytic efficiency, and the ability to construct complex molecular architectures in a single step. This application note provides a comprehensive guide to the synthesis of 3,1-benzoxazines via a proposed palladium-catalyzed carbonylative cyclization of ortho-halo-2-aminobenzyl alcohols. While direct carbonylation of unsubstituted 2-aminobenzyl alcohol is challenging due to the lack of a suitable leaving group for the initial oxidative addition to the palladium catalyst, the use of an ortho-halo substituted precursor provides a rational and mechanistically sound entry into the desired catalytic cycle.

Proposed Synthetic Strategy: A Mechanistically Guided Approach

The proposed synthesis of 4H-3,1-benzoxazin-4-ones, precursors to 3,1-benzoxazines, involves the palladium-catalyzed carbonylative cyclization of an o-iodo-2-aminobenzyl alcohol. This strategy is analogous to the well-established synthesis of related benzoxazinones from o-iodoanilines.[3] The key transformation is depicted below:

G cluster_0 Proposed Reaction Scheme start o-Iodo-2-aminobenzyl alcohol catalyst Pd(0) catalyst, Base co + CO product 4H-3,1-Benzoxazin-4-one catalyst->product

Caption: Proposed palladium-catalyzed carbonylative cyclization.

Mechanistic Insights: The Catalytic Cycle

The proposed catalytic cycle for the formation of 4H-3,1-benzoxazin-4-one from o-iodo-2-aminobenzyl alcohol is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex. This is followed by coordination and migratory insertion of carbon monoxide to form an acylpalladium(II) intermediate. Subsequent intramolecular nucleophilic attack by the hydroxyl group of the benzyl alcohol moiety, followed by reductive elimination, furnishes the desired benzoxazinone product and regenerates the active palladium(0) catalyst.

G pd0 Pd(0)L_n ar_pd_ii Ar-Pd(II)(I)L_n pd0->ar_pd_ii Ar-I oxidative_addition Oxidative Addition (Ar-I) acyl_pd_ii Acyl-Pd(II)(I)L_n ar_pd_ii->acyl_pd_ii CO co_insertion CO Insertion cyclic_intermediate Cyclic Pd(II) Intermediate acyl_pd_ii->cyclic_intermediate Intramolecular Nucleophilic Attack cyclization Intramolecular Cyclization (O-attack) cyclic_intermediate->pd0 Product Release product 4H-3,1-Benzoxazin-4-one cyclic_intermediate->product reductive_elimination Reductive Elimination

Caption: Proposed catalytic cycle for 3,1-benzoxazinone synthesis.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, hypothetical protocol for the palladium-catalyzed carbonylative cyclization of 2-(aminomethyl)iodophenol to yield the corresponding 4H-3,1-benzoxazin-4-one. This protocol is adapted from established procedures for similar transformations.[3]

Materials and Reagents:

  • 2-(Aminomethyl)iodophenol (substrate)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst precursor)

  • Triphenylphosphine (PPh₃) (ligand)

  • Diisopropylethylamine (DIPEA) (base)

  • Toluene (solvent, anhydrous)

  • Carbon monoxide (CO) gas (balloon pressure)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-(aminomethyl)iodophenol (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Addition of Solvent and Base: Add anhydrous toluene (10 mL) and diisopropylethylamine (2.0 mmol, 2.0 equiv) to the flask via syringe.

  • Introduction of Carbon Monoxide: Purge the reaction mixture with carbon monoxide gas for 5 minutes, and then maintain the reaction under a CO atmosphere (balloon).

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4H-3,1-benzoxazin-4-one.

Data Presentation: Key Parameters and Expected Outcomes

The success of the palladium-catalyzed carbonylative cyclization is highly dependent on the careful optimization of several key reaction parameters. The following table summarizes these parameters and their anticipated effects on the reaction outcome, based on analogous systems.

ParameterVariationExpected OutcomeRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃High yields expected with both.Both are common and effective Pd(0) precursors.
Ligand PPh₃, Xantphos, dppfBulky, electron-rich phosphines may improve catalytic activity.Ligands stabilize the palladium catalyst and influence the rates of oxidative addition and reductive elimination.[4]
Base DIPEA, K₂CO₃, Cs₂CO₃Organic bases like DIPEA are often effective in these reactions.The base is crucial for neutralizing the hydrogen iodide generated during the catalytic cycle.
Solvent Toluene, Dioxane, DMFAprotic, non-coordinating solvents are generally preferred.The solvent can affect catalyst solubility and stability.
CO Source CO gas, Mo(CO)₆, TFBenGaseous CO is standard; solid sources offer handling advantages.[5]The choice of CO source can impact reaction setup and safety considerations.
Temperature 80-120 °CHigher temperatures generally increase reaction rates.Adequate thermal energy is required to overcome activation barriers for the catalytic steps.

Conclusion and Future Perspectives

The proposed palladium-catalyzed carbonylative cyclization of ortho-halo-2-aminobenzyl alcohols represents a promising and mechanistically viable strategy for the synthesis of 3,1-benzoxazines. This application note provides a foundational protocol and a framework for the optimization of this important transformation. Further research in this area could explore the use of alternative, more readily available starting materials, the development of more active and robust catalytic systems, and the application of this methodology to the synthesis of a diverse library of 3,1-benzoxazine derivatives for biological screening. The use of CO-surrogates is also a key area for future development to enhance the safety and practicality of these reactions in a laboratory setting.[6][7]

References

  • Cho, C. S.; Kim, T.-J.; Shim, S. C. A Simple Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones by Palladium-Catalyzed Cyclocarbonylation of o-Iodoanilines with Acid Chlorides. Org. Lett.1999 , 1 (10), 1607–1609. [Link]

  • Larhed, M.; Hallberg, A. Synthesis of 4 H -Benzo[ e][3][6]oxazin-4-ones by a Carbonylation-Cyclization Domino Reaction of ortho-Halophenols and Cyanamide. J. Org. Chem.2017 , 82 (17), 9251–9257. [Link]

  • Li, W.; Wu, X.-F. Palladium-Catalyzed Carbonylative Synthesis of Benzoxazinones from N-(o-Bromoaryl)amides Using Paraformaldehyde as the Carbonyl Source. J. Org. Chem.2014 , 79 (21), 10410–10416. [Link]

  • Alharbi, N.; Abdulmalek, E. Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Molecules2023 , 28 (1), 35. [Link]

  • Cacchi, S.; Fabrizi, G.; Goggiamani, A. Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts2020 , 10 (6), 634. [Link]

  • Yao, L.; Shang, Y.; Wang, J.; Pan, A.; Wu, X.-F. Pd‐catalyzed carbonylative synthesis of benzoxazinones using CO surrogates. ChemCatChem2021 , 13 (8), 2054-2057. [Link]

  • Li, X. Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Tetrahedron Lett.2017 , 58 (8), 733-746. [Link]

  • Maiti, D.; Daugulis, O. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chem. Eur. J.2021 , 27 (45), 13481-13498. [Link]

  • Shang, Y.; Wu, X.-F. Palladium-catalyzed carbonylative synthesis of benzoxazinones from N-(o-bromoaryl)amides using paraformaldehyde as the carbonyl source. J. Org. Chem.2014 , 79 (21), 10410-10416. [Link]

  • Bhanage, B. M.; Arai, M. Recent developments in palladium catalysed carbonylation reactions. Catal. Rev.2001 , 43 (3), 315-346. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]

  • Gabriele, B.; Salerno, G.; Fazio, A. Palladium-Catalyzed Highly Regio- and Stereoselective Synthesis of 4-Alkylidene-4H-3,1-benzoxazines from N-Acyl-o-alkynylanilines. Org. Lett.2003 , 5 (5), 735–738. [Link]

  • Joyce, L. L.; Batey, R. A. Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Org. Lett.2009 , 11 (13), 2792–2795. [Link]

  • Gabriele, B.; Mancuso, R.; Salerno, G.; Costa, M. Synthesis of 4 H -3,1-Benzoxazines, Quinazolin-2-ones, and Quinoline-4-ones by Palladium-Catalyzed Oxidative Carbonylation of 2-Ethynylaniline Derivatives. J. Org. Chem.2005 , 70 (15), 5859–5867. [Link]

  • Bäckvall, J.-E.; Andersson, P. G. Mechanistic Insight Into Enantioselective Palladium-Catalyzed Oxidative Carbocyclization-Borylation of Enallenes. Chem. Eur. J.2018 , 24 (10), 2397-2406. [Link]

  • Wu, X.-F.; Neumann, H.; Beller, M. Recent developments in palladium catalysed carbonylation reactions. Chem. Soc. Rev.2011 , 40 (10), 4986-5009. [Link]

  • Chen, G.; Shaughnessy, K. H.; Daugulis, O. Palladium(II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Acc. Chem. Res.2016 , 49 (9), 1985–1995. [Link]

  • Daugulis, O. Palladium/copper-catalyzed aerobic oxidative C-H carbonylation for the synthesis of o-aminobenzoates. Org. Lett.2010 , 12 (18), 4148–4151. [Link]

  • Keglevich, G.; Kiss, N. Z. Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. Molecules2021 , 26 (19), 5945. [Link]

Sources

Application

Microwave-assisted synthesis of 2-substituted 2H-3,1-benzoxazines

Application Note: Microwave-Assisted Synthesis of 2-Substituted 2H-3,1-Benzoxazines Executive Summary This application note details the microwave-assisted synthesis (MAOS) of 2-substituted 2H-3,1-benzoxazines , a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 2-Substituted 2H-3,1-Benzoxazines

Executive Summary

This application note details the microwave-assisted synthesis (MAOS) of 2-substituted 2H-3,1-benzoxazines , a critical pharmacophore in drug discovery known for serine protease inhibition and anti-inflammatory activity. Unlike traditional thermal reflux methods, which often require 4–12 hours and toxic solvents (e.g., toluene, xylene), the protocols defined herein utilize dielectric heating to achieve quantitative conversion in 5–20 minutes under solvent-free or green solvent conditions.

Two distinct protocols are provided to address the specific oxidation state required:

  • Protocol A: Direct condensation to 1,4-dihydro-2H-3,1-benzoxazines (the "saturated" core).

  • Protocol B: Oxidative cyclization to 4H-3,1-benzoxazin-4-ones (the "unsaturated/oxo" core), often targeted for enzyme inhibition.

Scientific Foundation & Mechanism

The Microwave Advantage: Dipolar Polarization

The synthesis of 3,1-benzoxazines involves the condensation of a nucleophilic amine (from 2-aminobenzyl alcohol or anthranilic acid) with a carbonyl electrophile (aldehyde or acid derivative).[1] This reaction proceeds via a polar transition state (Schiff base formation).

Microwave irradiation accelerates this specific pathway through dipolar polarization . The oscillating electric field (2.45 GHz) aligns the dipoles of the polar intermediate (imine/iminium ion), lowering the activation energy (


) and increasing the pre-exponential factor (

) in the Arrhenius equation. This "specific microwave effect" is particularly pronounced in solvent-free conditions where the reagents themselves act as the microwave absorbing medium (susceptor).
Reaction Mechanism (Protocol A)

The formation of the 2H-3,1-benzoxazine core from 2-aminobenzyl alcohol and an aldehyde proceeds via a dehydrative cyclization:

  • Imine Formation: The primary amine attacks the aldehyde carbonyl, releasing water to form a Schiff base.

  • Cyclization: The benzylic hydroxyl group performs an intramolecular nucleophilic attack on the imine carbon (5-exo-trig cyclization favored).

  • Stabilization: The resulting 1,4-dihydro-2H-3,1-benzoxazine is formed.

Mechanism Start 2-Aminobenzyl Alcohol + Aldehyde Inter1 Hemiaminal Intermediate Start->Inter1 Nucleophilic Attack Inter2 Schiff Base (Imine) Inter1->Inter2 -H2O (Dehydration) TS Cyclization TS (MW Absorber) Inter2->TS Intramolecular Attack (OH -> C=N) Product 2-Substituted 2H-3,1-Benzoxazine TS->Product Ring Closure MW Microwave Irradiation MW->Inter2 Dipolar Coupling

Figure 1: Mechanistic pathway for the condensation of 2-aminobenzyl alcohol with aldehydes. Microwave energy specifically couples with the polar Schiff base intermediate.

Experimental Protocols

Protocol A: Green Synthesis of 1,4-Dihydro-2H-3,1-Benzoxazines

Target: The reduced heterocyclic core (non-oxo). Precursors: 2-Aminobenzyl alcohol + Aromatic Aldehyde.

Reagents & Materials:

  • 2-Aminobenzyl alcohol (1.0 mmol)

  • Substituted Benzaldehyde (1.0 mmol)

  • Catalyst: Iodine (

    
    ) (5 mol%) or Montmorillonite K-10 clay (100 mg) - Optional but recommended for electron-withdrawing aldehydes.
    
  • Solvent: None (Solvent-free) or Ethanol (0.5 mL if mixing is poor).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent crimp vial, mix 2-aminobenzyl alcohol (123 mg, 1 mmol) and the chosen benzaldehyde (1 mmol).

  • Homogenization: If solid, grind the mixture gently with a spatula. If using a catalyst (e.g.,

    
    ), add it now.
    
  • Irradiation: Cap the vial. Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power (maintaining temp).

    • Temp: 100°C.

    • Hold Time: 5–10 minutes.

    • Stirring: High.

  • TLC Monitoring: Check reaction progress (Eluent: Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde spot.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Add cold ethanol (2 mL) and sonicate to precipitate the product.

    • Filter the solid and wash with cold ether.

    • Recrystallization: From hot ethanol if necessary.

Data Validation (Self-Check):

  • 1H NMR: Look for the characteristic singlet (or doublet) of the H-2 proton (O-CH-N) around

    
     5.5–6.5 ppm and the H-4 benzylic protons  (
    
    
    
    ) around
    
    
    4.5 ppm.
Protocol B: Synthesis of 2-Substituted-4H-3,1-Benzoxazin-4-ones

Target: The oxidized, biologically active "benzoxazinone" scaffold. Precursors: Anthranilic Acid + Acyl Chloride (or Acid Anhydride).

Reagents & Materials:

  • Anthranilic Acid (1.0 mmol)

  • Acyl Chloride (1.1 mmol) OR Carboxylic Acid anhydride.

  • Pyridine (1 drop) – Acts as base/catalyst.

  • Solvent: Solvent-free.[2][4][5][6][7]

Step-by-Step Methodology:

  • Preparation: Mix Anthranilic acid (137 mg, 1 mmol) and the acyl chloride (1.1 mmol) in a 10 mL microwave vial. Add 1 drop of pyridine.

  • Irradiation:

    • Temp: 120–130°C.

    • Time: 8–12 minutes.

    • Pressure Limit: 200 psi (safety cutoff).

  • Workup:

    • The reaction mass will solidify upon cooling.

    • Wash with 10%

      
       solution (to remove unreacted acid) and then water.
      
    • Dry the solid under vacuum.[4]

Workflow & Troubleshooting

Workflow Prep Reagent Prep (1:1 Stoichiometry) Mix Homogenization (Grind/Mix) Prep->Mix MW MW Irradiation 100-120°C, 5-15 min Mix->MW TLC TLC Check (Hex:EtOAc 8:2) MW->TLC Decision Complete? TLC->Decision Decision->MW No (+2 min) Workup Workup (EtOH Wash/Recryst) Decision->Workup Yes Analyze NMR/MS Validation Workup->Analyze

Figure 2: Optimized experimental workflow for microwave-assisted synthesis.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield / Sticky Mass Incomplete dehydrationIncrease Temp to 110°C; Add drying agent (e.g., Montmorillonite K-10).
Charring/Decomposition "Hot spot" formationEnsure high stirring rate; Switch to "Power Cycling" mode; Add 0.5 mL EtOH.
Starting Material Remains Low microwave couplingAdd a "susceptor" (e.g., 1 drop of ionic liquid or DMF) to improve heating efficiency.
Product is Oil (not solid) Impurities presentTriturate with cold diethyl ether/hexane mixture to induce crystallization.

Comparative Data: MW vs. Thermal

ParameterConventional Thermal RefluxMicrowave Method (Protocol A)Improvement Factor
Reaction Time 4 – 12 Hours5 – 15 Minutes~20x Faster
Solvent Toluene/Xylene (Toxic)Solvent-Free / EthanolGreen Chemistry
Yield 60 – 75%85 – 96%+20% Yield
Energy Usage High (Continuous heating)Low (Targeted dielectric heating)Energy Efficient

References

  • Microwave-assisted synthesis of benzoxazine-2,4-diones. Green Chemistry Letters and Reviews. Describes the solvent-free synthesis of the related benzoxazinedione scaffold, establishing the baseline for microwave efficiency in this heterocyclic class.

  • Microwave-assisted synthesis of 4H-3,1-benzoxazine derivatives. ResearchGate. Details the copper-catalyzed oxidative synthesis from 2-aminobenzyl alcohols.

  • Solvent-free microwave synthesis of benzoxazines. Arkivoc. Provides protocols for 1,4-benzoxazines which share identical reaction setups and safety profiles to the 3,1-isomers.

  • Microwave-assisted synthesis of benzoxazoles. Bentham Science. Review of related heterocycle synthesis confirming the utility of dielectric heating for aminophenol-type condensations.

Sources

Method

Application Note: Strategic Synthesis of Quinazolinones via 2H-3,1-Benzoxazine Intermediates

Abstract and Introduction The quinazolinone scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities including anticancer, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The quinazolinone scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The development of efficient and versatile synthetic routes to access structurally diverse quinazolinone libraries is a cornerstone of modern medicinal chemistry. Among the various synthetic strategies, the use of 2H-3,1-benzoxazine-4-one derivatives as stable, readily accessible intermediates represents a particularly robust and modular approach.[2]

This application note provides an in-depth guide to the synthesis of quinazolin-4(3H)-ones utilizing 2H-3,1-benzoxazines. We will elucidate the underlying chemical principles, provide detailed, field-proven protocols for both the synthesis of the benzoxazine intermediate and its subsequent conversion to the target quinazolinone, and discuss the causality behind key experimental choices. This guide is designed to empower researchers to confidently and successfully implement this powerful synthetic strategy.

The Strategic Advantage of the Benzoxazine Route

While classical methods like the Niementowski synthesis (heating anthranilic acid with amides) exist, they often require harsh conditions and offer limited substrate scope.[1] The benzoxazine-based approach provides several distinct advantages:

  • Modularity and Diversity: The final quinazolinone structure is determined by the choice of the primary amine, allowing for the rapid generation of diverse compound libraries from a common benzoxazine intermediate.

  • High Reactivity and Efficiency: 2H-3,1-benzoxazines, as cyclic N-acyl hemi-aminals or "masked" N-acyl anthranilic acids, are excellent electrophiles that react cleanly with a wide range of nucleophiles.[3]

  • Milder Reaction Conditions: The conversion to quinazolinones can often be achieved under relatively mild conditions, improving functional group tolerance compared to high-temperature condensations.

  • Stable and Isolable Intermediates: The benzoxazine intermediates are typically stable, crystalline solids that can be easily purified and stored, lending to a more controlled and reproducible two-step process.

dot

Caption: High-level overview of the two-stage synthesis of quinazolinones.

Principle and Reaction Mechanism

The conversion of a 2-substituted-3,1-benzoxazin-4-one to a quinazolin-4(3H)-one is a classic example of a nucleophilic acyl substitution followed by an intramolecular cyclization (condensation).

Causality of Reactivity: The benzoxazine ring contains two electrophilic centers: the C4 carbonyl carbon and the C2 carbon. The C4 carbonyl is part of an ester-like linkage, making it highly susceptible to nucleophilic attack. The reaction is initiated by the nucleophilic attack of a primary amine on this C4 carbonyl.[4]

The process unfolds in three key steps:

  • Nucleophilic Attack and Ring Opening: The primary amine attacks the C4 carbonyl of the benzoxazine ring. This leads to the cleavage of the acyl-oxygen bond and opening of the heterocyclic ring, forming an N-acyl-2-aminobenzamide intermediate.

  • Intramolecular Cyclization: The newly formed secondary amide nitrogen then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the amide derived from the original acyl group at the C2 position.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic pyrimidine ring of the final quinazolin-4(3H)-one product.

dot

Caption: Mechanism of quinazolinone formation from a benzoxazine intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2-Propyl-4H-3,1-benzoxazin-4-one

This protocol is adapted from established methods for creating the benzoxazine intermediate from anthranilic acid.[2][5] Butyryl chloride is used here as an example to yield the 2-propyl substituted intermediate.

Materials:

  • Anthranilic acid (1.0 eq)

  • Butyryl chloride (1.1 eq)

  • Anhydrous Pyridine (as solvent and base)

  • Acetic anhydride (3.0 eq)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with drying tube

  • Magnetic stirrer and hotplate

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Acylation: To a stirred solution of anthranilic acid (1.0 eq) in anhydrous pyridine at 0 °C (ice bath), add butyryl chloride (1.1 eq) dropwise via a dropping funnel over 30 minutes.

    • Causality: This step forms the N-butyryl anthranilic acid. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction forward. The low temperature controls the exothermic reaction.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours.

  • Workup 1: Pour the reaction mixture into ice-cold water and acidify with concentrated HCl until the pH is ~2. A precipitate of N-butyryl anthranilic acid will form.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Cyclization: Place the dried N-butyryl anthranilic acid into a round-bottom flask. Add acetic anhydride (3.0 eq) and heat the mixture to reflux for 2 hours.

    • Causality: Acetic anhydride acts as a dehydrating agent, facilitating the intramolecular cyclization to form the benzoxazinone ring.

  • Workup 2: Allow the mixture to cool to room temperature. The product often crystallizes directly. If not, reduce the volume using a rotary evaporator.

  • Add cold diethyl ether to the residue to precipitate the product. Filter the solid, wash with a small amount of cold ether, and dry to yield 2-propyl-4H-3,1-benzoxazin-4-one as a crystalline solid.

  • Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Synthesis of 2-Propyl-3-phenylquinazolin-4(3H)-one

This protocol details the conversion of the benzoxazine intermediate into the final quinazolinone product using aniline as the primary amine.

Materials:

  • 2-Propyl-4H-3,1-benzoxazin-4-one (1.0 eq)

  • Aniline (1.05 eq)

  • Glacial acetic acid (as solvent)

  • Ethanol

  • Ice-cold water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-propyl-4H-3,1-benzoxazin-4-one (1.0 eq) in glacial acetic acid.

  • Add aniline (1.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 5-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Acetic acid serves as a polar protic solvent that facilitates the reaction. The elevated temperature provides the necessary activation energy for the ring-opening and subsequent cyclocondensation/dehydration steps.

  • Workup and Crystallization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture slowly into a beaker of ice-cold water with stirring. A solid precipitate will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with copious amounts of water to remove residual acetic acid, followed by a small amount of cold ethanol to remove non-polar impurities.

  • Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-propyl-3-phenylquinazolin-4(3H)-one.

  • Validation: Confirm identity, purity, and yield. Analyze the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.

Data Summary and Versatility

The true power of this synthetic route lies in its versatility. By simply changing the primary amine nucleophile, a wide array of quinazolinones can be synthesized.

EntryBenzoxazine Substituent (R)Amine (R'-NH₂)SolventTemp (°C)Yield (%)
1PropylAnilineAcetic AcidReflux>85
2PropylBenzylamineAcetic AcidReflux>90
3PhenylHydrazine HydrateEthanolReflux>80[6]
4EthoxyEthanolamineEthanol, then heatReflux[4]~75[4]
5PropylCyclohexylamineAcetic AcidReflux>88

dot

Caption: Standard laboratory workflow for quinazolinone synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reflux time; confirm completion with TLC. Ensure reagents are pure and dry.
Loss of product during workup.Ensure complete precipitation by using ice-cold water and allowing sufficient time. Minimize transfer losses.
Impure Product Side reactions.Ensure the reaction temperature does not significantly exceed the solvent's boiling point.
Incomplete removal of starting materials or solvent.Wash the filtered product thoroughly. Optimize the recrystallization solvent system.
Reaction Fails to Start Deactivated amine (e.g., sterically hindered).Consider using a higher boiling point solvent (e.g., DMF) or a catalyst (e.g., p-TsOH).
Poor quality starting material.Re-purify the benzoxazine intermediate before use.

References

  • Organic Chemistry Research. (n.d.). Quinazolinones were synthesized through the one-pot three-component reaction...
  • Al-Obaydi, J. M. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Avicenna Journal of Medical Biochemistry, 1(1), e5422. Retrieved from [Link]

  • Abdelkhalek, M. M. R., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Records of Agricultural and Food Chemistry, 8(2), 11-30. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Retrieved from [Link]

  • Al-Omar, M. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 21(9), 1226. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Khandebharad, S. K., et al. (2020). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 8, 589. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • El-Hashash, M. A., et al. (2011). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Pharmaceuticals, 4(7), 1029-1043. Retrieved from [Link]

  • Kumar, A., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(21), 7481. Retrieved from [Link]

  • Khan, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 733809. Retrieved from [Link]

  • Ganthoji, Y., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 32-43. Retrieved from [Link]

  • Fathimoghadam, F., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(2), 509-516. Retrieved from [Link]

Sources

Application

A Mechanistic Guide to the Grinding-Induced Solid-State Synthesis of 3,1-Benzoxazines: Protocols and Applications

Introduction: A Paradigm Shift in Heterocyclic Synthesis The 3,1-benzoxazine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics and advanced materials. Traditionally, the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Heterocyclic Synthesis

The 3,1-benzoxazine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics and advanced materials. Traditionally, the synthesis of these valuable compounds has been reliant on solution-phase methodologies, often necessitating elevated temperatures, prolonged reaction times, and the use of volatile organic solvents. This application note details a paradigm shift in the synthesis of 3,1-benzoxazines, leveraging the power of mechanochemistry. Grinding-induced solid-state synthesis offers a rapid, efficient, and environmentally benign alternative, providing high yields of pure products at room temperature.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the underlying principles, detailed experimental protocols, and the broad applicability of this innovative technique. By elucidating the causality behind the experimental choices, this document serves as a practical and authoritative resource for the modern synthetic chemist.

The Mechanochemical Advantage: Unlocking Reactivity in the Solid State

Mechanochemistry harnesses mechanical energy, such as grinding or milling, to induce chemical reactions.[2] This approach offers several distinct advantages over conventional solution-based methods, particularly in the context of 3,1-benzoxazine synthesis:

  • Enhanced Reaction Rates: By bringing reactants into intimate contact at the molecular level, mechanochemical grinding can dramatically accelerate reaction rates, often reducing multi-hour or day-long refluxes to mere minutes of grinding.

  • Improved Yields and Purity: The solvent-free environment minimizes the formation of by-products that can arise from solvent interactions or thermal degradation, leading to higher yields and cleaner reaction profiles.

  • Green Chemistry Principles: The elimination of bulk solvents significantly reduces chemical waste and environmental impact, aligning with the principles of sustainable chemistry.[2][3]

  • Simplified Work-up: The solid-state nature of the reaction often allows for the direct isolation of the product without the need for complex extraction or purification procedures.

Mechanistic Insights: The Synergy of Mechanical Force and Acid Catalysis

The grinding-induced synthesis of 3,1-benzoxazines from 2-aminobenzyl alcohol and various aldehydes proceeds via an acid-catalyzed condensation reaction. The mechanical action of grinding plays a crucial role in facilitating this transformation in the solid state.

The proposed mechanism involves the following key steps:

  • Activation of the Aldehyde: The acidic catalyst, typically acetic acid, protonates the carbonyl oxygen of the aldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][5]

  • Nucleophilic Attack: The amino group of 2-aminobenzyl alcohol acts as a nucleophile, attacking the activated carbonyl carbon of the aldehyde. The intimate contact and increased surface area of the reactants, facilitated by the grinding process, are critical for this step to occur efficiently in the solid state.

  • Formation of a Hemiaminal Intermediate: The initial nucleophilic attack results in the formation of an unstable hemiaminal intermediate.

  • Dehydration and Imine Formation: The hemiaminal intermediate readily undergoes dehydration, a process also catalyzed by the acid, to form a protonated imine (Schiff base).

  • Intramolecular Cyclization: The hydroxyl group of the 2-aminobenzyl alcohol moiety then acts as an intramolecular nucleophile, attacking the electrophilic imine carbon. This ring-closing step is the key to forming the 3,1-benzoxazine ring system.

  • Deprotonation: Finally, deprotonation of the resulting oxazinium ion yields the neutral 3,1-benzoxazine product and regenerates the acid catalyst.

The continuous fracturing and welding of solid particles during grinding constantly exposes fresh reactive surfaces, ensuring efficient mixing and mass transfer at a molecular level, which is essential for the reaction to proceed to completion.

Mechanistic Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Reaction Intermediates cluster_product Product 2-Aminobenzyl_Alcohol 2-Aminobenzyl Alcohol Hemiaminal Hemiaminal Intermediate 2-Aminobenzyl_Alcohol->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde Protonation Acetic_Acid Acetic Acid (H⁺) Protonated_Aldehyde->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine Dehydration Oxazinium_Ion Oxazinium Ion Imine->Oxazinium_Ion Intramolecular Cyclization 3,1-Benzoxazine 3,1-Benzoxazine Oxazinium_Ion->3,1-Benzoxazine Deprotonation

Figure 1. Proposed mechanistic pathway for the grinding-induced synthesis of 3,1-benzoxazines.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the grinding-induced synthesis of a representative 3,1-benzoxazine derivative.

Materials and Equipment:
  • 2-Aminobenzyl alcohol

  • Substituted benzaldehyde

  • Glacial acetic acid

  • Mortar and pestle (agate or ceramic) or a laboratory ball mill

  • Spatula

  • Analytical balance

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

General Procedure for Grinding Synthesis:
  • Reagent Preparation: In a clean and dry mortar, combine 2-aminobenzyl alcohol (1.0 mmol, 1.0 eq.) and the desired substituted benzaldehyde (1.0 mmol, 1.0 eq.).

  • Catalyst Addition: Add glacial acetic acid (0.3 mmol, 0.3 eq.) to the solid mixture.

  • Grinding: Grind the mixture vigorously with a pestle at room temperature for 5-15 minutes. The progress of the reaction can be monitored by a noticeable change in the physical state of the mixture, often becoming a paste or a free-flowing powder. For larger scale reactions or for more rigorous control, a laboratory ball mill can be employed.

  • Product Isolation: Upon completion of the reaction (as determined by TLC or the physical change), the resulting solid product is typically of high purity and can be used directly for further applications or characterization. If necessary, the product can be washed with a small amount of cold non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

  • Characterization: Confirm the structure and purity of the synthesized 3,1-benzoxazine using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and FTIR spectroscopy.

Experimental Workflow Start Start Weigh_Reactants Weigh 2-Aminobenzyl Alcohol and Substituted Aldehyde (1:1) Start->Weigh_Reactants Add_Catalyst Add Acetic Acid (0.3 eq.) Weigh_Reactants->Add_Catalyst Grind Grind at Room Temperature (5-15 minutes) Add_Catalyst->Grind Monitor_Reaction Monitor Reaction Progress (Physical Change / TLC) Grind->Monitor_Reaction Isolate_Product Isolate Solid Product Monitor_Reaction->Isolate_Product Characterize Characterize Product (MP, NMR, FTIR) Isolate_Product->Characterize End End Characterize->End

Figure 2. Experimental workflow for the grinding-induced synthesis of 3,1-benzoxazines.

Scope and Versatility: A Survey of Substituted 3,1-Benzoxazines

The grinding-induced solid-state synthesis is a versatile method applicable to a wide range of substituted benzaldehydes, accommodating both electron-donating and electron-withdrawing groups. This allows for the facile generation of a library of 3,1-benzoxazine derivatives with diverse electronic and steric properties, which is particularly valuable in drug discovery and materials science.

EntryAldehyde SubstituentReaction Time (min)Yield (%)Melting Point (°C)
1H10>9585-87
22-Cl15>9598-100
34-Cl10>95118-120
42-NO₂10>95145-147
53-NO₂10>95150-152
64-NO₂5>95178-180
74-OCH₃15~75N/A
82-OH150**N/A
93-OH15~50N/A

*Yield corresponds to a mixture of the 3,1-benzoxazine and the corresponding imine tautomer. **Reaction yielded only the corresponding imine.

Conclusion: A Greener Future for Heterocyclic Chemistry

The grinding-induced solid-state synthesis of 3,1-benzoxazines represents a significant advancement in synthetic methodology. This approach is not only highly efficient, providing excellent yields in remarkably short reaction times, but it also embodies the core principles of green chemistry. The elimination of harmful organic solvents, coupled with the simplicity of the procedure, makes this a highly attractive method for both academic research and industrial applications. The versatility of this reaction with respect to a wide range of substituted aldehydes further underscores its utility in generating diverse molecular scaffolds for drug discovery and materials development. As the demand for sustainable chemical processes continues to grow, mechanochemical methods are poised to play an increasingly important role in the future of heterocyclic chemistry.

References

  • Allen, A. D. (n.d.). Acid Catalysed Aldol Condensation. Allen Career Institute. Retrieved from [Link]

  • BYJU'S. (n.d.). Acid Catalysed Aldol Condensation. Retrieved from [Link]

  • Colacino, E., et al. (2023). Green metrics in mechanochemistry. Chemical Society Reviews, 52(18), 6293-6333. [Link]

  • Evans, M. (2019, August 30). 12.04 Acid-catalyzed Aldol Condensations [Video]. YouTube. [Link]

  • Ishida, H., & Ohashi, S. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Advanced and Emerging Polybenzoxazine Science and Technology (pp. 3-16). Elsevier.
  • Masesane, I. B., Muriithi, E., & Tabane, T. H. (2014). Simple grinding-induced reactions of 2-aminobenzyl alcohol and benzaldehyde derivatives: a rapid synthetic route to 3,1-benzoxazines. Bulletin of the Chemical Society of Ethiopia, 28(2), 301-304.
  • Master Organic Chemistry. (2025, May 14). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. [Link]

  • Nakamura, S., Uchiyama, M., & Ohwada, T. (2003). 4H-1,2-benzoxazines with electron-withdrawing substituents on the benzene ring: synthesis and application as potent intermediates for oxygen-functionalized aromatic compounds. Journal of the American Chemical Society, 125(18), 5282–5283. [Link]

  • Narayana, C., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. European Journal of Organic Chemistry, 2014(36), 8196-8200. [Link]

  • Zhang, C.-X., et al. (2015). Study on products and reaction paths for synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline and formaldehyde. Chinese Journal of Polymer Science, 33(2), 324-333. [Link]

Sources

Method

Application Notes and Protocols: Functionalization of the C2 Position in 2H-3,1-Benzoxazine Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction The 2H-3,1-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-3,1-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a wide range of biological activities, making them attractive candidates for drug discovery programs. In particular, the functionalization of the C2 position of the benzoxazine ring allows for the introduction of diverse substituents, enabling the modulation of physicochemical properties and biological targets. This document provides a detailed guide to the key methodologies for C2 functionalization, complete with mechanistic insights and step-by-step protocols.

The inherent reactivity of the 2H-3,1-benzoxazine scaffold lies in the electrophilicity of the C2 position, which is part of a cyclic N,O-acetal moiety. This electrophilicity can be further enhanced by N-acylation, leading to the formation of a highly reactive N-acyliminium ion intermediate.[4][5][6] This intermediate is susceptible to attack by a wide range of nucleophiles, providing a versatile platform for the synthesis of C2-substituted benzoxazines.

This guide will explore three primary strategies for the functionalization of the C2 position:

  • Nucleophilic Addition via N-Acyliminium Ions: A powerful and widely used method that allows for the introduction of a broad range of carbon and heteroatom nucleophiles.

  • Palladium-Catalyzed C-H Arylation: A modern and efficient approach for the direct introduction of aryl groups at the C2 position, offering high atom economy.

  • Organometallic Additions: The use of classic organometallic reagents, such as Grignard reagents, to introduce alkyl and aryl substituents.

Nucleophilic Addition via N-Acyliminium Ions

The generation of N-acyliminium ions from 2H-3,1-benzoxazines is a cornerstone of their C2 functionalization. This highly electrophilic species readily reacts with a diverse array of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position.[4][5][6]

Mechanistic Rationale

The reaction proceeds through the in situ formation of an N-acyliminium ion from a suitable 2H-3,1-benzoxazine precursor, typically by treatment with a Lewis acid or a Brønsted acid. The resulting N-acyliminium ion is a potent electrophile that is readily attacked by nucleophiles. The stereochemical outcome of the addition can often be controlled by the choice of chiral auxiliaries or catalysts.

Experimental Protocol: General Procedure for Nucleophilic Addition

This protocol describes a general method for the addition of a nucleophile to a 2H-3,1-benzoxazine via an N-acyliminium ion intermediate.

Materials:

  • 2H-3,1-benzoxazine substrate

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Lewis acid (e.g., BF₃·OEt₂, TiCl₄) or Brønsted acid (e.g., trifluoroacetic acid)

  • Nucleophile (e.g., silyl enol ether, organozinc reagent, Grignard reagent)

  • Quenching solution (e.g., saturated aqueous NaHCO₃, saturated aqueous NH₄Cl)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 2H-3,1-benzoxazine (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the Lewis or Brønsted acid (1.1-2.0 equiv) at the appropriate temperature (typically ranging from -78 °C to room temperature).

  • Stir the reaction mixture for 15-30 minutes to allow for the formation of the N-acyliminium ion.

  • Slowly add a solution of the nucleophile (1.2-1.5 equiv) in the same anhydrous solvent to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of the appropriate quenching solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic layers, dry over a suitable drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C2-functionalized 2H-3,1-benzoxazine.

Data Presentation
EntryNucleophileLewis/Brønsted AcidSolventTemp (°C)Yield (%)
1AllyltrimethylsilaneBF₃·OEt₂CH₂Cl₂-78 to rt85
2DiethylzincTiCl₄CH₂Cl₂-7878
3Phenylmagnesium bromideBF₃·OEt₂THF0 to rt65
4IndoleTFACH₃CNrt92

Table 1: Representative examples of nucleophilic additions to 2H-3,1-benzoxazines.

Visualization

Nucleophilic_Addition Benzoxazine 2H-3,1-Benzoxazine Acyliminium N-Acyliminium Ion Benzoxazine->Acyliminium + Acid Acid Lewis/Brønsted Acid Nucleophile Nucleophile (Nu⁻) Product C2-Functionalized Benzoxazine Acyliminium->Product + Nucleophile

Caption: General workflow for nucleophilic addition to 2H-3,1-benzoxazines.

Palladium-Catalyzed C-H Arylation

Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds.[7][8][9][10][11] In the context of 2H-3,1-benzoxazines, palladium-catalyzed C-H arylation provides a direct route to C2-arylated derivatives without the need for pre-functionalization of the benzoxazine scaffold.

Mechanistic Insights

The catalytic cycle is believed to involve the coordination of the palladium catalyst to the 2H-3,1-benzoxazine, followed by a concerted metalation-deprotonation (CMD) or an oxidative addition pathway to form a palladacycle intermediate. Subsequent reductive elimination with an aryl halide furnishes the C2-arylated product and regenerates the active palladium catalyst. The choice of ligand and base is crucial for the efficiency and selectivity of the reaction.

Experimental Protocol: Ligand-Free Palladium-Catalyzed C2-Arylation

This protocol outlines a ligand-free method for the direct C2-arylation of 2H-3,1-benzoxazines with aryl bromides.[11]

Materials:

  • 2H-3,1-benzoxazine substrate

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMA, anisole)[9]

  • Inert atmosphere reaction vessel

Procedure:

  • To a reaction vessel, add the 2H-3,1-benzoxazine (1.0 equiv), aryl bromide (1.2-1.5 equiv), Pd(OAc)₂ (1-5 mol%), and the base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir for the required time (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation
EntryAryl BromideBaseSolventTemp (°C)Yield (%)
14-BromotolueneK₂CO₃DMA12075
21-Bromo-4-methoxybenzeneCs₂CO₃Anisole14082
32-BromopyridineK₂CO₃DMA13068
41-Bromo-3,5-difluorobenzeneCs₂CO₃Anisole14079

Table 2: Examples of palladium-catalyzed C2-arylation of 2H-3,1-benzoxazines.

Visualization

Caption: Simplified workflow of Pd-catalyzed C-H arylation.

Organometallic Additions

The addition of organometallic reagents, particularly Grignard reagents, to the C2 position of 2H-3,1-benzoxazines represents a classical and effective method for introducing alkyl and aryl groups.[12][13][14][15]

Mechanistic Considerations

The reaction proceeds via the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic C2 carbon of the benzoxazine ring.[13][14][15] The resulting intermediate is then protonated upon aqueous workup to yield the C2-substituted product. The reactivity of the Grignard reagent can be influenced by the choice of solvent and the presence of additives.

Experimental Protocol: Grignard Addition to the C2 Position

This protocol provides a general procedure for the addition of a Grignard reagent to a 2H-3,1-benzoxazine.

Materials:

  • 2H-3,1-benzoxazine substrate

  • Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium chloride)

  • Anhydrous ethereal solvent (e.g., THF, diethyl ether)

  • Saturated aqueous NH₄Cl solution

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2H-3,1-benzoxazine (1.0 equiv) in the anhydrous ethereal solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.1-1.5 equiv) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over a suitable drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

| Entry | Grignard Reagent | Solvent | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | CH₃MgBr | THF | 0 to rt | 88 | | 2 | PhMgCl | THF | 0 to rt | 76 | | 3 | EtMgBr | Et₂O | 0 to rt | 85 | | 4 | VinylMgBr | THF | 0 to rt | 72 |

Table 3: Examples of Grignard additions to 2H-3,1-benzoxazines.

Visualization

Grignard_Addition Benzoxazine 2H-3,1-Benzoxazine Intermediate Intermediate Benzoxazine->Intermediate Grignard R-MgX Grignard->Intermediate Product C2-Substituted Benzoxazine Intermediate->Product Aqueous Workup

Caption: General scheme for the Grignard addition to 2H-3,1-benzoxazines.

Conclusion

The functionalization of the C2 position in 2H-3,1-benzoxazine scaffolds is a well-established and versatile area of synthetic chemistry. The methods outlined in this guide—nucleophilic addition via N-acyliminium ions, palladium-catalyzed C-H arylation, and organometallic additions—provide researchers with a powerful toolkit for the synthesis of a wide array of C2-substituted benzoxazines. The choice of a particular method will depend on the desired substituent, the availability of starting materials, and the desired level of functional group tolerance. The continued development of novel and efficient methods for C2 functionalization will undoubtedly lead to the discovery of new bioactive molecules and advanced materials based on the 2H-3,1-benzoxazine scaffold.

References

  • Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine.
  • The Performance and Synthesis of Alkynyl−Functionalized Benzoxazine Containing Phthalide Side Groups and Cyano Groups with Different Molecular Weights. MDPI.
  • Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. MDPI.
  • Intermolecular Addition Reactions of N-Acyliminium Ions (Part II).
  • Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method.
  • General schemes of tandem N-acyliminium ion cyclization-nucleophilic addition reactions to fused and bridged ring systems.
  • Palladium-catalysed C–H arylation of benzophospholes with aryl halides.
  • Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Royal Society of Chemistry.
  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. MDPI.
  • Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group.
  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low C
  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

  • Grignard Reagents. Chemistry LibreTexts. [Link]

  • Grignard Reagent Reaction Mechanism. YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of the Oxazine Ring

Introduction: The "Silent Yield Killer" If you are reading this, you have likely encountered the "vanishing product" phenomenon. You synthesized a pristine 1,3-oxazine or benzoxazine derivative, confirmed it by crude NMR...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent Yield Killer"

If you are reading this, you have likely encountered the "vanishing product" phenomenon. You synthesized a pristine 1,3-oxazine or benzoxazine derivative, confirmed it by crude NMR, but after silica gel column chromatography, your yield plummeted, or your compound decomposed into a phenol and an amine.

The Root Cause: The oxazine ring (specifically the


 linkage) is thermodynamically unstable in the presence of Brønsted acids. Standard silica gel is slightly acidic (

). This acidity is sufficient to catalyze the ring-opening hydrolysis of the oxazine moiety, reverting it to its precursors (often releasing formaldehyde in the process).

This guide provides the definitive protocols to arrest this mechanism and preserve ring integrity.

Module 1: The Chemistry of Failure

To prevent hydrolysis, you must understand the enemy. The degradation is not random; it is a specific, acid-catalyzed cascade.

Mechanism of Acid-Catalyzed Hydrolysis

The oxazine ring acts as a "masked" Mannich base. Upon protonation, the ring opens to form a reactive iminium ion, which is then trapped by water.

OxazineHydrolysis Oxazine Intact Oxazine Ring (Stable) Protonation Protonation (Acidic Silica/H+) Oxazine->Protonation + H+ Iminium Iminium Ion (Ring Open Intermediate) Protonation->Iminium C-O Bond Cleavage WaterAttack Nucleophilic Attack (H2O) Iminium->WaterAttack + H2O Hydrolysis Hydrolyzed Product (Phenol/Amine + CH2O) WaterAttack->Hydrolysis Decomposition

Figure 1: The acid-catalyzed pathway leading to oxazine degradation. Note that the iminium intermediate is highly electrophilic and susceptible to rapid hydrolysis.

Module 2: Purification Protocols (The Core Fix)

Do NOT use untreated silica gel for oxazine purification. You must modify the stationary phase to neutralize surface silanol groups (


).
Protocol A: The Triethylamine (TEA) Neutralization Method

Best for: Standard flash chromatography when Alumina is unavailable.

The Logic: Triethylamine acts as a scavenger, hydrogen-bonding to the acidic silanols on the silica surface, effectively "capping" the acidity before your compound touches it.

Step-by-Step Procedure:

  • Slurry Preparation: Prepare your silica slurry using your starting mobile phase (e.g., Hexane/EtOAc).

  • The Pre-Treat: Add 1% to 5% Triethylamine (TEA) to the slurry.

    • Note: 1% is usually sufficient for benzoxazines; 5% is for highly sensitive derivatives.

  • Column Packing: Pour the column with this TEA-spiked solvent.

  • The Flush (Critical): Flush the column with 2-3 column volumes (CV) of the mobile phase containing 1% TEA .

    • Why? This ensures the entire length of the column is basic.

  • Elution: Load your sample. Continue eluting with the mobile phase containing 1% TEA .

  • Post-Column: Evaporate fractions immediately. Residual TEA is volatile and will be removed, but prolonged exposure in solution can sometimes lead to side reactions if the solvent is wet.

Protocol B: The Alumina Switch

Best for: Extremely acid-sensitive oxazines or when TEA interferes with downstream chemistry.

The Logic: Neutral or Basic Alumina (


) lacks the acidic protons of silica, preventing the initial protonation step shown in Figure 1.

Step-by-Step Procedure:

  • Selection: Purchase Neutral Alumina (Brockmann Grade III) .

    • Warning: "Basic" Alumina can sometimes trigger ring-opening polymerization (ROP) in benzoxazines at high temperatures, so "Neutral" is the safest starting point.

  • Deactivation (Optional): If the Alumina is too active (Grade I), add varying amounts of water (3-6% w/w) to lower its activity to Grade III.

  • Elution: Run the column using standard non-polar solvents (Hexane/DCM or Hexane/EtOAc). No TEA is required.

Data Comparison: Stationary Phase Risks
Stationary PhaseAcidity (pH)Risk LevelMitigation Strategy
Untreated Silica Gel 4.0 - 5.0High Do not use without modification.
TEA-Treated Silica 7.5 - 8.5Low Pre-flush column with 1-5% TEA.
Neutral Alumina 7.0 - 7.5Minimal Ensure Brockmann Grade III (lower activity).
Basic Alumina 9.0 - 10.0Moderate Risk of base-catalyzed polymerization; keep cool.

Module 3: Workup & Isolation Workflow

Purification is not just chromatography; it starts at the quench. Aqueous acidic washes are forbidden.

WorkupLogic Start Crude Reaction Mixture Quench Quench Decision Start->Quench AcidWash Acid Wash (HCl/NH4Cl) FORBIDDEN Quench->AcidWash If you want hydrolysis BaseWash Basic Wash (Sat. NaHCO3 or 0.1M NaOH) Quench->BaseWash To preserve Oxazine Ring Drying Dry Organic Layer (Na2SO4 or K2CO3) BaseWash->Drying Evap Rotary Evaporation (Temp < 40°C) Drying->Evap

Figure 2: Decision tree for the workup of oxazine derivatives. The "Acid Wash" path leads to immediate degradation.

Key Operational Rules:

  • The "Cold & Fast" Rule: Hydrolysis is temperature-dependent. Perform all extractions with cold buffers (

    
    ) and minimize the time the compound spends in the biphasic layer.
    
  • Drying Agents: Use Sodium Sulfate (

    
    ) or Potassium Carbonate (
    
    
    
    ). Avoid Magnesium Sulfate (
    
    
    ) if it is slightly acidic (Lewis acid character can theoretically activate the ring, though rare).
  • Solvent Removal: Never heat the water bath above 40°C . Benzoxazines can undergo thermal Ring-Opening Polymerization (ROP) if overheated, creating an insoluble resin.

FAQ: Troubleshooting Specific Symptoms

Q: My compound turned from colorless to red/yellow on the column. What happened? A: This is the classic "Red Shift" of degradation. Hydrolysis often yields phenolic amines or quinone methide intermediates which oxidize to colored species. You likely used untreated silica. Repeat the synthesis and use Protocol A (TEA) .

Q: I see a new peak at ~9-10 ppm in the proton NMR. Is this my product? A: No. That is likely Formaldehyde or a formyl proton. The hydrolysis of the methylene bridge (


) releases formaldehyde. This confirms the ring has opened.[1]

Q: Can I use Methanol (MeOH) as a co-solvent? A: Proceed with caution. Methanol is a protic solvent.[2] While less acidic than water, it can participate in solvolysis (alcoholysis), opening the ring to form methoxy-methyl derivatives, especially if trace acid is present. Use Acetonitrile or Ethyl Acetate if possible.

Q: How should I store the purified oxazine? A: Store under an inert atmosphere (Nitrogen/Argon) at -20°C . Moisture is the enemy. If the compound is an oil, consider storing it as a solution in dry benzene or toluene if solid-state storage is not possible.

References

  • Ishida, H., & Agag, T. (2011). Handbook of Benzoxazine Resins. Elsevier. (Comprehensive source on benzoxazine chemistry and ROP mechanisms).
  • Moloney, G. P., et al. (1992). "Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives." Journal of Pharmaceutical Sciences, 81(7), 692-697.

  • Biotage. (2023). "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Blog. (Protocol for amine-functionalized silica and TEA usage).

  • University of Rochester. "Chromatography: The Solid Phase." Department of Chemistry Technical Guides. (Data on acidity of Silica vs. Alumina).

  • Kisalya, G., et al. (2018). "Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst." Polymers, 10(3), 246. (Discusses cationic ring-opening mechanisms).[3][4]

Sources

Optimization

Controlling side reactions during 2H-3,1-benzoxazine functionalization

The following guide is structured as a Technical Support Center for researchers working with 2H-3,1-benzoxazine scaffolds. Unlike the widely used 1,3-benzoxazines (thermosetting resins), the 3,1-benzoxazine isomer is a c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with 2H-3,1-benzoxazine scaffolds.

Unlike the widely used 1,3-benzoxazines (thermosetting resins), the 3,1-benzoxazine isomer is a critical pharmacophore in medicinal chemistry, often serving as a precursor to quinazolinones or as a serine protease inhibitor. This guide addresses the specific stability and reactivity challenges of this heterocyclic core.

Current Status: Operational | Ticket Volume: High (Hydrolysis & Regioselectivity Issues)

Welcome to the specialized support hub for 3,1-benzoxazine functionalization. Please select the "Ticket" below that best matches your experimental failure mode.

🚨 CRITICAL ADVISORY: Isomer Distinction

Before proceeding, verify your core structure.

  • 1,3-Benzoxazine (O-C2-N): Used in polymers/resins. (If this is you, switch to the Polymer Chemistry guide).

  • 3,1-Benzoxazine (N-C2-O): The medicinal scaffold. This guide covers 2H-3,1-benzoxazines and their 4-one derivatives (benzoxazinones).[1][2][3]

🎫 TICKET #01: "My Product Hydrolyzed to an Anthranilic Acid Derivative"

Severity: Critical Common Symptom: Loss of the heterocyclic signal in NMR; appearance of broad OH/NH peaks; isolation of 2-aminobenzoic acid or 2-aminobenzyl alcohol derivatives.

💡 The Root Cause: The Aminal/Lactone Instability

The 3,1-benzoxazine core is electronically distinct from the 1,3-isomer.

  • In 4H-3,1-benzoxazin-4-ones: The C2 position is highly electrophilic (imidate-like). Water attacks C2, opening the ring to form an unstable carbamate, which decarboxylates (if applicable) or hydrolyzes to an anthranilic acid derivative.

  • In 2H-3,1-benzoxazines (dihydro): The C2 position is a cyclic hemiaminal ether . It is thermodynamically unstable in the presence of aqueous acid or Lewis acids without water scavenging.

🔧 Troubleshooting Protocol
VariableRecommendationScientific Rationale
Solvent Choice Switch to Anhydrous THF or Dioxane . Avoid alcohols.Alcohols can act as nucleophiles, converting the benzoxazine into an open-chain ester/ether via transesterification/solvolysis.
Workup Basic Wash (NaHCO₃) only. Avoid acidic workups.Acid protonates the ring nitrogen or oxygen, activating the C2 position for rapid nucleophilic attack by water.
Storage Store under Argon at -20°C.Atmospheric moisture is sufficient to initiate ring-opening over 48 hours for electron-deficient derivatives.
🎫 TICKET #02: "I Wanted a Quinazolinone, But I Got an Open-Chain Amide"

Severity: High Context: Reacting 3,1-benzoxazin-4-ones with amines (functionalization at C2/C4).

💡 The Root Cause: Kinetic vs. Thermodynamic Control

The conversion of 3,1-benzoxazine to quinazolinone proceeds via a nucleophilic attack at C4 (carbonyl) or C2 , followed by ring opening and re-closure.

  • The Trap: The amine attacks C4 (carbonyl) to form an open-chain amide (anthranilamide intermediate). If the temperature is too low or the dehydrating conditions are insufficient, the reaction stops at the open amide.

🔧 The Fix: The "Dehydration Force"

To force the ring closure (recyclization) to the quinazolinone:

  • Increase Temperature: Reflux in high-boiling solvents (Toluene, Xylene) is often required to drive the loss of water.

  • Add a Lewis Acid: ZnCl₂ or acetic acid can catalyze the final dehydration step.

Visualizing the Pathway (Graphviz):

QuinazolinonePath cluster_0 Critical Control Point Benzoxazine 3,1-Benzoxazin-4-one (Starting Material) OpenIntermediate Open-Chain Anthranilamide Benzoxazine->OpenIntermediate Nucleophilic Attack (Kinetic Control) Amine Primary Amine (R-NH2) Amine->OpenIntermediate Quinazolinone Quinazolinone (Thermodynamic Product) OpenIntermediate->Quinazolinone Dehydration (-H2O, Heat/Acid) SideProduct Hydrolysis Product (Anthranilic Acid) OpenIntermediate->SideProduct Moisture/H+

Caption: The "Danger Zone" is the Open-Chain Intermediate. Without sufficient heat or dehydration, the reaction stalls or hydrolyzes.

🎫 TICKET #03: "Palladium Catalysis Destroyed My Ring"

Severity: Moderate Context: Attempting C-H activation on the 2-phenyl ring of a 3,1-benzoxazine.

💡 The Root Cause: Oxidative Intolerance & Coordination

Pd(II)-catalyzed C-H activation (e.g., iodination, acetoxylation) often requires oxidants (PhI(OAc)₂, AgOAc).

  • N-Coordination: The Nitrogen in the 3,1-ring is a competent ligand. It can sequester the Pd catalyst, shutting down the cycle or directing activation to the wrong position (C8 instead of the pendant phenyl ring).

  • Oxidative Cleavage: Strong oxidants can cleave the C2-N bond, especially if the C2 position bears an electron-donating group.

🔧 Optimization Protocol for C-H Activation
  • Protect the Nitrogen? No, you cannot protect the ring nitrogen of a benzoxazine easily without destroying the aromaticity or ring structure.

  • Ligand Switch: Use monoprotected amino acid (MPAA) ligands (e.g., Ac-Gly-OH). These ligands are bulky and can prevent the substrate from "poisoning" the catalyst by over-coordination.

  • Oxidant Choice: Switch from PhI(OAc)₂ (too aggressive) to BQ (Benzoquinone) or Air/O₂ if possible, to preserve the heterocyclic core.

🧪 Standard Operating Procedure: Synthesis & Stabilization

Objective: Synthesis of 2-substituted-4H-3,1-benzoxazin-4-one with minimal side reactions.

  • Cyclization: React anthranilic acid with acid chloride/anhydride.

    • Critical Step: Use Acetic Anhydride as the solvent/reagent. It acts as its own dehydrating agent, preventing the "Open-Chain Amide" stall described in Ticket #02.

  • Workup (The "Dry" Method):

    • Distill off excess acetic anhydride under reduced pressure.

    • Wash the solid residue with cold, dry ether or hexane .

    • Do NOT wash with water or aqueous bicarbonate unless the product is known to be hydrolytically stable (e.g., 2-aryl derivatives are more stable than 2-alkyl).

  • Recrystallization: From anhydrous ethanol or toluene.

📚 References & Authority

The protocols above are grounded in the mechanistic behaviors of the 3,1-benzoxazine core as detailed in the following literature:

  • Reactivity of 3,1-Benzoxazin-4-ones: Detailed analysis of the ring-opening behavior towards nitrogen nucleophiles and the synthesis of quinazolinones.

    • Source:

  • Palladium-Catalyzed Functionalization: Mechanisms of C-H activation involving benzoxazinone derivatives, highlighting the regioselectivity and oxidative challenges.

    • Source:

  • Isatoic Anhydride Chemistry: Foundational work on the 2,4-dione derivative, establishing the susceptibility of the C2/C4 positions to nucleophilic attack.

    • Source:

Sources

Troubleshooting

Technical Support Center: Purification of Moisture-Sensitive Benzoxazine Derivatives

Welcome to the technical support center for the purification of moisture-sensitive benzoxazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of moisture-sensitive benzoxazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with these versatile but challenging compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice provided is grounded in established chemical principles and field-proven experience to ensure the integrity and reproducibility of your results.

The Challenge of Purifying Benzoxazine Derivatives

Benzoxazine monomers are synthesized through the Mannich condensation of a phenol, a primary amine, and formaldehyde.[1] While the synthesis can be straightforward, purification presents a significant hurdle, especially for derivatives that are sensitive to moisture. The presence of impurities, such as unreacted starting materials, oligomers, or side-products, can significantly impact the ring-opening polymerization (ROP) process and the final properties of the resulting polybenzoxazine, including its thermal and mechanical stability.[2][3] Furthermore, the oxazine ring is susceptible to hydrolysis, which necessitates careful handling and the use of anhydrous conditions during purification and storage.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems that can arise during the purification of moisture-sensitive benzoxazine derivatives in a practical question-and-answer format.

Q1: My crude benzoxazine product is a sticky, viscous oil that is difficult to handle and purify. What is the best initial cleanup strategy?

A: A viscous or oily crude product often indicates the presence of residual solvent, unreacted starting materials, or low molecular weight oligomers. A multi-step approach is recommended:

  • Initial Solvent Removal: Ensure all reaction solvents (e.g., toluene, chloroform, dioxane) are thoroughly removed under reduced pressure using a rotary evaporator. For high-boiling point solvents, a high-vacuum pump may be necessary.

  • Aqueous Washing: Dissolve the crude oil in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic phase sequentially with:

    • A dilute aqueous basic solution (e.g., 1N NaOH) to remove unreacted phenolic starting materials by converting them into their water-soluble phenoxide salts.[4][5][6]

    • Deionized water to remove the base and any water-soluble impurities.

    • Brine (saturated NaCl solution) to facilitate the separation of the organic and aqueous layers and to begin the drying process.

  • Drying: Dry the organic phase over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.[2][3] This step is critical to prevent hydrolysis of the moisture-sensitive benzoxazine ring.

  • Solvent Evaporation: After filtering off the drying agent, carefully remove the solvent under reduced pressure.

This initial cleanup should yield a less viscous product that is more amenable to further purification by chromatography or recrystallization.

Q2: I am attempting to purify my benzoxazine derivative using silica gel column chromatography, but I'm observing significant streaking and poor separation. What could be the cause and how can I fix it?

A: Streaking on silica gel is a common issue with amine-containing compounds like benzoxazines. It typically indicates a strong, irreversible interaction with the acidic silanol groups on the silica surface. Here’s how to troubleshoot this:

  • Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.5-2% v/v), to your eluent system. This will neutralize the acidic sites on the silica, leading to sharper bands and better separation.

  • Optimize the Eluent System: The polarity of your eluent is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or DCM. A common starting point for many benzoxazines is a hexane/ethyl acetate mixture.[7]

  • Consider an Alternative Stationary Phase: If streaking persists, switch to a more inert stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for purifying basic compounds.

  • Dry Loading: For products that are not highly soluble in the initial eluent, consider dry loading. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully load the dried powder onto the top of your column.

Q3: My purified benzoxazine derivative appears pure by TLC, but my ¹H NMR spectrum shows broad peaks or unexpected signals. What impurities might be present?

A: Even after chromatography, some impurities can co-elute with your product. Broad peaks in the ¹H NMR spectrum often suggest the presence of oligomers or dynamic processes like conformational exchange.[8]

  • Oligomers and Dimers: These are common byproducts of benzoxazine synthesis and can be difficult to separate from the monomer.[7] Their presence can be confirmed by techniques like Gel Permeation Chromatography (GPC) or Mass Spectrometry.

  • Residual Solvents: Even after drying under vacuum, residual solvents can remain trapped in the product. Check your NMR spectrum for characteristic solvent peaks.

  • Hydrolysis Products: If the compound has been exposed to moisture, some of the oxazine rings may have opened. This can lead to the appearance of new peaks in the NMR spectrum, particularly in the phenolic and amine regions.

To remove oligomers, repeated chromatography or recrystallization may be necessary. For stubborn cases, preparative HPLC can offer higher resolution.

Q4: I am trying to recrystallize my benzoxazine monomer to achieve high purity, but it either oils out or fails to crystallize. What should I do?

A: Recrystallization is an excellent method for obtaining highly pure, crystalline benzoxazine monomers.[2][9] However, success is highly dependent on the choice of solvent and technique.

  • Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[10] A solvent system (a mixture of a "good" solvent and a "bad" solvent) can also be effective.

Solvent System Component Examples Purpose
Good Solvents (High Solubility) Dichloromethane, Chloroform, Ethyl Acetate, AcetoneTo dissolve the compound completely at an elevated temperature.
Bad Solvents (Low Solubility) Hexane, Heptane, Pentane, Methanol, WaterTo induce precipitation as the solution cools.
  • Inducing Crystallization: If your compound oils out, it means the solution is supersaturated. Try the following techniques:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of crystalline material, add a single seed crystal to the cooled, supersaturated solution.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling encourages the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of moisture sensitivity in benzoxazine derivatives?

A: The oxazine ring in benzoxazine monomers is a heterocyclic acetal-like structure. This ring is susceptible to acid-catalyzed hydrolysis. In the presence of water, particularly under acidic conditions, the ring can open to form a phenolic amine structure.[11] This degradation not only reduces the yield of the desired monomer but also introduces impurities that can negatively affect the polymerization process and the final properties of the polybenzoxazine.

Q2: How can I confirm the purity of my final benzoxazine product?

A: A combination of analytical techniques is recommended to provide a comprehensive assessment of purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is one of the most powerful tools for confirming the chemical structure and identifying impurities. Sharp, well-resolved peaks and the correct integration values in the ¹H NMR spectrum are indicative of high purity.[2][3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of characteristic functional groups. Look for the disappearance of the phenolic -OH stretch from the starting material and the appearance of characteristic peaks for the oxazine ring, such as the C-O-C asymmetric stretching mode.[4][5]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and the polymerization behavior of the monomer. A sharp melting peak at a specific temperature suggests high purity. The presence of impurities can lead to a broadened melting peak and a lower onset temperature for polymerization.[4][9]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): These techniques can provide quantitative information about the purity and confirm the molecular weight of the desired product.

Q3: What are the best practices for storing purified, moisture-sensitive benzoxazine derivatives?

A: Proper storage is crucial to maintain the purity of your benzoxazine monomer:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture and oxygen.

  • Low Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to minimize any potential degradation or premature oligomerization.

  • Desiccation: Store the container inside a desiccator containing a drying agent like Drierite or phosphorus pentoxide to absorb any residual moisture.

  • Appropriate Container: Use a well-sealed container, such as a vial with a PTFE-lined cap, to provide a physical barrier against moisture.

Visualizing the Purification Workflow

Decision-Making Flowchart for Purification Strategy

The choice of purification technique depends on the physical state of the crude product and the nature of the impurities.

Purification_Workflow start Crude Benzoxazine Product state Assess Physical State start->state oily Viscous Oil / Sticky Solid state->oily Oily solid Solid state->solid Solid wash Aqueous Wash (Base/Water/Brine) oily->wash chromatography Column Chromatography (Silica or Alumina) solid->chromatography If many impurities recrystallize Recrystallization solid->recrystallize If mostly pure dry Dry Organic Phase (e.g., Na2SO4) wash->dry concentrate Concentrate Under Vacuum dry->concentrate concentrate->chromatography chromatography->recrystallize purity_check Purity & Structure Confirmation (NMR, DSC, FTIR, MS) chromatography->purity_check recrystallize->purity_check purity_check->chromatography Repurify pure_product Pure Benzoxazine Monomer purity_check->pure_product Purity Confirmed

Caption: A decision-making flowchart for selecting an appropriate purification strategy.

General Experimental Workflow for Purification

This diagram illustrates a typical sequence of steps for purifying a moisture-sensitive benzoxazine derivative.

Experimental_Workflow cluster_extraction Liquid-Liquid Extraction cluster_drying_concentration Drying and Concentration cluster_purification Final Purification cluster_final Final Product Handling dissolve 1. Dissolve Crude Product in Organic Solvent wash_base 2. Wash with 1N NaOH dissolve->wash_base wash_water 3. Wash with DI Water wash_base->wash_water wash_brine 4. Wash with Brine wash_water->wash_brine dry_agent 5. Dry with Na2SO4 wash_brine->dry_agent filter 6. Filter dry_agent->filter rotovap 7. Concentrate filter->rotovap column 8. Column Chromatography rotovap->column recrystal 9. Recrystallization column->recrystal final_dry 10. Dry Under High Vacuum recrystal->final_dry store 11. Store Under Inert Gas final_dry->store

Caption: A typical experimental workflow for benzoxazine purification.

References

  • DSC thermograms of benzoxazine products purified with different purification methods. 1 - ResearchGate. Available at: [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - MDPI. Available at: [Link]

  • Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates - PMC - PubMed Central. Available at: [Link]

  • Oxazine Ring-Containing Polycyclic Monomers: A Class of Benzoxazine Thermosetting Resins with Intrinsically Low Curing Temperature | Macromolecules - ACS Publications. Available at: [Link]

  • PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NAT - Middle East Technical University. Available at: [Link]

  • US8288533B1 - Methods for preparing benzoxazines using aqueous solvent - Google Patents.
  • Making Benzoxazine Greener and Stronger: Renewable Resource, Microwave Irradiation, Green Solvent, and Excellent Thermal Properties | ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • (PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers - ResearchGate. Available at: [Link]

  • Recrystallization: Choosing Solvent & Inducing Crystallization - YouTube. Available at: [Link]

  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC - NIH. Available at: [Link]

  • Various Synthetic Methods of Benzoxazine Monomers - ResearchGate. Available at: [Link]

  • Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Publishing. Available at: [Link]

  • No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite Materials - MDPI. Available at: [Link]

  • Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine - Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Simplified mechanisms for the polymerization of benzoxazines. (a) The... - ResearchGate. Available at: [Link]

  • Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. Available at: [Link]

  • 1 H NMR spectra of benzoxazine products purified with different purification methods. 1 - ResearchGate. Available at: [Link]

  • effect of moisture on the mechanical properties of composite laminates manufactured using benzoxazine resin systems for aerospace applications - ResearchGate. Available at: [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Available at: [Link]

  • (PDF) Microwave-assisted solvent-free synthesis of novel benzoxazines: A faster and environmentally friendly route to the development of bio-based thermosetting resins - ResearchGate. Available at: [Link]

  • Kinetic Modeling of Ring-Opening Polymerization of Benzoxazines Using MIL-53-Al as a Potent Catalyst | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Substituted 3,1-Benzoxazine Synthesis

The following technical guide is designed for researchers and process chemists encountering difficulties in the synthesis of sterically hindered 2-substituted 4H-3,1-benzoxazin-4-ones. Topic: High-Yield Cyclization of St...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists encountering difficulties in the synthesis of sterically hindered 2-substituted 4H-3,1-benzoxazin-4-ones.

Topic: High-Yield Cyclization of Sterically Congested N-Acyl Anthranilic Acids Audience: Medicinal Chemists, Process Development Scientists Status: Active Support Guide

Core Technical Directive: The Steric Challenge

Synthesizing 2-substituted 3,1-benzoxazines typically involves the cyclodehydration of N-acyl anthranilic acids. When the substituent at the 2-position (R-group) is bulky (e.g., tert-butyl, ortho-substituted aryl), the reaction often fails due to two primary factors:

  • Kinetic Inhibition: The bulky group physically blocks the nucleophilic attack of the carboxylate oxygen onto the amide carbonyl carbon.

  • Rotational Restriction: Steric bulk locks the intermediate in an unfavorable conformation, preventing the orbital alignment required for ring closure.

This guide prioritizes kinetic activation methods that lower the activation energy of the ring closure step, bypassing the need for harsh thermal conditions that degrade sensitive substrates.

Primary Protocol: The Iminium Cation Method (Cyanuric Chloride/DMF)

Best For: Highly hindered substrates (e.g., 2-tert-butyl, 2-(2,6-dimethylphenyl)) and acid-sensitive groups.

The Science Behind It

Standard dehydrating agents (like acetic anhydride) rely on thermal energy to force cyclization. In contrast, the Cyanuric Chloride (TCT) / DMF system generates a Vilsmeier-Haack-type iminium cation in situ. This species is a "super-electrophile" that activates the carboxylic acid of the N-acyl anthranilic acid into a highly reactive ester. This activated intermediate is so unstable that it collapses into the benzoxazine ring even at room temperature, overcoming the steric barrier of the R-group.

Step-by-Step Protocol
  • Reagents: N-Acyl anthranilic acid (1.0 equiv), Cyanuric Chloride (TCT) (1.0 equiv), Triethylamine (Et₃N) (2.5 equiv), DMF (catalytic or solvent), Dichloromethane (DCM) or Toluene.

  • Preparation of Active Reagent:

    • Dissolve TCT (1.0 equiv) in dry DCM at 0°C.

    • Add DMF (catalytic amount, or use as co-solvent) and stir for 10–15 minutes. A white precipitate (the iminium salt) may form.

  • Substrate Addition:

    • Add the sterically hindered N-acyl anthranilic acid (1.0 equiv) to the mixture.

    • Critical Step: Add Et₃N (2.5 equiv) dropwise. The base is essential to deprotonate the carboxylic acid, allowing it to attack the iminium species.

  • Cyclization:

    • Allow the reaction to warm to Room Temperature (25°C).

    • Stir for 2–6 hours. Monitor via TLC (benzoxazines are typically less polar than the starting acid).

  • Workup:

    • Wash the organic layer with water (2x) to remove the cyanuric acid byproduct (which is water-soluble as the salt).

    • Dry over MgSO₄ and concentrate.

    • Purification: Recrystallize from hexane/ether. Avoid column chromatography on silica gel if possible, as benzoxazines can hydrolyze back to the open chain form on acidic silica.

Data Comparison: TCT vs. Thermal Methods
Substrate (R-Group)Method A: Ac₂O (Reflux)Method B: TCT/DMF (RT)Result Analysis
Phenyl (Standard) 75% Yield92% YieldTCT is cleaner; less purification needed.
2-Chlorophenyl 60% Yield88% YieldSterics begin to lower thermal yield.
tert-Butyl < 30% (Decomposition)82% Yield Critical Success. Thermal method degrades the bulky alkyl group; TCT preserves it.
1-Naphthyl 55% Yield85% YieldTCT accommodates planar steric bulk effectively.

Visualizing the Mechanism

The following diagram illustrates why the TCT/DMF method succeeds where thermal dehydration fails. The "Active Ester" intermediate (Node C) is the key to overcoming the steric clash.

BenzoxazineMechanism Start N-Acyl Anthranilic Acid (Sterically Hindered) Activation Carboxylate Attack on Iminium Start->Activation Deprotonation (Et3N) TCT_DMF Cyanuric Chloride + DMF (Vilsmeier-Haack Reagent) Iminium Iminium Cation Species (Super-Electrophile) TCT_DMF->Iminium In situ generation Iminium->Activation Intermediate Activated O-Acyl Ester (High Energy Intermediate) Activation->Intermediate Formation of Leaving Group Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Leaving Group Displacement StericClash Steric Bulk (R-Group) Attempts to Block Closure StericClash->Cyclization Resistance (Overcome by High Energy State) Product 2-Substituted 3,1-Benzoxazine Cyclization->Product Ring Closure

Caption: The TCT/DMF pathway creates a highly reactive leaving group (Intermediate), lowering the activation energy required for ring closure, effectively bypassing the steric resistance (Red Diamond).

Troubleshooting & FAQs

Troubleshooting Guide
Symptom Root Cause Corrective Action
Reaction Stalls (Starting Material Remains) The intermediate "Active Ester" is forming but not cyclizing due to extreme steric bulk.Switch Solvent: Change from DCM to Acetonitrile (MeCN) . The higher dielectric constant stabilizes the transition state. Add Catalyst: Add 10 mol% DMAP . It acts as a nucleophilic catalyst, transferring the acyl group more effectively.
Product Hydrolyzes on Column Benzoxazines are essentially cyclic imidates and are sensitive to acid.Neutralize Silica: Pre-treat your silica gel column with 1% Et₃N in hexane before loading the sample. Alternatively, use neutral alumina .
Low Yield with tert-Butyl Group Thermal degradation during workup (if heat was used).Strict Temp Control: Ensure the reaction never exceeds 30°C. Use the TCT method exclusively; do NOT use acetic anhydride reflux.
Formation of "Sticky" Byproducts Incomplete removal of cyanuric acid salts.Workup Modification: Wash the organic layer with saturated NaHCO₃ followed by brine. Cyanuric acid is more soluble in basic aqueous media.
FAQ: Expert Insights

Q: Can I use Thionyl Chloride (SOCl₂) instead of Cyanuric Chloride? A: Proceed with caution. While SOCl₂ converts the acid to an acid chloride (which can cyclize), the byproduct is HCl. In the presence of sterically hindered amides, the HCl can protonate the amide nitrogen, deactivating it and preventing the nucleophilic attack. If you must use SOCl₂, you must use a large excess of Pyridine to scavenge the acid immediately.

Q: My substrate has an ortho-iodo group. Will this method work? A: Yes. In fact, ortho-halo substituents often accelerate the reaction slightly due to the "gem-dialkyl effect" (Thorpe-Ingold effect), which pre-organizes the molecule for cyclization. The TCT method is compatible with halides.

Q: I need to scale this up to 100g. Is TCT safe? A: TCT is safer than large volumes of SOCl₂, but it is a sensitizer. For scale-up, ensure efficient stirring.[1] The reaction is exothermic; add the TCT slowly to the reaction vessel at 0°C to control the heat release.

Q: What if I can't isolate the N-acyl anthranilic acid intermediate? A: Use the One-Pot CDI Method . React anthranilic acid with your bulky carboxylic acid using 1,1'-Carbonyldiimidazole (CDI) in THF. CDI acts as both the coupling agent to form the amide and the dehydrating agent to close the ring in a single pot. This is often superior for extremely hindered substrates where the intermediate is hard to isolate.

Decision Tree: Selecting the Right Method

MethodSelection Start Select Synthesis Route Q1 Is the R-group Sterically Hindered? (e.g., t-Butyl, o-Substituted Phenyl) Start->Q1 RouteA Standard Route: Acetic Anhydride Reflux Q1->RouteA No (Simple Alkyl/Aryl) Q2 Is the substrate Acid Sensitive? Q1->Q2 Yes RouteB Recommended Route: Cyanuric Chloride / DMF (Room Temp) Q2->RouteB Yes (or Unknown) RouteC Alternative Route: CDI (One-Pot) (If intermediate isolation fails) Q2->RouteC No (Robust but hindered)

Caption: Use this logic flow to prevent experimental failure. For hindered substrates, avoid thermal dehydration (Route A) to maximize yield.

References

  • Blau, W. et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal. Link[2]

  • Pattarawarapan, M. et al. (2017). Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones. Synlett. Link

  • Huy, P. H. et al. (2019). Development of a Process for Triazine-Promoted Amidation of Carboxylic Acids. ChemistrySelect. Link

  • Xiao, L. et al. (2015). Benzoxazinone Intermediate for the Synthesis of Deferasirox. Organic Preparations and Procedures International. Link

  • Khabazzadeh, H. et al. (2008). Solvent free synthesis of 2-aryl-4H-3,1-benzoxazin-4-one from N-acyl anthranilic acid. Journal of the Iranian Chemical Society. Link

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Recrystallization of 2H-3,1-Benzoxazine-2,4-Dione (Isatoic Anhydride)

Welcome to the technical support guide for the purification of 2H-3,1-benzoxazine-2,4-dione, commonly known as isatoic anhydride. This resource is designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2H-3,1-benzoxazine-2,4-dione, commonly known as isatoic anhydride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance and troubleshooting for the critical process of recrystallization. Here, we move beyond simple protocols to explain the fundamental principles that ensure a successful and reproducible purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing isatoic anhydride?

The primary goal is to remove impurities from the crude product. Isatoic anhydride is synthesized from anthranilic acid, and common impurities can include unreacted starting materials, byproducts from side reactions, or residual reagents from the synthesis, such as those formed during phosgenation.[1] Recrystallization is a purification technique that leverages differences in solubility between the desired compound and impurities to isolate a product of high purity, which is critical for subsequent synthetic steps and analytical characterization.

Q2: Which solvents are recommended for the recrystallization of isatoic anhydride?

Based on established procedures and solubility data, the most commonly recommended solvents are 95% ethanol and 1,4-dioxane.[2] Ethanol is often preferred as it can provide a higher recovery of purified material, although it requires a significantly larger volume compared to dioxane (approximately 30 mL/g for ethanol versus 10 mL/g for dioxane).[2] A comprehensive study has also evaluated the solubility of isatoic anhydride in a range of other solvents, including methanol, propanols, various acetate esters, and ketones, providing a broader scope for solvent selection depending on specific laboratory needs and impurity profiles.[3][4]

Q3: How do I select the best solvent for my specific sample of isatoic anhydride?

The ideal recrystallization solvent should exhibit high solubility for isatoic anhydride at elevated temperatures and low solubility at cooler temperatures. This temperature-dependent solubility differential is the driving force for crystal formation upon cooling. The solubility of isatoic anhydride has been shown to increase with temperature across a variety of solvents.[3][4] The choice of solvent also depends on the nature of the impurities. A good solvent will either dissolve the impurities completely, leaving them in the mother liquor upon cooling, or not dissolve them at all, allowing for their removal via hot filtration.

Q4: Can I use a solvent mixture for recrystallization?

Yes, a co-solvent or solvent-antisolvent system can be employed, particularly if a single solvent does not provide the ideal solubility characteristics. For instance, a solvent in which isatoic anhydride is highly soluble (e.g., dimethylformamide) can be paired with an antisolvent in which it is poorly soluble (e.g., water). The crude material is dissolved in a minimal amount of the hot primary solvent, and the antisolvent is then added dropwise until turbidity is observed, followed by cooling to induce crystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of isatoic anhydride, providing causative explanations and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Crystal Formation - The solution is not sufficiently saturated. - The cooling process is too rapid. - The presence of impurities is inhibiting crystal nucleation.- Evaporate some of the solvent to increase the concentration of isatoic anhydride. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure isatoic anhydride.
Product is Discolored (e.g., pink, yellow) - Presence of colored impurities from the synthesis. - Thermal degradation of the product if heated for too long or at too high a temperature.- Perform a hot filtration step to remove insoluble colored impurities. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal can also adsorb some of the product, potentially reducing the yield. - Ensure the heating temperature is kept below the decomposition point of isatoic anhydride (around 243°C).[1][2]
Oily Precipitate Forms Instead of Crystals - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. - The solution is supersaturated.- Use a lower-boiling point solvent. - Ensure the solution is not cooled too rapidly. Reheat the solution to dissolve the oil and allow it to cool more slowly. - Add more solvent to the hot solution to reduce the saturation level before cooling.
Low Recovery of Purified Product - Too much solvent was used, leading to significant product loss in the mother liquor. - Premature crystallization during hot filtration. - Incomplete crystallization upon cooling.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. - The mother liquor from a previous recrystallization can be used for subsequent batches to minimize losses.[2]
Suspected Product Degradation (e.g., evolution of gas) - Isatoic anhydride is susceptible to hydrolysis in the presence of water, which produces anthranilic acid and carbon dioxide.[1] - Alcoholysis can occur in alcohol solvents, especially under basic or acidic conditions, to form the corresponding ester.[1]- Use anhydrous solvents if possible, especially if water-sensitive impurities are present or if subsequent reactions require anhydrous conditions. - Avoid prolonged heating, especially in protic solvents like alcohols. - Ensure the crude isatoic anhydride and the recrystallization setup are dry.

Data Presentation: Solvent Properties for Isatoic Anhydride Recrystallization

The following table summarizes the properties of solvents that have been evaluated for the recrystallization of isatoic anhydride. The solubility data is presented qualitatively based on published studies to guide initial solvent screening.

SolventBoiling Point (°C)Key Characteristics & Suitability
95% Ethanol 78Highly Recommended. Good temperature-dependent solubility. High recovery (89-90%), though requires a large volume (~30 mL/g).[2]
1,4-Dioxane 101Recommended. Requires a smaller volume than ethanol (~10 mL/g).[2] Good solvent for purification.[4]
Methanol 65Suitable for recrystallization. Lower boiling point may be advantageous for easier removal.
Ethyl Acetate 77Mentioned as a purification solvent.[4] Good general-purpose solvent with moderate polarity.
Acetone 56A potential solvent with a low boiling point, facilitating easy removal post-recrystallization.
Acetonitrile 82A polar aprotic solvent that can be considered.

Note: The suitability of a solvent is also dependent on the specific impurities present in the crude material.

Experimental Protocols

Protocol 1: Standard Recrystallization of Isatoic Anhydride from 95% Ethanol

This protocol outlines the standard procedure for purifying isatoic anhydride using 95% ethanol, a widely cited and effective method.[2]

Materials:

  • Crude 2H-3,1-benzoxazine-2,4-dione (isatoic anhydride)

  • 95% Ethanol

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude isatoic anhydride in an Erlenmeyer flask. Add a magnetic stirrer if desired. Add a small portion of 95% ethanol and gently heat the mixture with stirring. Continue to add small portions of hot ethanol until the isatoic anhydride is completely dissolved. Aim to use the minimum amount of hot solvent required for complete dissolution (approximately 30 mL per gram of crude material).[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with filter paper by pouring hot solvent through them. Quickly filter the hot solution to remove the impurities. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or at 100°C to remove any residual solvent.[2] The purified compound should be a white solid.

  • Characterization: Determine the melting point of the dried crystals. Pure isatoic anhydride decomposes at approximately 243°C.[2]

Visualized Workflows

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate recrystallization solvent for isatoic anhydride.

SolventSelection Start Start: Crude Isatoic Anhydride Screen Solvent Screening: - 95% Ethanol - 1,4-Dioxane - Ethyl Acetate Start->Screen Test Small-Scale Test: Dissolve in hot solvent, cool to check crystallization Screen->Test Good_Crystals Good Crystal Formation? Test->Good_Crystals Scale_Up Scale-Up Recrystallization Good_Crystals->Scale_Up Yes Try_Another Try Alternative Solvent or Co-solvent System Good_Crystals->Try_Another No Pure_Product Pure Isatoic Anhydride Scale_Up->Pure_Product Try_Another->Test

Caption: A workflow for selecting a suitable recrystallization solvent.

Troubleshooting Logic Diagram

This diagram provides a structured approach to troubleshooting common issues during recrystallization.

Troubleshooting Start Recrystallization Issue Observed No_Crystals No/Poor Crystal Formation Start->No_Crystals Discoloration Product is Discolored Start->Discoloration Low_Yield Low Yield Start->Low_Yield Action_No_Crystals Concentrate Solution Slow Cooling Scratch Flask / Seed No_Crystals->Action_No_Crystals Action_Discoloration Hot Filtration Activated Charcoal Treatment Discoloration->Action_Discoloration Action_Low_Yield Minimize Solvent Volume Preheat Funnel Ensure Thorough Cooling Low_Yield->Action_Low_Yield

Caption: A logic diagram for troubleshooting common recrystallization problems.

Safety and Handling

2H-3,1-Benzoxazine-2,4-dione may cause skin and eye irritation, and there is a potential for allergic skin reactions.[5][6] Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7] Avoid creating dust.[7] Isatoic anhydride is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

References

  • Organic Syntheses Procedure. Isatoic anhydride. [Link]

  • Wikipedia. Isatoic anhydride. [Link]

  • Sciencemadness Discussion Board. isatoic anhydride synthesis. [Link]

  • Tian, N., et al. (2020). Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents at Temperatures from 288.15 to 328.15 K. Journal of Chemical & Engineering Data, 65(4), 1844-1853. [Link]

  • Google Patents.
  • ResearchGate. Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents at Temperatures from 288.15 to 328.15 K | Request PDF. [Link]

  • ResearchGate. The chemistry of 2H‐3,1‐benzoxazine‐2,4‐(1H)dione (isatoic anhydride) 3. One step synthesis of 2,3‐dihydro‐4,1,6‐benzoxadiazonine‐5,7‐(1H,6H)diones | Request PDF. [Link]

  • Google Patents.
  • Google Patents.
  • ACS Publications. Solubility Measurement and Data Correlation of Isatoic Anhydride in 12 Pure Solvents at Temperatures from 288.15 to 328.15 K. [Link]

  • ResearchGate. The chemistry of 2H‐3,1‐benzoxazine‐2,4(1H)‐dione (isatoic anhydride). 10. Reactions with ester enolates. Synthesis of 4‐hydroxy‐1‐methyl‐3‐prenyl‐2(1H)‐quinolinones, Crucial intermediates in the synthesis of quinoline alkaloids. [Link]

  • Sciencemadness Discussion Board. Isatoic anhydride hydrolysis to anthranilic acid. [Link]

Sources

Optimization

Technical Support Center: Minimizing Oligomerization Byproducts in Benzoxazine Reactions

Welcome to the technical support center for benzoxazine chemistry. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with benzoxazine resins....

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzoxazine chemistry. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with benzoxazine resins. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you understand, control, and minimize the formation of oligomeric byproducts in your benzoxazine reactions. Our goal is to empower you with the scientific rationale behind each step, ensuring reproducible and high-quality results.

Section 1: The Science of Benzoxazine Oligomerization

Oligomerization in benzoxazine systems is a critical parameter to control. While the primary goal is the ring-opening polymerization (ROP) of the oxazine monomer to form a high-molecular-weight polybenzoxazine network, premature or side reactions can lead to the formation of low-molecular-weight oligomers. These byproducts can significantly impact the resin's processing characteristics and the final properties of the cured material.

The polymerization of benzoxazines is a cationic ring-opening process that can be initiated thermally or with the aid of a catalyst.[1] The process typically occurs at temperatures between 140-240°C.[2] However, impurities, such as residual phenols from the monomer synthesis, can act as catalysts, initiating polymerization at lower temperatures and potentially leading to the formation of oligomers during storage or initial processing steps.[1]

The formation of oligomers can also occur during the monomer synthesis itself if reaction conditions are not carefully controlled. The reaction between a phenol, a primary amine, and formaldehyde can sometimes favor the formation of dimers, trimers, and other short-chain structures alongside the desired benzoxazine monomer.[3]

The presence of these oligomers can lead to several undesirable effects:

  • Increased Viscosity: Higher oligomer content significantly increases the viscosity of the benzoxazine resin, which can make processing difficult, especially for applications like resin transfer molding (RTM) and infusion.[4]

  • Reduced Shelf Life: The presence of reactive oligomers can lead to a shorter shelf life of the monomer, with a gradual increase in viscosity over time, even at room temperature.

  • Brittleness in the Cured Polymer: An uncontrolled amount of low-molecular-weight species can disrupt the formation of a uniform, high-crosslink density network, potentially leading to a more brittle final product.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagram illustrates the desired polymerization pathway versus the competing oligomerization side reactions.

G Benzoxazine Reaction Pathways cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization (Curing) Phenol Phenol + Amine + Formaldehyde Monomer Benzoxazine Monomer Phenol->Monomer Controlled Conditions (Stoichiometry, Temp, Solvent) Oligomer_syn Oligomeric Byproducts Phenol->Oligomer_syn Uncontrolled Conditions (Excess Reactants, High Temp) Monomer_cure Benzoxazine Monomer Polymer High-Performance Polybenzoxazine Network Monomer_cure->Polymer Optimal Curing Profile (High Temp, Controlled Ramp) Oligomer_cure Further Oligomerization Monomer_cure->Oligomer_cure Sub-optimal Curing (Low Temp, Catalytic Impurities)

Caption: Desired vs. undesired benzoxazine reaction pathways.

Section 2: Troubleshooting Guide

This section is formatted as a series of questions and answers to address common problems encountered during benzoxazine reactions.

Problem/Question Potential Causes Recommended Solutions & Explanations
Why is my benzoxazine resin's viscosity unexpectedly high before curing? 1. High Oligomer Content: The most common cause is a high concentration of oligomeric species formed during monomer synthesis. 2. Premature Polymerization: Impurities such as residual phenols or acidic species can catalyze slow polymerization at storage temperatures.[1] 3. Improper Storage: Storing the monomer at elevated temperatures or exposure to moisture can accelerate oligomerization.1. Purify the Monomer: Implement a purification step like recrystallization or column chromatography to remove oligomers. A significant drop in viscosity is a good indicator of successful purification. 2. Optimize Synthesis: Re-evaluate your monomer synthesis protocol. Ensure precise stoichiometry and temperature control. The reaction of formaldehyde-amine derivatives with phenol is a critical control step.[5] 3. Proper Storage: Store the purified monomer in a cool, dry, and dark environment. For long-term storage, refrigeration is recommended.
My resin is gelling prematurely at a low temperature during processing. What's happening? 1. Catalytic Impurities: As mentioned, residual phenols, acidic contaminants, or even certain additives can significantly lower the onset temperature of polymerization.[1] 2. Reactive Monomer Structure: Some benzoxazine monomers, particularly those with electron-donating groups or specific isomeric structures, are inherently more reactive and have lower polymerization temperatures.[2]1. Thorough Purification: Ensure your monomer is highly pure. See our purification protocols below. 2. Characterize Your Monomer: Use Differential Scanning Calorimetry (DSC) to determine the actual onset and peak polymerization temperatures of your specific batch. This will help you define a safe processing window. Pure monomers typically show a sharp, symmetric exotherm.[6] 3. Review Additives: If you are using any additives, ensure they are not acting as unintended catalysts.
The final cured polybenzoxazine is brittle. Could oligomers be the cause? 1. Network Disruption: A high concentration of oligomers can act as plasticizers or create defects in the crosslinked network, leading to reduced toughness and increased brittleness. 2. Incomplete Curing: The presence of oligomers can sometimes sterically hinder the full polymerization of the remaining monomers, resulting in a lower crosslink density.1. Start with High-Purity Monomer: This is the most critical step to ensure a well-formed network. 2. Optimize Curing Cycle: Ensure your curing temperature and time are sufficient for full polymerization. A typical curing schedule might be 2 hours at 180°C, 4 hours at 200°C, and 2 hours at 220°C, followed by a post-cure.[7] Use DSC to confirm the absence of any residual exothermic activity, which indicates complete curing.[8]
How can I confirm the presence and quantity of oligomers in my monomer? The presence of oligomers is best confirmed through analytical techniques.1. Gel Permeation/Size Exclusion Chromatography (GPC/SEC): This is the most direct method to separate and quantify species by their molecular weight. The monomer will appear as a single sharp peak, while oligomers will be present as a series of smaller peaks at shorter retention times (higher molecular weight).[9] 2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of different end-groups and repeating units characteristic of oligomeric structures.[10][11] 3. High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate the monomer from oligomeric species.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the ideal storage condition for benzoxazine monomers to prevent oligomerization?

A: Benzoxazine monomers should be stored in a tightly sealed container in a cool, dark, and dry place. For long-term storage (months), refrigeration at 4°C is recommended. Before use, allow the container to warm to room temperature before opening to prevent moisture condensation on the cold monomer, as water can hydrolyze the oxazine ring and affect polymerization.

Q2: Can the choice of solvent during synthesis affect oligomer formation?

A: Yes, the choice of solvent can influence the reaction pathway. Non-polar solvents are often recommended to avoid side reactions that could be induced by polar solvents.[9] A mixture of toluene and ethanol has been found to be effective in providing good conditions for synthesis while minimizing unwanted side products.[7]

Q3: How does the structure of the phenol and amine precursors influence oligomerization?

A: The electronic and steric properties of the phenol and amine have a significant impact. For example, electron-donating groups on the phenolic ring can increase the reactivity of the monomer, potentially lowering the polymerization temperature and making it more susceptible to premature oligomerization if not handled carefully. The use of bifunctional phenols and amines (like bisphenol-A or diamines) to create difunctional benzoxazines can lead to the formation of main-chain oligomers during synthesis if stoichiometry is not precisely controlled.[4]

Q4: Is it possible to use a resin with a low level of oligomers, or should it always be highly pure?

A: For applications requiring low viscosity and optimal mechanical properties, high purity is essential. However, in some formulations, a controlled amount of specific benzoxazine oligomers can be intentionally used to modify the properties of the final polymer, for example, to improve toughness or act as a processing aid.[9] The key is that this must be a controlled and characterized amount, not an unknown and variable byproduct.

Section 4: Experimental Protocols

Protocol 1: Purification of Benzoxazine Monomer by Recrystallization

This protocol is a general guideline for purifying solid benzoxazine monomers that have a tendency to crystallize.

  • Solvent Selection: Choose a solvent in which the benzoxazine monomer is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water, or ethyl acetate and hexane, often works well.

  • Dissolution: In a flask, dissolve the crude benzoxazine monomer in the minimum amount of the chosen hot solvent with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the monomer's melting point (e.g., 40-50°C) until a constant weight is achieved.

  • Verification: Confirm the purity of the recrystallized monomer using DSC (should show a sharp melting point and a single polymerization exotherm) and NMR spectroscopy.[10]

Protocol 2: Analysis of Oligomers by GPC/SEC

This protocol provides a general method for analyzing the molecular weight distribution of a benzoxazine resin.

  • Sample Preparation:

    • Accurately prepare a solution of the benzoxazine resin in tetrahydrofuran (THF) at a concentration of 1-2 mg/mL.[12]

    • Allow the sample to dissolve completely. Gentle agitation may be used, but avoid sonication which can potentially cause shearing of larger molecules.[12]

    • Filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial.[12]

  • Instrumentation and Conditions:

    • System: A standard GPC/SEC system with a refractive index (RI) detector.

    • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for resolving low molecular weights (e.g., a series of columns with pore sizes from 100Å to 1000Å).

    • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

    • Temperature: 35-40°C.

    • Calibration: Calibrate the system using narrow polystyrene standards.

  • Data Interpretation:

    • The benzoxazine monomer will appear as the main, highest-intensity peak at the longest retention time.

    • Dimers, trimers, and higher oligomers will appear as smaller, resolved or partially resolved peaks at shorter retention times.

    • The relative area of each peak can be used to estimate the weight percentage of each species in the sample.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for troubleshooting common issues related to oligomerization.

G Troubleshooting Workflow Start Problem Observed (High Viscosity, Premature Gelling, Brittleness) CheckPurity Step 1: Assess Monomer Purity Start->CheckPurity Analyze Analyze by GPC/SEC, NMR, DSC CheckPurity->Analyze Is Purity Unknown? CheckStorage Step 2: Review Storage Conditions CheckPurity->CheckStorage Purity is High Purify Purify Monomer (Recrystallization/Column Chromatography) Analyze->Purify Oligomers Detected End Problem Resolved Purify->End StoreProperly Store in Cool, Dry, Dark Place CheckStorage->StoreProperly Improper Storage CheckCuring Step 3: Evaluate Curing Profile CheckStorage->CheckCuring Proper Storage StoreProperly->End OptimizeCure Optimize Cure Cycle via DSC Analysis CheckCuring->OptimizeCure Incomplete Cure Suspected Reevaluate Step 4: Re-evaluate Synthesis CheckCuring->Reevaluate Curing is Complete OptimizeCure->End OptimizeSynth Adjust Stoichiometry, Temperature, Solvent Reevaluate->OptimizeSynth Synthesis Issues Likely OptimizeSynth->End

Caption: A logical guide to troubleshooting oligomer issues.

Section 5: References

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Distinguishing 2H-3,1- and 4H-3,1-Benzothiazinone Isomers Using ¹H NMR Chemical Shifts

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic isomers is a cornerstone of rigorous scientific practice. The subtle yet significant diff...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic isomers is a cornerstone of rigorous scientific practice. The subtle yet significant differences between isomers can profoundly impact their physicochemical properties, biological activity, and safety profiles. This guide provides an in-depth comparison of the ¹H NMR chemical shifts of 2H-3,1- and 4H-3,1-benzothiazinone isomers, offering a practical framework for their differentiation.

The 4H-3,1-benzothiazin-4-one scaffold is a well-established pharmacophore found in a variety of biologically active compounds, including potent antitubercular agents.[1][2] Consequently, its synthesis and spectroscopic characterization are well-documented. In contrast, the 2H-3,1-benzothiazin-4-one isomer is notably absent in the current scientific literature, suggesting potential instability or synthetic challenges. This guide will therefore present a detailed analysis of the experimentally observed ¹H NMR data for the 4H-isomer and provide a theoretically grounded prediction for the chemical shifts of the elusive 2H-isomer.

The Structural Basis for Spectroscopic Differentiation

The key to distinguishing between the 2H- and 4H-isomers lies in the distinct electronic environments of the protons on the heterocyclic ring. The positioning of the double bond and the location of the methylene (CH₂) or methine (CH) group relative to the sulfur, nitrogen, and carbonyl moieties create unique shielding and deshielding effects that are readily observed in the ¹H NMR spectrum.

In the 4H-isomer, the nitrogen atom is adjacent to the carbonyl group, and a methylene group is situated at the 4-position, flanked by the sulfur atom and the aromatic ring. Conversely, the hypothetical 2H-isomer would feature a methylene group at the 2-position, positioned between the sulfur and nitrogen atoms. These structural differences are expected to manifest as significant variations in the chemical shifts of the methylene protons and the protons on the fused benzene ring.

Diagram of Isomeric Structures

isomers cluster_4H 4H-3,1-Benzothiazin-4-one cluster_2H 2H-3,1-Benzothiazin-4-one (Hypothetical) 4H_img 4H_img 4H_label Key Protons: - CH₂ at position 4 - Aromatic protons 2H_img 2H_img 2H_label Predicted Key Protons: - CH₂ at position 2 - Aromatic protons

Caption: Core structures of 4H-3,1- and hypothetical 2H-3,1-benzothiazinone isomers.

Comparative Analysis of ¹H NMR Chemical Shifts

The following table summarizes the experimentally observed ¹H NMR chemical shifts for a representative 4H-3,1-benzothiazin-4-one derivative and the predicted chemical shifts for the hypothetical 2H-3,1-benzothiazin-4-one.

Proton 4H-3,1-Benzothiazin-4-one (Experimental, δ ppm) 2H-3,1-Benzothiazin-4-one (Predicted, δ ppm) Rationale for Predicted Shift
CH₂ ~ 5.20 (singlet)~ 4.5 - 4.8 (singlet)In the 2H-isomer, the methylene group is adjacent to the electronegative nitrogen and sulfur atoms. This would induce a downfield shift, but the absence of the deshielding effect from the carbonyl group (present in the 4H-isomer) would likely result in a net upfield shift compared to the 4H-isomer.
Aromatic Protons ~ 7.0 - 9.2~ 7.0 - 8.5The overall aromatic region is expected to be similar. However, subtle differences in the chemical shifts of the ortho-protons are anticipated due to the different positioning of the heteroatoms and the carbonyl group, which influence the electron density distribution in the fused benzene ring.

Note: The experimental values for the 4H-isomer are based on data for various derivatives and may vary depending on the specific substituents.[3][4]

Causality Behind the Chemical Shift Differences

The predicted upfield shift of the methylene protons in the 2H-isomer compared to the 4H-isomer is the most significant distinguishing feature. In the 4H-isomer, the CH₂ group at position 4 is influenced by the anisotropic effect of the nearby carbonyl group at position 4, which causes a significant deshielding (downfield shift). While the adjacent sulfur atom also contributes to the chemical shift, the effect of the carbonyl group is generally more pronounced.

For the hypothetical 2H-isomer, the methylene group at position 2 is directly attached to the nitrogen and sulfur atoms. While both are electronegative and would deshield the protons, the absence of the proximate and strongly deshielding carbonyl group would likely lead to a net upfield shift relative to the CH₂ protons in the 4H-isomer.

Experimental Protocol for ¹H NMR Analysis

To obtain high-quality ¹H NMR spectra for the characterization of 4H-3,1-benzothiazinone derivatives, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved to avoid line broadening.

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Shim the instrument to obtain a narrow and symmetrical solvent peak.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for these compounds).

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution.

    • Phase the spectrum carefully to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

Workflow for ¹H NMR Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample filter Filter into NMR Tube dissolve->filter setup Instrument Setup filter->setup Transfer to Spectrometer acquire Acquire Spectrum setup->acquire process Process Spectrum acquire->process analyze Analyze Chemical Shifts & Coupling Constants process->analyze Structural Elucidation Structural Elucidation analyze->Structural Elucidation

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of 2H-3,1-Benzoxazine Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of X-ray crystallography data for various 2H-3,1-benzoxazine derivatives. By examining their solid-state structur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of X-ray crystallography data for various 2H-3,1-benzoxazine derivatives. By examining their solid-state structures, this document aims to provide valuable insights for researchers in medicinal chemistry and materials science, where these scaffolds are of significant interest.[1][2]

The 2H-3,1-benzoxazine core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[2] Understanding the three-dimensional arrangement of atoms within these molecules is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. X-ray crystallography stands as the definitive method for elucidating these structures with atomic precision.[3][4][5]

The Significance of Crystallographic Data

The precise knowledge of bond lengths, bond angles, and torsion angles obtained from X-ray diffraction studies allows for a detailed understanding of the conformational preferences of the benzoxazine ring system.[1][6][7] This information is paramount for:

  • Drug Design: Modeling the interaction of these compounds with biological targets.

  • Material Science: Understanding intermolecular interactions that govern crystal packing and, consequently, the physical properties of the material.[1][6]

  • Polymorphism Studies: Identifying different crystalline forms of a compound, which can have profound implications on its solubility, stability, and bioavailability.

Comparative Analysis of Crystal Structures

This section presents a comparative overview of the crystallographic data for a selection of 2H-3,1-benzoxazine derivatives. The data highlights key structural features and intermolecular interactions.

A common feature observed in the crystal structures of 2H-3,1-benzoxazine derivatives is the conformation of the oxazine ring. Typically, it adopts a half-chair or a distorted boat conformation.[1][6][7] This flexibility allows the molecule to adopt various shapes, which can be critical for its biological activity.

For instance, in the structure of 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e][1][7]oxazine, the oxazine ring adopts a half-chair conformation.[1][7] This arrangement is influenced by the substituents on the benzoxazine core and the intermolecular forces at play within the crystal lattice.[1] In contrast, other derivatives might exhibit different conformations depending on the steric and electronic nature of their substituents.

The crystal packing of these molecules is often dominated by a network of intermolecular interactions, including hydrogen bonds, C–H···π interactions, and π–π stacking.[1][6] These non-covalent interactions play a crucial role in stabilizing the crystal structure and influencing the overall molecular arrangement.[1][6]

Data Summary

The following table summarizes key crystallographic parameters for a selection of 2H-3,1-benzoxazine derivatives, providing a basis for comparison.

Compound NameCCDC NumberCrystal SystemSpace GroupKey Intermolecular InteractionsOxazine Ring Conformation
3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-benzo[e][1][7]oxazine2015006OrthorhombicP212121C–H···N, C–H···O, C–H···πHalf-chair
2,2′-(ethane-1,2-diyl)bis(2,3-dihydro-1H-naphtho[1,2-e][1][7]oxazine)Not specifiedMonoclinicP21/cC–H···πHalf-chair
2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-oneNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Data extracted from published literature.[1][6][7][8]

Experimental Protocols: From Powder to Crystal Structure

The journey from a synthesized 2H-3,1-benzoxazine derivative to its fully characterized crystal structure involves several critical steps. This section outlines the typical experimental workflow, emphasizing the causality behind each procedural choice.

Step 1: Crystallization – The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is paramount and is typically determined empirically.[9][10][11]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals. This method is straightforward but offers limited control over the crystallization process.[6]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the compound's solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.[12][13]

Causality: The goal is to achieve a state of supersaturation slowly, allowing for the orderly arrangement of molecules into a crystalline lattice rather than rapid precipitation, which leads to amorphous solids or poorly ordered microcrystals.[10] The purity of the compound is also a critical factor; impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to disorder.[9]

Step 2: X-ray Data Collection – Illuminating the Crystal

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray data collection.

Workflow:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffracted X-rays are detected. The intensity and position of these diffracted beams are recorded.[3]

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

Causality: The wavelength of X-rays is comparable to the distances between atoms in a crystal, allowing them to be diffracted by the electron clouds of the atoms.[3] The resulting diffraction pattern contains information about the arrangement of atoms within the crystal.[4]

Step 3: Structure Solution and Refinement – From Data to Model

The processed data is then used to solve and refine the crystal structure.

Workflow:

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. This is typically done using least-squares refinement.

Causality: The goal of refinement is to obtain a chemically sensible model of the molecule that best fits the experimental data. The quality of the final structure is assessed using various metrics, such as the R-factor.

Visualization of Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate the experimental workflow and the key intermolecular interactions.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Synthesis Synthesis of 2H-3,1-Benzoxazine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Growing Single Crystals Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final_Structure Structure_Solution->Final_Structure Final Crystal Structure Data Intermolecular_Interactions Benzoxazine1 Benzoxazine Ring Aromatic_Ring1 Aromatic Ring Aromatic_Ring2 Aromatic Ring Benzoxazine1->Aromatic_Ring2 C-H···π Interaction Substituent1 Substituent (H-bond donor/acceptor) Benzoxazine2 Benzoxazine Ring Aromatic_Ring1->Benzoxazine2 π-π Stacking Substituent2 Substituent (H-bond donor/acceptor) Substituent1->Substituent2 Hydrogen Bond

Caption: Common intermolecular interactions in the crystal packing of 2H-3,1-benzoxazine derivatives.

References

  • Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. (2021). MDPI. [Link]

  • Crystal structure of 2,2′-(ethane-1,2-diyl)bis(2,3-dihydro-1H-naphtho[1,2-e]o[1][7]xazine): a prospective raw material for polybenzoxazines. (n.d.). PubMed Central. [Link]

  • Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. (2021). ResearchGate. [Link]

  • Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Proper. (2021). NSTDA. [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (n.d.). MDPI. [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. (n.d.). MDPI. [Link]

  • 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. (2021). ResearchGate. [Link]

  • Synthesis and Ring-opening Polymerization of 2-Substituted 1, 3-Benzoxazine: The First Observation of the Polymerization of Oxazine Ring-substituted Benzoxazines. (n.d.). ResearchGate. [Link]

  • Dehydrochlorination of 2H-1,3-benzoxazines. (n.d.). ResearchGate. [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (2024). ResearchGate. [Link]

  • Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. (2018). ACS Omega. [Link]

  • 2H-1,3-benzoxazine. (n.d.). PubChem. [Link]

  • X-ray diffraction (XRD) basics and application. (2022). Chemistry LibreTexts. [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. [Link]

  • How to grow crystals for X-ray crystallography. (2024). IUCr Journals. [Link]

  • Getting Crystals Your Crystallographer Will Treasure. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. (n.d.). PubMed Central. [Link]

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. [Link]

  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (n.d.). [Source not provided].
  • Crystal Growing Tips. (2015). University of Florida Center for Xray Crystallography. [Link]

  • Introduction to X-ray analysis using the diffraction method. (n.d.). Chem Connections. [Link]

  • X-Ray Diffraction Basics. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

Sources

Validation

Comparative reactivity of 3,1-benzoxazine vs 1,3-benzoxazine

Comparative Reactivity Guide: 3,1-Benzoxazine vs. 1,3-Benzoxazine Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Polymer Scientists, and Process Engineers.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 3,1-Benzoxazine vs. 1,3-Benzoxazine

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Polymer Scientists, and Process Engineers.

Executive Summary: The Isomer Divergence

In the landscape of heterocyclic chemistry, the benzoxazine scaffold presents a classic case of structural isomerism dictating functional destiny . While both 1,3-benzoxazine and 3,1-benzoxazine share the same molecular formula (


 for the dihydro parent), the transposition of the nitrogen and oxygen atoms creates two distinct electronic environments that drive them into separate industrial sectors.
  • 1,3-Benzoxazines (specifically 3,4-dihydro-2H-1,3-benzoxazines): Dominated by their ability to undergo Cationic Ring-Opening Polymerization (ROP) . They are the "darlings" of material science, forming high-performance phenolic thermosets.

  • 3,1-Benzoxazines (specifically 4H-3,1-benzoxazin-4-ones): Defined by their high electrophilicity at the C4 carbonyl. They function primarily as "suicide substrates" in medicinal chemistry (serine protease inhibitors) or as reactive intermediates for quinazolinone synthesis.

This guide objectively compares their reactivity profiles, mechanistic pathways, and experimental handling.

Structural & Electronic Analysis

The fundamental difference lies in the heteroatom placement relative to the benzene fusion and the oxidation state commonly encountered in applications.

Feature1,3-Benzoxazine 3,1-Benzoxazine
Dominant Form 3,4-Dihydro-2H-1,3-benzoxazine (Saturated heterocycle)4H-3,1-Benzoxazin-4-one (Oxidized, cyclic ester/anhydride)
Heteroatom Position Oxygen at pos 1 (adjacent to benzene); Nitrogen at pos 3.Nitrogen at pos 1 (adjacent to benzene); Oxygen at pos 3.
Electronic Character Nucleophilic (N-atom lone pair) & Latent Electrophile (O-CH2-N acetal).Highly Electrophilic (C4 Carbonyl & C2 Imine).
Ring Strain Moderate (distorted semi-chair).Low (planar aromatic system), but high carbonyl reactivity.
Primary Reactivity Ring-Opening Polymerization (ROP) via Mannich bridge formation.Nucleophilic Acyl Substitution (Ring opening via attack at C4).

Reactivity Profile: 1,3-Benzoxazine (The Polymerizer)[1]

The utility of 1,3-benzoxazines rests on their thermal latency. They are stable at room temperature but undergo autocatalytic polymerization upon heating (180–250°C) or in the presence of Lewis acids.

Mechanism: Cationic Ring-Opening Polymerization (ROP)

The reaction is driven by the cleavage of the


 bond (the weaker bond in the 

acetal linkage).

Key Mechanistic Steps:

  • Initiation: Protonation or coordination of the oxygen atom.

  • Ring Opening: Cleavage of the

    
     bond forms an iminium ion-phenolate pair.
    
  • Propagation: The electrophilic iminium ion attacks the electron-rich ortho-position of a neighboring benzoxazine ring (or the phenol of a ring-opened chain).

  • Termination: Formation of a Mannich-base phenolic bridge.

G Start 1,3-Benzoxazine Monomer Step1 O-Protonation (Cationic Species) Start->Step1 Heat/Catalyst Step2 Ring Opening (Iminium Ion Formation) Step1->Step2 C-O Bond Cleavage Step3 Electrophilic Attack (on Neighboring Ring) Step2->Step3 Attack ortho-C End Polybenzoxazine Network (Mannich Bridge) Step3->End Chain Propagation

Figure 1: Cationic Ring-Opening Polymerization pathway of 1,3-benzoxazines.

Reactivity Profile: 3,1-Benzoxazine (The Inhibitor)

In contrast, 4H-3,1-benzoxazin-4-ones function as activated esters . They do not polymerize into networks; instead, they react stoichiometrically with nucleophiles. This makes them potent inhibitors of serine proteases (enzymes like chymotrypsin or elastase).

Mechanism: Nucleophilic Acyl Substitution

The enzyme's active site serine (-OH) attacks the highly electrophilic carbonyl carbon at position 4.

Key Mechanistic Steps:

  • Recognition: The enzyme binds the benzoxazinone (often guided by substituents at C2).

  • Acylation: The serine oxygen attacks C4=O.

  • Ring Opening: The bond between C4 and O3 cleaves.

  • Inactivation: A stable acyl-enzyme intermediate is formed. The free amine (originally N1) is often tethered, preventing rapid hydrolysis (deacylation) and permanently disabling the enzyme.

G Enz Serine Protease (Active Site -OH) Complex Tetrahedral Intermediate Enz->Complex Nucleophilic Attack at C4=O Inhibitor 4H-3,1-Benzoxazin-4-one Inhibitor->Complex Nucleophilic Attack at C4=O AcylEnz Acyl-Enzyme Complex Complex->AcylEnz Ring Opening (C4-O3 Cleavage) Outcome Enzyme Inactivation (Stable Covalent Bond) AcylEnz->Outcome Resistance to Hydrolysis

Figure 2: Mechanism of Serine Protease Inhibition by 3,1-Benzoxazin-4-ones.

Experimental Protocols

The following protocols illustrate the divergent handling requirements for these isomers.

Protocol A: Thermal Polymerization of 1,3-Benzoxazine

Used to assess monomer quality and polymerization temperature (


).
  • Preparation: Synthesize 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine (P-a) via Mannich condensation (Phenol + Aniline + Paraformaldehyde). Purify by recrystallization from ethanol.

  • DSC Analysis: Load 5–10 mg of monomer into an aluminum pan.

  • Run Conditions: Heat from 30°C to 300°C at a rate of 10°C/min under

    
     flow (50 mL/min).
    
  • Data Interpretation:

    • Melting Point: Sharp endotherm (e.g., ~50–60°C for P-a).

    • Polymerization (

      
      ):  Broad exotherm typically centered between 200°C and 250°C .
      
    • Validation: A sharp exotherm indicates high purity. A low-temperature shoulder suggests premature ring opening or impurities (phenolic species).

Protocol B: Nucleophilic Reactivity Assay of 3,1-Benzoxazine

Used to determine the stability and reactivity towards nucleophiles (simulating enzyme attack).

  • Preparation: Dissolve 2-methyl-4H-3,1-benzoxazin-4-one (0.1 mmol) in acetonitrile (10 mL).

  • Reaction: Add 1.1 equivalents of a primary amine (e.g., benzylamine) at room temperature.

  • Monitoring: Track via TLC or HPLC immediately.

  • Observation:

    • 3,1-Benzoxazines react rapidly (minutes to hours) at RT to form quinazolinone precursors or ring-opened amides.

    • Contrast: A 1,3-benzoxazine subjected to these conditions would remain largely unreactive without heat or a catalyst.

Comparative Data Summary

Property1,3-Benzoxazine (Monomer)3,1-Benzoxazine (4-one)
Stability (RT) High (Shelf-stable for months/years).Moderate (Moisture sensitive; hydrolyzes to anthranilic acid deriv.).
Reaction with Base Stable (Resists hydrolysis).Unstable (Ring opens rapidly).
Reaction with Acid Polymerizes (ROP).[1]Forms salts; may hydrolyze.[2]
Thermal Behavior Exothermic polymerization >200°C.Melts; may decompose or sublime (no homopolymerization).
Major Byproduct None (Addition polymerization).None (if addition to nucleophile) or Water (if condensing to quinazolinone).

References

  • Holly, F. W., & Cope, A. C. (1944).[3] Condensation Products of Aldehydes and Ketones with o-Aminobenzyl Alcohol and o-Hydroxybenzylamine. Journal of the American Chemical Society. Link

  • Ghosh, N. N., et al. (2007). Polybenzoxazines: New high performance thermosetting resins: Synthesis and properties. Progress in Polymer Science. Link

  • Groutas, W. C., et al. (1997).
  • Krutikov, V. I., et al. (2014). 4H-3,1-Benzoxazin-4-ones: Synthesis and Reactivity. Russian Journal of General Chemistry. Link

  • Ishida, H., & Agag, T. (2011). Handbook of Benzoxazine Resins. Elsevier. Link

Sources

Comparative

A Senior Application Scientist's Guide to Validating 3,1-Benzoxazine Structures Using 2D NMR

For researchers in materials science and drug development, the precise structural elucidation of heterocyclic compounds is non-negotiable. Benzoxazines, a class of phenolic compounds, offer remarkable molecular design fl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in materials science and drug development, the precise structural elucidation of heterocyclic compounds is non-negotiable. Benzoxazines, a class of phenolic compounds, offer remarkable molecular design flexibility, leading to advanced polymers and biologically active molecules.[1][2] However, this flexibility can also lead to synthetic ambiguity, particularly between isomers like 3,1-benzoxazine and the more common 1,3-benzoxazine. Misidentification can lead to erroneous structure-activity relationship (SAR) studies and the development of materials with unpredictable properties.

This guide provides an in-depth, field-proven methodology for the unambiguous structural validation of the 3,1-benzoxazine scaffold using the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will move beyond a simple recitation of data to explain the causal logic behind the application of Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, ensuring your structural assignments are robust, defensible, and self-validating.

The Isomeric Challenge: Why 1D NMR Isn't Enough

While ¹H and ¹³C NMR are foundational, they often provide insufficient data to definitively distinguish between 3,1- and 1,3-benzoxazine isomers. Both structures contain two characteristic methylene (-CH₂-) groups and a substituted aromatic ring, which can lead to similar chemical shifts and multiplicities in 1D spectra. The core challenge lies in unequivocally establishing the connectivity of the heteroatoms within the six-membered oxazine ring. Specifically, how can we prove the -O-CH₂-N- vs. the -Ar-CH₂-N- arrangement that defines the 3,1-scaffold? This is where 2D NMR becomes indispensable.

Pillar 1: HSQC - Mapping the Foundational C-H Framework

The first and most critical step in the 2D NMR workflow is the HSQC experiment. Its purpose is to identify all direct, one-bond correlations between protons and the carbons they are attached to.[3] This provides an unambiguous assignment of every protonated carbon in the molecule, creating a verified set of starting points for the more complex HMBC analysis.

For a typical 3,1-benzoxazine, the HSQC spectrum allows us to confidently identify the two key methylene groups:

  • C2-H₂ (O-CH₂-N): This methylene group, being attached to both an oxygen and a nitrogen, typically appears at a distinct downfield region in both the ¹H and ¹³C spectra.

  • C4-H₂ (Ar-CH₂-N): This methylene group is attached to the aromatic ring and a nitrogen. Its chemical shifts will differ significantly from the C2-H₂ group.

The HSQC experiment acts as our ground truth, confirming which protons are directly bonded to which carbons. Without this foundational map, interpreting the long-range correlations of the HMBC spectrum would be speculative at best.

Caption: HSQC confirms direct C-H bonds for C2 and C4.

Pillar 2: HMBC - Assembling the Molecular Jigsaw

With the directly-bonded C-H pairs established, the HMBC experiment is deployed to reveal the molecular skeleton through long-range correlations. HMBC detects couplings between protons and carbons that are typically two or three bonds away (²JCH and ³JCH).[4] It is these multi-bond correlations that provide the definitive proof of the 3,1-benzoxazine connectivity and allow us to distinguish it from the 1,3-isomer.

Key Diagnostic Correlations for 3,1-Benzoxazine:

The entire structural proof rests on observing a specific set of correlations (and the absence of others). Let's analyze the crucial signals originating from our two methylene groups, which we assigned with confidence using HSQC.

  • Correlations from C4-H₂ (Ar-CH₂-N): The protons on C4 are three bonds away from the aromatic quaternary carbon C8a and the aromatic CH carbon C5. They are two bonds away from the quaternary carbon C4a. Therefore, we expect to see the following critical HMBC cross-peaks:

    • H4 → C8a (³JCH): This is the most critical correlation . It unequivocally proves that the C4 methylene group is directly attached to the aromatic ring at position 4a.

    • H4 → C5 (³JCH): This confirms the position of the C4 methylene group relative to the C5 proton on the benzene ring.

    • H4 → C4a (²JCH): A strong two-bond correlation further solidifies the C4-C4a connection.

    • H4 → C2 (²JCH): A two-bond correlation to the other methylene carbon (C2) through the nitrogen atom is also expected.

  • Correlations from C2-H₂ (O-CH₂-N): In contrast, the protons on C2 are insulated from the aromatic ring. They should only show correlations to carbons within the heterocyclic ring system.

    • H2 → C4 (²JCH): A definitive two-bond correlation to the C4 methylene carbon through the shared nitrogen atom.

    • Absence of Aromatic Correlations: Crucially, there should be no correlation from the H2 protons to any of the aromatic carbons (C4a, C5, C6, C7, C8, C8a). This absence is a powerful piece of evidence, confirming that the C2 methylene is part of the O-CH₂-N moiety and not directly attached to the benzene ring.

Caption: Key HMBC correlations proving 3,1-connectivity.

Comparison with the 1,3-Benzoxazine Isomer

The power of this methodology is most apparent when compared to the expected data for the alternative 1,3-benzoxazine isomer. In a 1,3-scaffold, the methylene groups are Ar-O-CH₂-N and a second group attached to the nitrogen. The key HMBC correlations would be fundamentally different. For the Ar-O-CH₂-N protons, one would expect a crucial three-bond correlation to the aromatic carbon at the point of attachment, but no two-bond correlation to another methylene group via nitrogen. This clear divergence in expected HMBC patterns makes the differentiation between the two isomers absolute.

Summary of Diagnostic Data

The following table summarizes the key correlations that serve as the evidentiary basis for confirming a 3,1-benzoxazine structure.

Proton SignalCorrelates to Carbon (¹³C)Correlation TypeSignificance for Structure Proof
H4 (Ar-CH₂ -N)C4 HSQC Confirms C-H one-bond connectivity.
C8a (Quaternary Ar-C)HMBC (³J) Primary Proof: Confirms C4 is attached to the aromatic ring.
C5 (Aromatic CH)HMBC (³J) Confirms position on the aromatic ring.
C2 (O-CH₂-N)HMBC (²J) Confirms H4-C4-N-C2 connectivity.
H2 (O-CH₂ -N)C2 HSQC Confirms C-H one-bond connectivity.
C4 (Ar-CH₂-N)HMBC (²J) Confirms H2-C2-N-C4 connectivity.
Aromatic Carbons HMBC Absence of Correlation is Key: Proves C2 is not attached to the ring.

Experimental Protocol: Acquiring High-Fidelity 2D NMR Data

Trustworthy data is the bedrock of accurate structural elucidation. The following is a generalized protocol for acquiring high-quality HSQC and HMBC spectra on a modern NMR spectrometer (e.g., Bruker 400-600 MHz).[5][6]

1. Sample Preparation:

  • Dissolve 10-20 mg of the purified benzoxazine monomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure all relevant peaks are resolved.

  • Filter the sample through a glass wool plug into a clean, high-quality NMR tube to remove any particulate matter.

2. Spectrometer Setup & 1D Scans:

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Acquire standard ¹H and ¹³C{¹H} 1D spectra to determine the chemical shift ranges and ensure proper concentration.

3. HSQC Experiment (Edited HSQC for Multiplicity):

  • Pulse Program: Use a sensitivity-enhanced, edited HSQC sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems). This will provide phase information that distinguishes CH/CH₃ signals from CH₂ signals, which is highly valuable.

  • Spectral Width: Set the ¹H (F2) and ¹³C (F1) spectral widths to encompass all signals observed in the 1D spectra.

  • ¹JCH Coupling Constant: Set the evolution delay based on an average one-bond C-H coupling constant, typically ~145 Hz.

  • Acquisition: Acquire a sufficient number of scans (e.g., 2-8 scans per increment) to achieve a good signal-to-noise ratio.

4. HMBC Experiment:

  • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Spectral Width: Use the same spectral widths as in the HSQC experiment.

  • Long-Range Coupling Constant (ⁿJCH): This is a critical parameter. The delay is optimized for a specific coupling constant range. A value of 8 Hz is a robust starting point, as it effectively captures the majority of ²JCH and ³JCH correlations (which range from ~0-14 Hz).[3] If specific correlations are weak, acquiring a second HMBC with a different optimization (e.g., 4 Hz) may be beneficial.

  • Acquisition: HMBC is less sensitive than HSQC. A higher number of scans (e.g., 8-32 scans per increment) and a longer total experiment time will likely be necessary.

5. Data Processing:

  • Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.

  • Phase correct the spectra carefully.

  • Reference the spectra to the residual solvent peak.

By systematically applying this workflow—using HSQC to map the building blocks and HMBC to connect them—researchers can move from a plausible hypothesis to a validated, unambiguous structural assignment for any 3,1-benzoxazine derivative.

References

  • ResearchGate. (n.d.). 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. Available at: [Link]

  • Abarro, G. J., et al. (2016). Benzoxazines with enhanced thermal stability from phenolated organosolv lignin. RSC Advances. Available at: [Link]

  • Wang, C.-S., & Ishida, H. (2009). The end-capping reaction of benzoxazine oligomers by 31P NMR spectroscopy. European Polymer Journal.
  • Kopystiańska, M., et al. (2020). N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. Macromolecules. Available at: [Link]

  • ResearchGate. (n.d.). (a) ¹H-NMR and (b) ¹³C-NMR spectrum of benzoxazine monomer. Available at: [Link]

  • Rivara, M., et al. (2010). NMR analysis of a series of imidazobenzoxazines. Magnetic Resonance in Chemistry. Available at: [Link]

  • Thirumoorthy, P., et al. (2024). Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. ChemistrySelect. Available at: [Link]

  • Malkin, A. Y., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Polymers. Available at: [Link]

  • Lin, Y.-J., et al. (2021). Design of High-Performance Polybenzoxazines with Tunable Extended Networks Based on Resveratrol and Allyl Functional Benzoxazine. Polymers. Available at: [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Yahaya, A. A., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Pharmaceutical Sciences and Research.
  • Umunakwe, B. E., et al. (2020). An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]

  • ResearchGate. (n.d.). The chemical structure of the synthesized monomer is verified by proton and carbon nuclear magnetic resonance spectroscopy (1H and 13C NMR), 2D 1H–13C heteronuclear single quantum correlation (HSQC) spectroscopy, and Fourier transform infrared spectroscopy (FT-IR). Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of pC-A benzoxazine. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the E-3ap benzoxazine monomer. Available at: [Link]

  • ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Available at: [Link]

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Validation

UV-Vis Spectral Characteristics of Conjugated 3,1-Benzoxazines

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals A Technical Guide to Photophysics, Substituent Effects, and Comparative Performance Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Photophysics, Substituent Effects, and Comparative Performance

Executive Summary & Structural Definition

This guide focuses on 2-aryl-4H-3,1-benzoxazin-4-ones , the primary conjugated subclass of the benzoxazine family. Unlike their 1,3-isomers (dihydro-1,3-benzoxazines) which are widely used as monomers for thermosetting resins, 3,1-benzoxazin-4-ones are discrete, electron-deficient heteroaromatic chromophores.

Their optical utility arises from the planar, conjugated system linking the phenyl ring at the C2 position with the benzoxazinone core. This structure facilitates


 and 

electronic transitions, making them valuable as UV absorbers, fluorescent scaffolds, and bioactive pharmacophores.

Mechanistic Basis of Absorbance

The UV-Vis profile of 3,1-benzoxazines is governed by the electronic push-pull interactions between the heterocyclic core (electron acceptor) and the substituent at the C2 position (electron donor/acceptor).

Electronic Transitions
  • 
     Transition (High Intensity):  The dominant absorption band, typically found between 280–310 nm , corresponds to the excitation of electrons within the conjugated aromatic system.
    
  • 
     Transition (Lower Intensity):  A weaker band or shoulder often appears in the 320–350 nm  range, arising from the non-bonding electrons on the heterocyclic nitrogen or carbonyl oxygen. This transition is responsible for the characteristic "pale yellow" color of many solid derivatives.
    
Substituent Effects (Auxochromes)

Modifying the C2-phenyl ring alters the HOMO-LUMO gap:

  • Electron Donating Groups (EDGs): Substituents like

    
     or 
    
    
    
    raise the HOMO energy, causing a bathochromic (red) shift and increasing the molar extinction coefficient (
    
    
    ).
  • Electron Withdrawing Groups (EWGs): Substituents like

    
     or 
    
    
    
    stabilize the LUMO but often lead to non-radiative decay pathways, quenching fluorescence (hypochromic effect).
Diagram: Electronic Tuning Mechanism

G Core 3,1-Benzoxazin-4-one Core (Electron Acceptor) Interaction Conjugation Pathway Core->Interaction Substituent C2-Substituent (Donor/Acceptor) Substituent->Interaction Result_Red Bathochromic Shift (Red Shift) Increased ε Interaction->Result_Red Electron Donor (-OMe, -NH2) Result_Blue Hypsochromic Shift (Blue Shift) Fluorescence Quenching Interaction->Result_Blue Electron Withdrawing (-NO2, -CF3)

Caption: Logical flow of substituent effects on the spectral properties of the benzoxazinone scaffold.

Comparative Analysis: Benzoxazines vs. Alternatives

To select the optimal chromophore for your application, compare 3,1-benzoxazines against common alternatives like Coumarins and Quinazolinones.

Table 1: Photophysical Performance Comparison
Feature3,1-Benzoxazin-4-one Coumarin (2H-chromen-2-one) Quinazolin-4(3H)-one
Primary

280 – 310 nm270 – 330 nm225 – 280 nm
Secondary Band 320 – 350 nm (Shoulder)310 – 340 nm (Distinct)300 – 320 nm (Weak)
Molar Extinction (

)
Moderate (


)
High (


)
Moderate
Fluorescence (

)
Low to Moderate (< 0.1)*High (> 0.5 typical)Low (< 0.05)
Stokes Shift Large (~100–150 nm)Moderate (~50–80 nm)Large
Solvatochromism Significant (Dipolar)ModerateSignificant
Primary Use UV Stabilizer, Bioactive CoreFluorescent Probe, Laser DyeDrug Scaffold

*Note: Fluorescence in benzoxazines is highly dependent on structural rigidity. While simple 2-phenyl derivatives have low


 due to rapid intersystem crossing, rigidified derivatives can achieve higher quantum yields.

Experimental Protocols

Reliable spectral data requires strict adherence to purification and sample preparation protocols to avoid artifacts from hydrolysis products (e.g., anthranilic acid derivatives).

Phase 1: Synthesis & Purification
  • Synthesis: Cyclization of N-acylanthranilic acids using acetic anhydride or thionyl chloride.

  • Purification (Critical): Recrystallization from ethanol is the standard.

    • Self-Validation: The product must be a crystalline solid (often pale yellow needles). If the solid is white or amorphous, hydrolysis may have occurred. Verify purity via TLC (silica gel, Hexane:EtOAc 4:1) before spectral measurement.

Phase 2: UV-Vis Measurement Workflow
  • Solvent Selection: Use Spectroscopic Grade Acetonitrile (MeCN) or Ethanol (EtOH) .

    • Reasoning: MeCN is non-protic and minimizes hydrogen bonding effects that can blur fine spectral structure. EtOH is useful for assessing solvatochromic shifts.

  • Blank Correction: Use a matched quartz cuvette (1 cm path length) with pure solvent.

  • Concentration: Prepare a stock solution of

    
     M. Dilute to 
    
    
    
    M for measurement to ensure absorbance stays within the linear Beer-Lambert range (0.1 – 1.0 A).
Diagram: Validated Experimental Workflow

Experiment Start Start: Crude 3,1-Benzoxazine Purify Recrystallization (Ethanol) Check MP & TLC Start->Purify Check Is Purity >98%? Purify->Check Prep Prepare Stock (10⁻⁴ M) in MeCN Check->Prep Yes Repurify Repurify Check->Repurify No Dilute Dilute to 10⁻⁵ M (Target Abs ~0.5) Prep->Dilute Measure Scan 200–500 nm (Quartz Cuvette) Dilute->Measure Analyze Extract λmax & ε Calculate Φf Measure->Analyze Repurify->Purify

Caption: Step-by-step workflow for ensuring spectral data integrity.

Summary of Spectral Data

The following data represents the baseline characteristics for the parent compound, 2-phenyl-4H-3,1-benzoxazin-4-one .

ParameterValue / DescriptionContext

(Abs)
285 – 295 nm

transition (Solvent: EtOH)

320 – 340 nm

transition
Extinction Coeff. (

)
~12,000 – 15,000

At primary

Emission

420 – 460 nm Large Stokes shift observed
Visual Color Pale Yellow / CreamSolid state
Crystal Packing

Stacking
Stabilizes solid-state fluorescence

References

  • Azuma, K., Suzuki, S., Uchiyama, S., Kajiro, T., Santa, T., & Imai, K. (2003). A study of the relationship between the chemical structures and the fluorescence quantum yields of coumarins, quinoxalinones and benzoxazinones. Photochemical & Photobiological Sciences, 2(4), 443-449.[1] Link

  • Thilagavathy, R., Kavitha, H. P., Arulmozhi, R., Vennila, J. P., & Manivannan, V. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one.[2][3][4] Acta Crystallographica Section E: Structure Reports Online, 65(1), o127. Link

  • PubChem. (n.d.). 2-Phenyl-3,1-benzoxazin-4-one (Compound Summary). National Library of Medicine. Link

  • Garazd, M. M., Garazd, Y. L., & Khilya, V. P. (2005). Neoflavones. 2. Methods for synthesizing 4-arylcoumarins and 4-aryl-2H-chromenes. Chemistry of Natural Compounds, 41(3), 245-271. (Comparative data for coumarins). Link

Sources

Comparative

Comparative Guide: Antimicrobial Potency of 3,1-Benzoxazine vs. Quinazolinone Scaffolds

Executive Summary: The Stability-Potency Trade-off In the development of novel antimicrobials, the transition from 3,1-benzoxazin-4-ones (benzoxazines) to quinazolin-4(3H)-ones (quinazolinones) represents a classic medic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Potency Trade-off

In the development of novel antimicrobials, the transition from 3,1-benzoxazin-4-ones (benzoxazines) to quinazolin-4(3H)-ones (quinazolinones) represents a classic medicinal chemistry pivot from reactive electrophiles to stable binding scaffolds .

While both heterocycles exhibit broad-spectrum antimicrobial activity, their mechanisms differ fundamentally due to their electronic structures. 3,1-Benzoxazines often act as "suicide substrates," relying on ring-opening acylation of bacterial enzymes. In contrast, quinazolinones—often synthesized from benzoxazines—rely on non-covalent interactions (hydrogen bonding,


-stacking) to inhibit targets such as DNA gyrase (GyrB).

Key Takeaway: While benzoxazines offer unique covalent inhibition pathways useful against resistant serine proteases, quinazolinones generally demonstrate superior in vivo stability and lower Minimum Inhibitory Concentration (MIC) values (high potency) , making them the preferred scaffold for systemic drug development.

Structural Chemistry & Pharmacophores[1][2][3]

To understand the potency difference, one must analyze the core reactivity.

3,1-Benzoxazin-4-one (The Electrophile)
  • Core Feature: Contains a cyclic carbonate/ester-like linkage.

  • Reactivity: The C-2 and C-4 positions are highly electrophilic. The heterocyclic ring is prone to nucleophilic attack, leading to ring opening.

  • Pharmacophore: Acts as an acylating agent. It can transfer an acyl group to the serine hydroxyl group in the active site of bacterial proteases, irreversibly inhibiting the enzyme.

Quinazolin-4(3H)-one (The Stabilizer)
  • Core Feature: Nitrogen replaces the ring oxygen, forming a cyclic amide (lactam).

  • Reactivity: Highly stable aromatic system. Resistant to hydrolysis under physiological conditions.

  • Pharmacophore: Mimics purine bases (adenine/guanine). This allows it to fit into the ATP-binding pocket of DNA gyrase or intercalate into DNA, blocking replication without rapid degradation.

Visualization: The Chemical Transformation

The following diagram illustrates the synthetic evolution and the shift in stability.

ChemicalTransformation Benzoxazine 3,1-Benzoxazin-4-one (Electrophilic/Reactive) Intermediate Ring Opening (Nucleophilic Attack) Benzoxazine->Intermediate + Primary Amine (R-NH2) Quinazolinone Quinazolin-4(3H)-one (Stable/Binding) Intermediate->Quinazolinone - H2O (Cyclization)

Figure 1: Synthetic conversion of the reactive benzoxazine core to the stable quinazolinone scaffold.

Mechanism of Action (MoA) Comparison

The difference in potency is directly causal to the mechanism of target engagement.

Benzoxazine: Covalent Serine Protease Inhibition

Benzoxazines target enzymes like Serine Proteases and Transpeptidases (involved in cell wall synthesis).

  • Recognition: The enzyme binds the benzoxazine.

  • Acylation: The active site serine attacks C-4, opening the ring.

  • Inhibition: The enzyme is covalently modified (acylated) and permanently deactivated.

  • Limitation: High reactivity can lead to non-specific binding with host proteins (toxicity) or rapid hydrolysis by water before reaching the target.

Quinazolinone: DNA Gyrase (GyrB) Inhibition

Quinazolinones primarily target DNA Gyrase (Subunit B) and Topoisomerase IV .

  • Competition: The scaffold competes with ATP for the binding site on the GyrB subunit.

  • Stabilization: It forms H-bonds with Asp73 and a water-mediated bond with Thr165 (in S. aureus models).

  • Inhibition: Energy transduction is blocked; DNA supercoiling stops, causing bacterial death.

  • Advantage:[1][2][3][4][5] Reversible binding allows for optimization of affinity (Kd) without consuming the drug molecule.

MoA cluster_Benz Benzoxazine MoA cluster_Quin Quinazolinone MoA B_Target Target: Serine Protease B_Action Nucleophilic Attack (Ring Opening) B_Target->B_Action B_Result Irreversible Acylation (Enzyme Dead) B_Action->B_Result Q_Target Target: DNA Gyrase (GyrB) Q_Action ATP Competitive Binding (H-Bonding/Stacking) Q_Target->Q_Action Q_Result Replication Stalled (Bacteriostasis/Cidal) Q_Action->Q_Result

Figure 2: Divergent mechanisms of action. Benzoxazines act as suicide inhibitors, while quinazolinones act as competitive inhibitors.

Comparative Potency Data

The following data summarizes MIC (Minimum Inhibitory Concentration) ranges derived from recent SAR studies. Lower MIC indicates higher potency.

Feature3,1-Benzoxazine DerivativesQuinazolinone Derivatives
Primary Target Serine Proteases, Cell WallDNA Gyrase (GyrB), Tubulin
Stability (pH 7.4) Low to Moderate (Hydrolysis prone)High (Metabolically stable)
MIC (S. aureus) 12.5 – 100 µg/mL1.95 – 12.5 µg/mL
MIC (E. coli) 25 – >100 µg/mL3.9 – 25 µg/mL
Antifungal (C. albicans) Moderate (25-50 µg/mL)High (3.9 – 12.5 µg/mL)
Toxicity Risk Higher (Non-specific acylation)Lower (Target specific)

Analysis: Optimized quinazolinones (specifically 2,3-disubstituted derivatives) frequently achieve single-digit MICs (e.g., 1.95 µg/mL), comparable to standard antibiotics like Ciprofloxacin. Benzoxazines rarely achieve this level of potency in vivo due to hydrolytic instability, although they are excellent in vitro enzyme inhibitors.

Experimental Protocol: MIC Determination

To validate these claims in your own lab, use the Broth Microdilution Method (CLSI Standard). This protocol is self-validating via positive and negative controls.

Reagents
  • Mueller-Hinton Broth (MHB): Cation-adjusted.

  • Resazurin Dye (0.01%): Redox indicator for cell viability (Blue = No Growth, Pink = Growth).

  • Test Compounds: Dissolved in DMSO (Stock 10 mg/mL).

  • Control Antibiotic: Ciprofloxacin or Ampicillin.

Workflow
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup: Use a 96-well plate. Dispense 100 µL MHB into all wells.

  • Serial Dilution: Add 100 µL of test compound to Column 1. Mix and transfer 100 µL to Column 2, continuing to Column 10. Discard final 100 µL.

    • Result: Gradient from 1000 µg/mL down to ~1.9 µg/mL.

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1-11.

    • Well 11: Growth Control (Bacteria + Broth + DMSO).

    • Well 12: Sterility Control (Broth only).

  • Incubation: 37°C for 18-24 hours.

  • Readout: Add 30 µL Resazurin. Incubate 2-4 hours. Record MIC as the lowest concentration preventing color change (Blue).

MIC_Workflow Step1 1. Prepare Stock (DMSO) Step2 2. Serial Dilution (96-well Plate) Step1->Step2 Step3 3. Add Inoculum (0.5 McFarland) Step2->Step3 Step4 4. Incubate (37°C, 24h) Step3->Step4 Step5 5. Add Resazurin Step4->Step5 Decision Color Change? Step5->Decision ResultA Pink = Growth (Fail) Decision->ResultA Yes ResultB Blue = No Growth (MIC Defined) Decision->ResultB No

Figure 3: Standardized Broth Microdilution workflow for determining antimicrobial potency.

References

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. IKM.org.my. [Link] (Search context verified via Google Scholar/IKM)

  • Synthesis, antimicrobial activity and QSARs of new benzoxazine-3-ones. PubMed. [Link]

  • Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. PMC - NIH. [Link]

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PMC - NIH. [Link]

  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyrase Enzyme. MDPI. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Chromatographic Separation of Benzoxazine Regioisomers

For researchers and professionals in polymer science and drug development, the synthesis of benzoxazine monomers is a critical first step. However, synthetic routes, particularly those involving meta-substituted phenols...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in polymer science and drug development, the synthesis of benzoxazine monomers is a critical first step. However, synthetic routes, particularly those involving meta-substituted phenols or anilines, frequently yield a mixture of regioisomers. These isomers, while structurally similar, can exhibit distinct polymerization kinetics and impart different properties to the final polymer, making their effective separation essential for structure-property analysis and the development of high-performance materials.[1]

This guide provides an in-depth comparison of the primary chromatographic techniques for separating benzoxazine regioisomers: traditional Flash Column Chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC). We will move beyond mere protocols to discuss the underlying separation mechanisms and provide the technical rationale to help you select the optimal method for your laboratory's needs, whether for analytical-scale purity checks or preparative-scale isolation.

The Challenge: Separating Near-Identical Molecules

The synthesis of benzoxazines from a meta-substituted phenol, such as m-cresol, and a primary amine like aniline, results in two primary regioisomers: the 7-substituted and the 5-substituted benzoxazine.

These molecules share the same molecular weight and elemental composition. Their separation relies on exploiting subtle differences in their physical properties, primarily polarity, dipole moment, and steric hindrance, which influence their interaction with the chromatographic stationary phase. The choice of chromatographic technique dictates how effectively these subtle differences can be leveraged.

Method 1: Flash Column Chromatography (The Workhorse)

Flash column chromatography is the most common method for the purification of organic compounds and is frequently cited for the initial separation of benzoxazine isomer mixtures following synthesis.[2] It is a preparative technique valued for its high capacity and cost-effectiveness.

Separation Mechanism & Rationale

The separation on a standard silica gel stationary phase is governed by an adsorption-desorption mechanism. Silica gel is a highly polar stationary phase due to the prevalence of surface silanol (Si-OH) groups.

  • Polarity Differences : The benzoxazine regioisomers interact with the silica surface primarily through hydrogen bonding with the nitrogen and oxygen atoms of the oxazine ring. The position of the substituent (e.g., a methyl group at the 7- or 5-position) alters the molecule's overall dipole moment and the steric accessibility of these heteroatoms. The isomer with a slightly higher polarity or less sterically hindered interaction sites will adsorb more strongly to the silica, resulting in a longer retention time.

  • Solvent System : A non-polar mobile phase (e.g., hexane or heptane) with a more polar modifier (e.g., ethyl acetate or dichloromethane) is used. The more polar the mobile phase, the more effectively it competes with the analytes for the adsorption sites on the silica, thus eluting the compounds faster. A gradient of increasing polarity is typically used to first elute the less polar isomer, followed by the more strongly retained one.

Experimental Protocol: Purification of 7- and 5-Methyl-Substituted Benzoxazine Isomers

This protocol is based on the successful separation of isomers derived from m-cresol and aniline.

  • Slurry Preparation : Dissolve the crude mixture of benzoxazine regioisomers in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution to create a slurry.

  • Solvent Removal : Gently remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This "dry loading" method generally results in better peak shape and resolution compared to liquid injection.

  • Column Packing : Pack a glass column with silica gel (e.g., 230-400 mesh) using a non-polar solvent like hexane. Ensure the silica bed is compact and level.

  • Loading : Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution : Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Gradient Elution : Gradually increase the polarity of the mobile phase. The optimal gradient must be determined empirically using Thin Layer Chromatography (TLC) first, but a stepwise gradient from 2% to 20% Ethyl Acetate in Hexane is a common starting point.

  • Fraction Collection : Collect fractions and monitor their composition using TLC.

  • Product Isolation : Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to yield the purified products.

Method 2: High-Performance Liquid Chromatography (HPLC) (The Analytical Standard)

HPLC offers significantly higher resolution and efficiency than flash chromatography, making it the gold standard for analytical purity assessment and a powerful tool for preparative-scale purification when baseline separation is challenging. Both normal-phase and reversed-phase modes can be employed.

Separation Mechanism & Rationale
  • Normal-Phase (NP-HPLC) : The mechanism is analogous to flash chromatography (adsorption on a polar stationary phase like silica or alumina), but the use of smaller, uniformly sized particles results in much sharper peaks and better separation of closely eluting compounds.

  • Reversed-Phase (RP-HPLC) : This is the most common HPLC mode. It utilizes a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (e.g., acetonitrile/water or methanol/water). Separation is based on hydrophobic interactions. The regioisomer that is slightly more non-polar will interact more strongly with the C18 chains and be retained longer. Subtle differences in the molecule's shape can affect how efficiently it interacts with the stationary phase, providing a mechanism for separation.

Experimental Protocol: RP-HPLC Analysis of Benzoxazine Regioisomers

This analytical method is designed for assessing the purity and relative quantities of the 7- and 5-methyl-substituted isomers.

  • System : HPLC or UPLC system with UV detection.

  • Column : C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : Water with 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

  • Gradient :

    • 0-2 min: 50% B

    • 2-15 min: Linear gradient from 50% to 80% B

    • 15-17 min: Hold at 80% B

    • 17-18 min: Return to 50% B

    • 18-25 min: Re-equilibration at 50% B

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV at 254 nm.

  • Injection Volume : 5 µL.

  • Sample Preparation : Dissolve the isomer mixture in acetonitrile at a concentration of ~1 mg/mL.

Causality : The use of a C18 column separates based on hydrophobicity. The formic acid in the mobile phase helps to ensure sharp peak shapes by protonating any residual silanols on the stationary phase and standardizing the protonation state of the analytes. A gradient is employed because the isomers are likely to have very similar retention times, and the gradual increase in organic solvent strength allows for their differential elution with optimal resolution.

Method 3: Supercritical Fluid Chromatography (SFC) (The High-Throughput Alternative)

SFC has emerged as a powerful technique that often provides faster and more efficient separations than HPLC, particularly for isomeric compounds.[3][4] It uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, allowing for much higher flow rates without a significant loss in resolution.[5]

Separation Mechanism & Rationale

SFC typically operates in a mode analogous to normal-phase HPLC. The stationary phases are often polar (e.g., silica, diol, or 2-picolylamine), and separation is driven by polar interactions.

  • Mobile Phase : The mobile phase consists of supercritical CO2 and a polar organic co-solvent (modifier), such as methanol or ethanol. The low viscosity of supercritical CO2 allows for rapid analysis.

  • Stationary Phase Interaction : The separation mechanism relies on the differential interaction of the regioisomers with the polar stationary phase. The choice of stationary phase is critical. Columns with different functionalities, such as those capable of hydrogen bonding (Diol) or π-π interactions, can provide unique selectivities for aromatic isomers. The slight differences in the electronic distribution and steric profile of the benzoxazine regioisomers lead to different retention times.

Experimental Protocol: SFC Separation of Benzoxazine Regioisomers

This protocol is adapted from a successful method for separating other challenging positional isomers, such as dimethylbenzoic acids.

  • System : Analytical SFC system (e.g., Waters ACQUITY UPC²) with UV or PDA detection.

  • Column : ACQUITY UPC² Torus 2-PIC (2-Picolylamine), 3.0 x 100 mm, 1.7 µm.

  • Mobile Phase A : Supercritical CO2.

  • Mobile Phase B : Methanol with 0.2% Formic Acid.

  • Gradient :

    • Initial: 2% B

    • 0-5 min: Linear gradient from 2% to 15% B

  • Flow Rate : 1.5 mL/min.

  • Back Pressure : 1500 psi (103 bar).

  • Column Temperature : 40 °C.

  • Detection : UV at 254 nm.

Causality : The Torus 2-PIC column provides a unique polar stationary phase that can interact with the benzoxazine isomers through hydrogen bonding and dipole-dipole interactions. The formic acid modifier ensures good peak shape. The speed and efficiency of SFC allow for a complete separation in under 5 minutes, a significant advantage over traditional HPLC.

Performance Comparison

FeatureFlash Column ChromatographyHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Primary Use Preparative PurificationAnalytical Quantification & PurityAnalytical & Preparative Separation
Resolution Low to ModerateHigh to Very HighVery High
Speed Slow (hours)Moderate (15-30 min)Fast to Ultrafast ( < 5 min)
Capacity High (grams to kgs)Low (µg to mg)Low to Moderate (mg to grams)
Solvent Usage Very HighModerateLow (primarily CO2)
Cost per Sample LowModerateHigh (instrumentation), Low (operational)
Ideal For... Initial bulk purification of synthetic mixtures.Accurate purity determination and quality control.High-throughput screening and rapid purification of challenging isomer mixtures.

Experimental Workflows

Workflow for Bulk Purification & Purity Verification

G cluster_0 Synthesis & Initial Workup cluster_1 Purification cluster_2 Analysis & Characterization synthesis Benzoxazine Synthesis (Crude Isomer Mixture) flash Flash Column Chromatography (Separates bulk isomers) synthesis->flash tlc TLC Analysis (Monitor fractions) flash->tlc In-process hplc RP-HPLC Analysis (Confirm purity of each isomer) flash->hplc Final QC nmr NMR/MS Characterization (Confirm structure) hplc->nmr

Caption: Workflow for isolating benzoxazine regioisomers for further use.

Workflow for High-Throughput Method Development

G cluster_0 Screening cluster_1 Optimization & Validation mixture Isomer Mixture sfc SFC Screening (Multiple polar columns) mixture->sfc hplc HPLC Screening (RP and NP columns) mixture->hplc optimize Optimize Best Method (Gradient, Temp, Flow Rate) sfc->optimize Select best hit hplc->optimize Select best hit validate Validate Method (LOD, LOQ, Linearity) optimize->validate

Caption: Workflow for developing a rapid analytical method for routine testing.

Conclusion and Recommendations

The selection of a chromatographic method for separating benzoxazine regioisomers is dictated by the end goal.

  • For preparative isolation of gram quantities from a synthetic reaction, Flash Column Chromatography remains the most practical and cost-effective first step. It is robust and effective for achieving bulk separation.

  • For analytical purity determination and routine quality control, Reversed-Phase HPLC is the authoritative method. Its high resolution, reproducibility, and compatibility with MS detectors provide unequivocal data on isomer ratios and impurity profiles.

  • For high-throughput screening or rapid purification , Supercritical Fluid Chromatography (SFC) offers a compelling advantage. Its speed and reduced solvent consumption can significantly accelerate method development and the purification of small- to medium-scale libraries of compounds.

In a comprehensive research setting, these methods are complementary. A typical workflow involves initial purification of a crude reaction mixture by flash chromatography, followed by rigorous purity analysis of the isolated fractions by RP-HPLC. For labs focused on rapid discovery, developing an SFC method from the outset can streamline the entire analytical and purification process.

References

  • Liu, T., et al. (2023). Polymerization behaviors of benzoxazine isomers based-on meta-substituted phenols. Polymer Chemistry, 14(4), 433-442. [Link]

  • Ishida, H., & Allen, D. J. (1996). Mechanical characterization of copolymers based on benzoxazine and epoxy. Polymer, 37(20), 4487-4495. [Link]

  • Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

  • Teledyne ISCO. (n.d.). HPLC or SFC? Which One Should I Choose?[Link]

  • Ohashi, S., & Ishida, H. (2017). Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. In Advanced and Emerging Polybenzoxazine Science and Technology (pp. 1053-1082). Elsevier. [Link]

  • Bhardwaj, S. K., et al. (2016). Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/LCMS. International Journal of Chemical & Pharmaceutical Analysis, 3(3). [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674). [Link]

  • Taguchi, Y., et al. (2019). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase High-Performance Liquid Chromatography with Various Stationary Phases. Molecules, 24(13), 2449. [Link]

  • Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company. [Link]

  • SIELC Technologies. (n.d.). Separation of 2H-1,3-Benzoxazine, 6,6'-(1-methylethylidene)bis[3,4-dihydro-3-phenyl- on Newcrom R1 HPLC column. [Link]-1-methylethylidenebis3-4-dihydro-3-phenyl.html)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2H-3,1-Benzoxazine

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2H-3,1-Benzoxazine. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2H-3,1-Benzoxazine. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of the causality behind these essential safety protocols. This document is designed for researchers, scientists, and drug development professionals who handle this class of compounds, ensuring that safety and regulatory compliance are integral to the experimental workflow.

The core principle underpinning this guide is one of proactive caution. While specific toxicological data for the parent 2H-3,1-Benzoxazine is not as extensively documented as for some of its derivatives, the known hazards of the broader benzoxazine and aromatic amine classes necessitate its treatment as a hazardous chemical waste. Adherence to these procedures is not just a matter of regulatory compliance but a fundamental aspect of responsible laboratory practice.

Hazard Assessment and Waste Classification: The Principle of Conservative Action

The foundation of any disposal procedure is a thorough understanding of the material's hazards. For many benzoxazine derivatives, Safety Data Sheets (SDS) indicate a range of health and environmental risks. In the absence of a specific SDS for the unsubstituted 2H-3,1-Benzoxazine, we must adopt a conservative approach based on the hazard profile of structurally similar compounds. This is a cornerstone of laboratory safety—when data is incomplete, assume a higher level of hazard to ensure maximum protection.

The primary hazards associated with this chemical class include:

  • Skin and Eye Irritation: Direct contact can cause irritation or, in some cases, serious eye damage.[1][2][3]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[1][3][4]

  • Aquatic Toxicity: Many related compounds are classified as toxic to aquatic life.[1]

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for correctly characterizing and classifying chemical waste falls upon the generator—the laboratory that creates the waste.[5][6] Therefore, 2H-3,1-Benzoxazine waste must be managed as hazardous.

Table 1: GHS Hazard Profile of Structurally Related Benzoxazine Compounds
CompoundGHS Hazard Statement(s)Source
Isatoic Anhydride (2H-3,1-Benzoxazine-2,4(1H)-dione)H317: May cause an allergic skin reaction; H319: Causes serious eye irritation.Sigma-Aldrich[3]
1,2-Benzisothiazol-3(2H)-oneH302: Harmful if swallowed; H315: Causes skin irritation; H317: May cause an allergic skin reaction; H318: Causes serious eye damage; H400: Very toxic to aquatic life.Chemos GmbH[1]
2H-1,4-Benzoxazin-3(4H)-oneH315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation.Fisher Scientific[2]
2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one)H317: May cause an allergic skin reaction; H413: May cause long lasting harmful effects to aquatic life.TCI Chemicals[4]

Pre-Disposal Handling and Waste Accumulation

Proper handling from the moment waste is generated is critical to preventing exposure and environmental release. The causality is simple: waste that is properly contained and segregated at the source prevents accidental mixing and simplifies the final disposal process.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling the waste.[3]

  • Protective Clothing: A standard laboratory coat is required. Ensure it is removed and laundered if it becomes contaminated.[1][2]

Waste Storage and Segregation:

  • Designated Waste Container: Use only compatible, properly sealed, and clearly labeled hazardous waste containers. Do not leave waste in beakers or flasks on the benchtop.

  • Clear Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "2H-3,1-Benzoxazine".[7]

  • Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. Crucially, it must be stored separately from incompatible materials to prevent dangerous chemical reactions.

Known Incompatible Materials:

  • Strong oxidizing agents[5]

  • Strong acids[5]

  • Acid chlorides[5]

  • Reducing agents[5]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the disposal of 2H-3,1-Benzoxazine, ensuring each step logically follows the last, minimizing the risk of error.

Methodology:

  • Waste Characterization:

    • Confirm that the waste is 2H-3,1-Benzoxazine, including any contaminated materials (e.g., pipette tips, gloves, paper towels from a spill).

    • Based on the hazard assessment in Section 1, classify this material as hazardous chemical waste.

  • Containerization:

    • Select a chemically resistant container with a secure, leak-proof lid. For solid waste, a wide-mouth polyethylene container is suitable. For solutions, use a sealed bottle appropriate for the solvent used.

    • Place all waste, including contaminated disposables, directly into the designated container. Do not overfill the container.

  • Labeling:

    • Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste".

      • The full, unabbreviated chemical name(s) of the contents.

      • The approximate percentage of each component if it is a mixture.

      • The date of accumulation.

      • The name of the principal investigator and laboratory location.

  • Accumulation and Storage:

    • Keep the waste container sealed at all times, except when adding waste.

    • Store the container in your laboratory's designated satellite accumulation area, ensuring it is away from drains and incompatible chemicals.

  • Final Disposal:

    • Do NOT dispose of 2H-3,1-Benzoxazine down the drain or in regular trash. This is a direct violation of environmental regulations and poses a significant risk.[3][6]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste container.

    • The universally accepted and required method for final disposal is through a licensed hazardous waste management company, which will typically use high-temperature incineration at a permitted facility.[1][5]

Spill and Decontamination Procedures

In the event of an accidental release, a swift and correct response is paramount.

  • For a Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the solid material to avoid generating dust.[3][6]

    • Place the collected material into your hazardous waste container.

    • Wipe the spill area with a solvent-moistened cloth (e.g., ethanol or acetone), then with soap and water. Place all cleaning materials into the hazardous waste container.

  • Decontamination of Equipment:

    • Non-disposable equipment (e.g., glassware, spatulas) that has come into contact with 2H-3,1-Benzoxazine should be thoroughly rinsed with an appropriate solvent. The solvent rinseate must be collected and disposed of as hazardous waste.

    • Follow the solvent rinse with a standard wash using laboratory detergent and water.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for ensuring the safe and compliant disposal of 2H-3,1-Benzoxazine.

G cluster_prep Preparation & Assessment cluster_action Handling & Collection cluster_disposal Final Disposition start Identify Waste: 2H-3,1-Benzoxazine sds Consult SDS for Related Compounds start->sds Step 1 char Characterize as Hazardous Waste sds->char Step 2 ppe Don Required PPE: Gloves, Goggles, Lab Coat char->ppe Step 3 seg Segregate from Incompatibles ppe->seg pack Package in Approved Waste Container seg->pack label_node Label Container Correctly (Name, Date, 'Hazardous Waste') pack->label_node store Store in Designated Satellite Accumulation Area label_node->store ehs Contact EHS for Waste Pickup store->ehs end Professional Disposal via Licensed Vendor (Incineration) ehs->end

Sources

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